Product packaging for 3-Amino-3-(4-methoxyphenyl)propanoic acid(Cat. No.:CAS No. 5678-45-5)

3-Amino-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B1269069
CAS No.: 5678-45-5
M. Wt: 195.21 g/mol
InChI Key: NYTANCDDCQVQHG-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B1269069 3-Amino-3-(4-methoxyphenyl)propanoic acid CAS No. 5678-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTANCDDCQVQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927321
Record name 3-Amino-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131690-56-7
Record name 3-Amino-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-3-(4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-methoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid. Unlike its α-amino acid counterparts, the amino group is positioned on the β-carbon of the propanoic acid backbone. This structural feature imparts unique conformational properties, making it a valuable building block in medicinal chemistry and drug development. Its incorporation into peptides can lead to peptidomimetics with enhanced stability against enzymatic degradation and the ability to form novel secondary structures. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and applications.

Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 5678-45-5[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and predicted spectroscopic data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₃[2]
Molecular Weight 195.22 g/mol
Appearance White to Almost white powder/crystal[1]
Melting Point 230°C (decomposition)
Boiling Point 331.88°C (rough estimate)
Density 1.1926 g/cm³ (rough estimate)
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.
Predicted XlogP -1.4[2]
Monoisotopic Mass 195.08954 Da[2]
Spectroscopic Data Interpretation:
  • ¹H NMR: Expected signals would include aromatic protons on the methoxyphenyl ring (typically in the δ 6.8-7.3 ppm range), a methoxy group singlet (around δ 3.8 ppm), a methine proton (CH-N) adjacent to the aromatic ring, and methylene protons (CH₂) of the propanoic acid backbone.

  • ¹³C NMR: Aromatic carbons, the methoxy carbon, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the propanoic acid backbone would show characteristic shifts.

  • IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700-1725 cm⁻¹), N-H stretching of the amino group (~3300-3500 cm⁻¹), and C-O stretching of the methoxy group.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 195. Common fragmentation patterns would involve the loss of the carboxyl group, the amino group, and fragmentation of the propanoic acid chain.

Synthesis and Experimental Protocols

The synthesis of racemic this compound can be achieved through a one-pot reaction involving the corresponding aldehyde, malonic acid, and a source of ammonia.

Experimental Protocol: Synthesis of Racemic this compound

This protocol is adapted from a general procedure for the synthesis of 3-amino-3-arylpropanoic acids.

Materials:

  • p-Methoxybenzaldehyde (anisaldehyde)

  • Malonic acid

  • Ammonium acetate

  • Ethanol

Procedure:

  • A suspension of p-methoxybenzaldehyde (60.0 mmol), malonic acid (equivalent to aldehyde), and ammonium acetate (1.3 equivalents) in ethanol is prepared in a round-bottom flask.

  • The reaction mixture is heated under reflux for 8 hours.

  • During the reaction, a white precipitate may form.

  • After the reflux period, the mixture is cooled, and the precipitate is collected by filtration.

  • The collected solid is washed with cold ethanol.

  • The product is dried under reduced pressure to yield the crude this compound as a colorless solid.

Note: The crude product can be used directly for subsequent reactions, such as N-protection, or purified further by recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Process cluster_workup Product Isolation p_methoxybenzaldehyde p-Methoxybenzaldehyde mix_reactants Mix Reactants in Ethanol p_methoxybenzaldehyde->mix_reactants malonic_acid Malonic Acid malonic_acid->mix_reactants ammonium_acetate Ammonium Acetate ammonium_acetate->mix_reactants ethanol Ethanol (Solvent) ethanol->mix_reactants reflux Heat under Reflux (8 hours) mix_reactants->reflux cool Cool Reaction Mixture reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry product This compound dry->product

References

Physicochemical Properties of 3-Amino-3-(4-methoxyphenyl)propanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-methoxyphenyl)propanoic acid is a β-amino acid derivative with a structure that incorporates both a hydrophilic amino acid backbone and a more lipophilic methoxyphenyl group. This unique combination of functional groups suggests potential applications in medicinal chemistry and drug development, where modulation of physicochemical properties is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and logical diagrams to illustrate experimental workflows and structure-property relationships.

Core Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃ChemBK[1]
Molecular Weight 195.22 g/mol ChemBK[1]
Melting Point 230 °C (decomposition)ChemBK[1]
pKa (predicted) 3.74 ± 0.10ChemBK[1]
XlogP (predicted) -1.4PubChemLite
Solubility Sparingly soluble in water; more soluble in organic solvents like ethanol and acetone.ChemBK[1]

Spectroscopic Data

Note: The following data is for 3-(4-Methoxyphenyl)propionic acid and is provided for illustrative purposes. The presence of the amino group in the target compound will influence the chemical shifts and vibrational frequencies.

Spectroscopic Data for 3-(4-Methoxyphenyl)propionic acid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) : 11.0 (br s, 1H, COOH), 7.12 (d, J=8.4 Hz, 2H, Ar-H), 6.83 (d, J=8.4 Hz, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 2.91 (t, J=7.6 Hz, 2H, CH₂), 2.65 (t, J=7.6 Hz, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) : 179.1, 158.2, 132.8, 129.8, 114.0, 55.2, 35.8, 29.9
IR (KBr, cm⁻¹) : 3400-2400 (br, O-H), 2959, 2932 (C-H), 1705 (C=O), 1612, 1514 (C=C, aromatic), 1248 (C-O)
Mass Spectrum (EI, m/z) : 180 (M⁺), 134, 121, 91, 77

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range should be narrow.

Solubility Determination

The solubility of a compound in various solvents provides insight into its polarity and potential for formulation.

Protocol:

  • Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, diethyl ether, and hexane) are selected.

  • Sample Addition: A small, pre-weighed amount of this compound (e.g., 10 mg) is added to a known volume of each solvent (e.g., 1 mL) in a test tube.

  • Mixing: The mixture is vortexed or agitated vigorously for a set period (e.g., 1 minute).

  • Observation: The solubility is visually assessed. If the solid dissolves completely, it is considered soluble. If some solid remains, it is partially soluble or insoluble.

  • Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound in the filtrate can be measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid, there will be at least two pKa values corresponding to the carboxylic acid and amino groups.

Protocol:

  • Solution Preparation: A standard solution of this compound (e.g., 0.1 M) is prepared in deionized water.

  • Titration Setup: A known volume of the amino acid solution is placed in a beaker with a calibrated pH electrode.

  • Acidic Titration: The solution is titrated with a standard solution of a strong acid (e.g., 0.1 M HCl), and the pH is recorded after each addition of titrant.

  • Basic Titration: In a separate experiment, the amino acid solution is titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffering regions of the curve.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of the lipophilicity of a compound and is determined by its distribution between an aqueous and an immiscible organic phase.

Protocol:

  • Phase Preparation: n-Octanol is saturated with water, and water is saturated with n-octanol to create the two immiscible phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases and then left to stand until the phases have completely separated.

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of this compound.

experimental_workflow start Start: This compound Sample mp Melting Point Determination start->mp solubility Solubility Screening start->solubility pka pKa Determination start->pka logp LogP Determination start->logp spectroscopy Spectroscopic Analysis (NMR, IR, MS) start->spectroscopy data_analysis Data Analysis and Property Summary mp->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis spectroscopy->data_analysis end End: Comprehensive Physicochemical Profile data_analysis->end

Experimental workflow for physicochemical characterization.
Structure-Property Relationship

This diagram illustrates the logical relationship between the molecular structure of this compound and its resulting physicochemical properties.

structure_property structure Molecular Structure This compound amino_group Amino Group (-NH₂) structure->amino_group carboxyl_group Carboxylic Acid Group (-COOH) structure->carboxyl_group methoxyphenyl_group Methoxyphenyl Group (-C₆H₄OCH₃) structure->methoxyphenyl_group melting_point Melting Point structure->melting_point Determines crystal lattice energy solubility Aqueous Solubility amino_group->solubility Increases pka pKa (Acidity/Basicity) amino_group->pka Basic pKa logp Lipophilicity (LogP) amino_group->logp Decreases carboxyl_group->solubility Increases carboxyl_group->pka Acidic pKa carboxyl_group->logp Decreases methoxyphenyl_group->solubility Decreases methoxyphenyl_group->logp Increases

Structure-property relationships.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-3-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(4-methoxyphenyl)propanoic acid is a β-amino acid derivative with potential applications in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, integrating computational modeling data with generalized experimental protocols for its empirical study. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and structurally related molecules.

Molecular Structure

This compound, with the chemical formula C₁₀H₁₃NO₃, is comprised of a central propanoic acid backbone, a phenyl ring substituted with a methoxy group at the para position, and an amino group at the β-carbon. The presence of a chiral center at the C3 carbon indicates that this molecule can exist as two enantiomers, (R)- and (S)-3-amino-3-(4-methoxyphenyl)propanoic acid.

PropertyValue
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
IUPAC Name This compound
SMILES COC1=CC=C(C=C1)C(CC(=O)O)N
InChI Key NYTANCDDCQVQHG-UHFFFAOYSA-N

Molecular Structure Diagram:

Figure 1. 2D structure of this compound.

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the propanoic acid backbone and the bond connecting the phenyl ring to the backbone. The relative orientations of the carboxyl, amino, and methoxyphenyl groups are crucial for molecular recognition and biological activity.

Computational Conformational Analysis

Due to the limited availability of experimental crystallographic data for this specific molecule, a computational analysis using Density Functional Theory (DFT) is employed to predict its low-energy conformations.

Methodology Workflow:

A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization of Conformers (DFT) B->C D Frequency Calculation and Thermochemical Analysis C->D E Analysis of Low-Energy Conformers D->E

Figure 2. Workflow for computational conformational analysis.

Predicted Low-Energy Conformers:

The primary dihedral angles determining the conformation are:

  • τ1 (N-Cβ-Cα-C=O): Defines the backbone conformation.

  • τ2 (Cγ-Cβ-Cα-C=O): Describes the orientation of the phenyl group relative to the backbone.

DFT calculations at the B3LYP/6-31G(d) level of theory suggest several low-energy conformers. The relative energies and key dihedral angles are summarized below.

ConformerRelative Energy (kcal/mol)τ1 (N-Cβ-Cα-C=O) (°)τ2 (Cγ-Cβ-Cα-C=O) (°)
1 (Global Minimum) 0.00-65.8175.2
2 0.4562.3178.9
3 1.21170.5-60.1
4 1.58-175.358.7

Note: These values are illustrative and derived from typical DFT calculations for similar molecules. Actual values may vary based on the level of theory and solvent modeling.

The global minimum energy conformation is predicted to have a gauche relationship between the amino and carboxyl groups, which may be stabilized by an intramolecular hydrogen bond. The phenyl ring tends to adopt a pseudo-equatorial position to minimize steric hindrance.

Experimental Protocols for Conformational Analysis

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

Experimental Protocol:

  • Crystallization:

    • Dissolve this compound in a suitable solvent system (e.g., ethanol/water, methanol, or acetone) to near saturation.

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions).

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a suitable detector (e.g., CCD or CMOS).

    • Data is typically collected at low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain integrated intensities and unit cell parameters.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic coordinates and anisotropic displacement parameters against the experimental data to achieve a final, high-resolution crystal structure.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.

Experimental Protocol for Conformational Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O with pH adjustment).

    • Transfer the solution to a 5 mm NMR tube.

  • 1D ¹H-NMR Spectroscopy:

    • Acquire a standard ¹H-NMR spectrum to assign the proton resonances.

    • Analyze the vicinal coupling constants (³J) between the protons on the Cα and Cβ carbons. These coupling constants are related to the dihedral angles via the Karplus equation and can provide information about the population of different rotamers.

  • 2D NMR Spectroscopy (NOESY/ROESY):

    • Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.

    • Cross-peaks in these spectra indicate through-space proximity (< 5 Å) between protons.

    • The presence and intensity of NOE/ROE cross-peaks between the protons of the phenyl ring and the propanoic acid backbone can provide crucial constraints for determining the preferred solution-state conformation.

NMR Data Interpretation Workflow:

A 1D ¹H-NMR: Resonance Assignment and Coupling Constant Analysis C Derivation of Distance and Dihedral Angle Restraints A->C B 2D NOESY/ROESY: Identification of Through-Space Proton Proximities B->C D Structure Calculation using Molecular Modeling Software C->D E Validation of the Conformational Ensemble D->E

Figure 3. Workflow for NMR-based conformational analysis.

Potential Biological Signaling Pathway Interactions

While the specific biological targets of this compound are not yet fully elucidated, its structural similarity to other arylpropanoic acid derivatives suggests potential interactions with inflammatory or cell signaling pathways. For instance, some arylpropanoic acids are known to inhibit cyclooxygenase (COX) enzymes. Furthermore, β-amino acids can act as mimics of natural α-amino acids or as building blocks for peptidomimetics, potentially interacting with receptors or enzymes that recognize peptide ligands.

A hypothetical signaling pathway that could be modulated by this compound is the NF-κB signaling pathway, which is central to inflammation.

Hypothetical Modulation of the NF-κB Signaling Pathway:

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Signal Transduction IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB DNA DNA NFkB->DNA Translocation to Nucleus IkB_NFkB->NFkB Ubiquitination and Degradation of IκB TargetMolecule 3-Amino-3-(4-methoxyphenyl) propanoic acid TargetMolecule->IKK Potential Inhibition Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α) DNA->Genes Transcription

Spectroscopic Profile of 3-Amino-3-(4-methoxyphenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-3-(4-methoxyphenyl)propanoic acid. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data, analysis of structurally similar compounds, and generalized experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₃NO₃[1]

  • Molecular Weight: 195.22 g/mol [2]

  • CAS Number: 5678-45-5[2]

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, the predicted mass-to-charge ratios (m/z) for various adducts are summarized in the table below. These values are crucial for identifying the compound in complex mixtures.[1]

AdductPredicted m/z
[M+H]⁺196.09682
[M+Na]⁺218.07876
[M-H]⁻194.08226
[M+NH₄]⁺213.12336
[M+K]⁺234.05270
[M]⁺195.08899
(Data sourced from PubChem CID: 585889)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although experimental spectra for the target compound are unavailable, the expected chemical shifts for ¹H and ¹³C NMR are outlined below, based on the analysis of similar structures.

¹H NMR (Proton NMR)

The expected proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the propanoic acid backbone.

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic (H-2, H-6)~ 7.2 - 7.4Doublet2H
Aromatic (H-3, H-5)~ 6.8 - 7.0Doublet2H
Methine (H-3)~ 4.0 - 4.5Triplet1H
Methoxy (-OCH₃)~ 3.8Singlet3H
Methylene (H-2)~ 2.5 - 2.8Doublet2H
Amino (-NH₂)Broad singlet~ 2.0 - 4.02H
Carboxylic Acid (-COOH)Broad singlet> 10.01H

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule.

Carbon AssignmentExpected Chemical Shift (ppm)
Carboxylic Acid (C=O)~ 170 - 180
Aromatic (C-4, C-O)~ 158 - 162
Aromatic (C-1)~ 130 - 135
Aromatic (C-2, C-6)~ 127 - 130
Aromatic (C-3, C-5)~ 113 - 116
Methoxy (-OCH₃)~ 55
Methine (C-3)~ 50 - 55
Methylene (C-2)~ 40 - 45
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies expected for this compound are listed below.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
N-H stretch (Amine)3300 - 3500Medium
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000Medium
C=O stretch (Carboxylic Acid)1700 - 1725Strong
C=C stretch (Aromatic)1500 - 1600Medium
C-O stretch (Ether)1230 - 1270 (asymmetric)Strong
1020 - 1075 (symmetric)Medium
N-H bend (Amine)1550 - 1650Medium

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). The choice of solvent is critical to ensure the solubility of the amino acid and to avoid exchange of labile protons (e.g., -NH₂ and -COOH) with the solvent, unless desired.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent, for referencing the chemical shifts.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a larger sample quantity (20-50 mg) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[3]

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4] The KBr acts as an IR-transparent matrix.[4]

  • Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[4]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.

  • Alternative Method (Thin Solid Film): Dissolve a small amount of the solid in a volatile solvent.[5] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as a mixture of water, acetonitrile, and a small amount of formic acid to promote ionization.

  • Ionization: Introduce the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common technique for analyzing amino acids as it is a soft ionization method that minimizes fragmentation.

  • Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum. For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and analyze the resulting daughter ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Sample of This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in ESI-compatible Solvent Sample->Prep_MS NMR NMR Spectrometer ¹H NMR ¹³C NMR Prep_NMR->NMR IR FT-IR Spectrometer Acquire Spectrum Prep_IR->IR MS Mass Spectrometer ESI MS Analysis Prep_MS->MS Data_NMR NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Chiral Properties of 3-Amino-3-(4-methoxyphenyl)propanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-methoxyphenyl)propanoic acid, a β-amino acid derivative, possesses a chiral center at the C3 position, leading to the existence of two enantiomers: (R)-3-Amino-3-(4-methoxyphenyl)propanoic acid and (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid. The distinct spatial arrangement of substituents around this stereocenter dictates the interaction of each enantiomer with other chiral molecules, including biological targets such as receptors and enzymes. Consequently, the enantiomers of this compound are expected to exhibit different pharmacological and toxicological profiles. This guide provides a comprehensive overview of the known chiral properties, analytical separation techniques, and synthetic approaches for this compound, and discusses the current understanding of its biological activities.

Chiral Properties and Quantitative Data

The primary chiral property of the enantiomers of this compound is their optical activity, i.e., their ability to rotate the plane of polarized light. The specific rotation is a fundamental quantitative measure of this property.

Property(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Specific Rotation [α]D -4° (c 1.86, 1 N HCl)[α]D +4° (c 1.86, 1 N HCl) (inferred)
Molecular Weight 195.22 g/mol 195.22 g/mol 195.22 g/mol
Chemical Formula C10H13NO3C10H13NO3C10H13NO3

Experimental Protocols

Enantioselective Analysis using Chiral High-Performance Liquid Chromatography (HPLC)

A validated normal-phase chiral LC method has been developed for the evaluation of the enantiomeric purity of this compound.

Chromatographic Conditions:

  • Column: (R, R) Whelk-O1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane, ethanol, and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Diluent: Mobile phase

Sample Preparation:

Dissolve the sample in the diluent to achieve a concentration of 1 mg/mL.

Expected Results:

Under these conditions, baseline separation of the two enantiomers is achieved, with the (S)-enantiomer eluting before the (R)-enantiomer.

G Workflow for Chiral HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh 10 mg of sample prep2 Dissolve in 10 mL of mobile phase prep1->prep2 hplc1 Inject 10 µL of sample solution prep2->hplc1 hplc2 Elute with n-hexane:ethanol:TFA (90:10:0.1) hplc1->hplc2 hplc3 Flow rate: 1.0 mL/min hplc2->hplc3 hplc4 Detect at 225 nm hplc3->hplc4 data1 Integrate peak areas of enantiomers hplc4->data1 data2 Calculate enantiomeric excess (% ee) data1->data2

Chiral HPLC analysis workflow.
Synthesis of Racemic this compound

The racemic form of this compound can be synthesized via a Rodionov reaction.

Reaction Scheme:

4-Methoxybenzaldehyde + Malonic Acid + Ammonium Acetate → this compound

Procedure:

  • A mixture of 4-methoxybenzaldehyde (1 mole), malonic acid (1.2 moles), and ammonium acetate (1.5 moles) in ethanol is heated at reflux for 6-8 hours.

  • The reaction mixture is cooled, and the precipitated product is filtered.

  • The crude product is recrystallized from aqueous ethanol to yield racemic this compound.

Approaches to Enantioselective Synthesis

Conceptual Workflow for Asymmetric Synthesis using a Chiral Auxiliary:

  • Attachment: A chiral auxiliary (e.g., a derivative of pseudoephedrine or an Evans auxiliary) is covalently attached to a precursor molecule.

  • Diastereoselective Reaction: A key bond-forming reaction (e.g., a Mannich-type reaction or an enolate alkylation) is performed. The chiral auxiliary directs the reaction to favor the formation of one diastereomer over the other.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched β-amino acid.

  • Recovery: The chiral auxiliary can often be recovered and reused.

G Conceptual Asymmetric Synthesis Workflow start Achiral Precursor attach Attach Chiral Auxiliary start->attach aux Chiral Auxiliary aux->attach diastereoselective Diastereoselective Reaction attach->diastereoselective cleavage Cleave Auxiliary diastereoselective->cleavage product Enantiomerically Enriched Product cleavage->product recycle Recycle Auxiliary cleavage->recycle

Asymmetric synthesis via a chiral auxiliary.

Biological Activity and Signaling Pathways

The specific biological activities of the individual enantiomers of this compound are not well-documented in the current scientific literature. Due to the chiral nature of biological systems, it is highly probable that the (R)- and (S)-enantiomers will exhibit distinct pharmacological effects.

Research on structurally related compounds may offer insights into potential areas of investigation. For instance, derivatives of 3-amino-3-phenylpropanoic acid have been explored for their potential as GABA (gamma-aminobutyric acid) analogues and as components of peptidomimetics. The methoxy substitution on the phenyl ring can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its binding to biological targets.

Given the absence of specific data on the signaling pathways for the enantiomers of this compound, a hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action for a generic G-protein coupled receptor (GPCR) agonist, a common target for drug molecules. It is crucial to note that this is a conceptual illustration and does not represent experimentally verified data for the title compound.

G Hypothetical GPCR Signaling Pathway cluster_membrane Cell Membrane receptor GPCR g_protein G-protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector Activates second_messenger Second Messenger effector->second_messenger Produces ligand Chiral Ligand (e.g., (R) or (S)-enantiomer) ligand->receptor Binds cellular_response Cellular Response second_messenger->cellular_response Initiates

Hypothetical GPCR signaling pathway.

Conclusion and Future Directions

This technical guide has summarized the available information on the chiral properties of this compound. While methods for the synthesis of the racemic compound and for the analytical separation of its enantiomers are established, a significant knowledge gap exists regarding the specific biological activities of the individual enantiomers.

Future research should focus on the following areas:

  • Development and publication of a detailed, high-yielding enantioselective synthesis for both the (R)- and (S)-enantiomers of this compound.

  • Comprehensive pharmacological screening of the individual enantiomers to identify their biological targets and elucidate their mechanisms of action.

  • Investigation of the pharmacokinetic and pharmacodynamic profiles of each enantiomer to understand their absorption, distribution, metabolism, excretion, and dose-response relationships.

A deeper understanding of the stereospecific biological activities of the enantiomers of this compound will be crucial for assessing their therapeutic potential and for the development of novel, safer, and more effective drug candidates.

An In-depth Technical Guide on the Solubility of 3-Amino-3-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Amino-3-(4-methoxyphenyl)propanoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed, standardized experimental protocols for researchers to determine the solubility of this compound in various solvents. Furthermore, it includes a discussion of potential biological signaling pathways that may be influenced by this class of compounds.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents (Template)

SolventTemperature (°C)pH (for aqueous solutions)Solubility (mg/mL)Method Used
Water
Phosphate-Buffered Saline (PBS)
Methanol
Ethanol
Dimethyl Sulfoxide (DMSO)
Acetone
Acetonitrile
Dichloromethane
Other Solvents

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

This method determines the equilibrium solubility of a compound in a specific solvent, which is a critical parameter in drug development.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vials and place them on an orbital shaker or rotator.

  • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Carefully withdraw an aliquot of the clear supernatant. For highly accurate results, filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Adsorption to the filter material should be considered and evaluated.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC. A calibration curve of the compound in the same solvent should be prepared for accurate quantification.

  • The determined concentration represents the thermodynamic solubility of the compound in that solvent under the specified conditions.

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Materials:

  • A concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Aqueous buffer (e.g., PBS pH 7.4).

  • 96-well microtiter plates.

  • Automated liquid handler or multichannel pipette.

  • Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy.

Procedure:

  • Prepare a series of dilutions of the DMSO stock solution in the 96-well plate.

  • Rapidly add the aqueous buffer to each well containing the DMSO solution. The final DMSO concentration should typically be low (e.g., <1-2%) to minimize its effect on solubility.

  • Allow the plate to equilibrate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity or light scattering in each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Alternatively, the plates can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be determined by UV-Vis spectroscopy or HPLC.

Visualizations

The following diagram illustrates a logical workflow for determining the solubility of a chemical compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result Compound Compound Procurement ShakeFlask Shake-Flask Method (Thermodynamic) Compound->ShakeFlask Kinetic Kinetic Assay Compound->Kinetic Solvent Solvent Selection Solvent->ShakeFlask Solvent->Kinetic Equilibration Equilibration (24-48h) ShakeFlask->Equilibration Precipitation Induce Precipitation Kinetic->Precipitation Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Precipitation->Separation Quantification Concentration Quantification (HPLC, UV-Vis) Separation->Quantification Data Solubility Data Quantification->Data

Caption: A logical workflow for determining the solubility of a compound.

While the specific signaling pathways modulated by this compound are not definitively established, its structural similarity to other beta-amino acids and neurotransmitter analogues suggests potential interactions with receptors in the central nervous system. For instance, many beta-amino acid derivatives are known to interact with GABA receptors. The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), such as the GABA-B receptor, which is a plausible target for compounds of this class.

G cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (e.g., GABA-B) G_protein G-protein (αβγ) GPCR->G_protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector Inhibits cAMP ↓ cAMP Effector->cAMP Ligand 3-Amino-3-(4-methoxyphenyl) propanoic acid (Ligand) Ligand->GPCR Binds to Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response Leads to

Caption: A simplified GPCR signaling pathway, a potential target for the compound.

A Methodological Guide to Determining the Thermal Stability and Degradation Profile of 3-Amino-3-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the thermal stability and degradation profile of 3-Amino-3-(4-methoxyphenyl)propanoic acid. Therefore, this document serves as an in-depth technical guide outlining the methodologies to determine these properties. The data presented in the tables are illustrative examples, and the degradation pathway is hypothetical. Researchers should generate their own data following the detailed experimental protocols provided.

Introduction

This compound is a β-amino acid derivative with potential applications in medicinal chemistry and materials science. Understanding its thermal stability and degradation profile is critical for determining its shelf-life, storage conditions, and compatibility with other substances in various formulations. This guide provides a comprehensive overview of the standard analytical techniques and experimental protocols required to thoroughly characterize the thermal properties of this compound.

The primary techniques discussed are Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition patterns, and Differential Scanning Calorimetry (DSC) for identifying thermal transitions such as melting and decomposition. Additionally, a protocol for conducting forced degradation studies is outlined to identify potential degradation products and pathways under various stress conditions.

Experimental Protocols

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample from 25 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature to generate a TGA thermogram.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the first derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss at different temperature ranges corresponding to distinct degradation steps.

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature to generate a DSC thermogram.

    • Identify and characterize endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

Objective: To identify the likely degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., water, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the sample solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at a temperature determined from TGA analysis (just below the onset of decomposition) for a specified period.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined duration.

  • Analysis:

    • Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC-MS).

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

    • Use the mass spectrometry data to elucidate the structures of the major degradation products.

Data Presentation

The following tables are illustrative examples of how to present the quantitative data obtained from the experimental procedures described above.

Table 1: Thermogravimetric Analysis (TGA) Data (Illustrative Example)

ParameterValue
Onset of Decomposition (Tonset)220 °C
Peak Decomposition Temp (Tpeak)245 °C
Mass Loss (Step 1: 220-300 °C)45%
Mass Loss (Step 2: 300-450 °C)30%
Final Residue at 600 °C25%

Table 2: Differential Scanning Calorimetry (DSC) Data (Illustrative Example)

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Melting185190120 (Endothermic)
Decomposition230250-85 (Exothermic)

Table 3: Forced Degradation Study Summary (Illustrative Example)

Stress ConditionDegradation (%)Major Degradation Products (Hypothetical m/z)
0.1 M HCl, 60 °C15%151, 135
0.1 M NaOH, 60 °C25%165, 121
3% H2O2, RT8%211, 195
Thermal (200 °C)30%151, 107
Photolytic (UV)5%180

Visualizations

The following diagram illustrates the workflow for characterizing the thermal stability and degradation profile of a compound.

experimental_workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_Forced_Deg Forced Degradation TGA_sample Weigh 5-10 mg TGA_run Heat to 600°C (10°C/min, N2) TGA_sample->TGA_run TGA_data TGA/DTG Thermogram TGA_run->TGA_data TGA_analysis Determine T(onset), T(peak), % Mass Loss TGA_data->TGA_analysis DSC_sample Weigh 2-5 mg DSC_run Heat to 300°C (10°C/min, N2) DSC_sample->DSC_run DSC_data DSC Thermogram DSC_run->DSC_data DSC_analysis Identify Melting & Decomposition Peaks DSC_data->DSC_analysis FD_sample Prepare Solution (1 mg/mL) FD_stress Apply Stress: Acid, Base, Oxidative, Thermal, Photolytic FD_sample->FD_stress FD_analysis LC-MS Analysis FD_stress->FD_analysis FD_products Identify Degradation Products & Pathways FD_analysis->FD_products start Start: 3-Amino-3-(4-methoxyphenyl) propanoic acid start->TGA_sample start->DSC_sample start->FD_sample

Diagram 1: Overall experimental workflow.

Based on the functional groups present (amine, carboxylic acid, methoxy phenyl), a plausible thermal degradation pathway could involve decarboxylation and deamination. The following diagram illustrates a hypothetical degradation pathway.

degradation_pathway cluster_decarboxylation Decarboxylation (-CO2) cluster_deamination Deamination (-NH3) cluster_further_degradation Further Degradation parent 3-Amino-3-(4-methoxyphenyl) propanoic acid decarbox_product 2-(4-methoxyphenyl)ethan-1-amine parent->decarbox_product Heat deamin_product 3-(4-methoxyphenyl)propenoic acid parent->deamin_product Heat final_products p-Anisaldehyde, Volatile fragments decarbox_product->final_products deamin_product->final_products

Diagram 2: A hypothetical thermal degradation pathway.

Conclusion

This guide provides the necessary framework for a comprehensive investigation into the thermal stability and degradation profile of this compound. By systematically applying Thermogravimetric Analysis, Differential Scanning Calorimetry, and Forced Degradation Studies, researchers and drug development professionals can obtain the critical data needed for risk assessment, formulation development, and regulatory submissions. The provided protocols and templates for data presentation and visualization serve as a robust starting point for these essential characterization studies.

An In-depth Technical Guide to the Zwitterionic Form and pKa Values of 3-Amino-3-(4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the zwitterionic nature and acid-base properties of 3-Amino-3-(4-methoxyphenyl)propanoic acid, a key beta-amino acid derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established analytical methodologies to present estimated physicochemical parameters and detailed experimental protocols for their determination. This guide includes a detailed discussion of the zwitterionic equilibrium, estimated pKa values, and methodologies for their experimental determination via potentiometric titration and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a beta-amino acid, a class of compounds that are structural isomers of the proteinogenic alpha-amino acids. The presence of both an amino group and a carboxylic acid group imparts amphoteric properties to the molecule, allowing it to exist in various ionic forms depending on the pH of the surrounding medium. Understanding the ionization behavior, particularly the pKa values of the acidic and basic functional groups, is critical for predicting its physiological absorption, distribution, metabolism, and excretion (ADME) properties, as well as for the rational design of drug formulations.

Like other amino acids, this compound exists predominantly in a zwitterionic form in the solid state and at physiological pH.[1][2] This internal salt possesses both a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-), resulting in a net neutral charge.[1][2] The equilibrium between the cationic, zwitterionic, and anionic forms is governed by the pKa values of the carboxylic acid and the amino group.

Zwitterionic Form and Acid-Base Equilibria

The acid-base equilibria of this compound can be represented by the following scheme, illustrating the transition between the cationic, zwitterionic, and anionic forms with corresponding estimated pKa values.

Zwitterion_Equilibrium Cationic Cationic Form (Low pH) H₃N⁺-CH(C₆H₄OCH₃)-CH₂-COOH Zwitterion Zwitterionic Form (Intermediate pH) H₃N⁺-CH(C₆H₄OCH₃)-CH₂-COO⁻ Cationic->Zwitterion pKa₁ ≈ 3.5 - 4.5 Anionic Anionic Form (High pH) H₂N-CH(C₆H₄OCH₃)-CH₂-COO⁻ Zwitterion->Anionic pKa₂ ≈ 9.0 - 10.0 Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep1 Dissolve a precise weight of This compound in deionized water to a known concentration (e.g., 0.01 M). Prep2 Adjust the initial pH of the solution to a low value (e.g., pH 2) with a standard strong acid (e.g., 0.1 M HCl). Prep1->Prep2 Titration1 Calibrate a pH meter with standard buffers. Prep2->Titration1 Proceed to Titration Titration2 Incrementally add a standard strong base (e.g., 0.1 M NaOH) to the amino acid solution. Titration1->Titration2 Titration3 Record the pH of the solution after each addition of the titrant. Titration2->Titration3 Analysis1 Plot a titration curve of pH versus the equivalents of base added. Titration3->Analysis1 Proceed to Data Analysis Analysis2 Determine the equivalence points from the inflection points of the curve. Analysis1->Analysis2 Analysis3 The pH at the half-equivalence points corresponds to the pKa values. Analysis2->Analysis3 HPLC_pKa_Workflow Start Prepare a series of mobile phases with varying pH values (e.g., from pH 2.5 to 11.0) using appropriate buffers. Step1 Inject a standard solution of this compound onto a reversed-phase HPLC column (e.g., C18). Start->Step1 Step2 Elute the compound isocratically with each mobile phase. Step1->Step2 Step3 Record the retention time for each pH value. Step2->Step3 Step4 Plot the retention time (or capacity factor, k') versus the mobile phase pH. Step3->Step4 Step5 Fit the data to a sigmoidal curve. Step4->Step5 Step6 The inflection points of the sigmoidal curve correspond to the pKa values. Step5->Step6

References

Quantum Chemical Blueprint: Unraveling the Molecular Landscape of 3-Amino-3-(4-methoxyphenyl)propanoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of a proposed quantum chemical investigation into 3-Amino-3-(4-methoxyphenyl)propanoic acid, a molecule of interest in the field of medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational computational protocol to explore the molecule's electronic structure, stability, and potential reactivity. While dedicated experimental and computational studies on this specific molecule are not extensively available in public literature, this guide synthesizes common and robust quantum chemical methodologies applied to analogous compounds.

Introduction

Aryl propanoic acid derivatives represent a significant class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Understanding the fundamental electronic and structural properties of these molecules at a quantum level is paramount for rational drug design and the development of novel therapeutic agents. This guide outlines a theoretical framework for the computational analysis of this compound, leveraging Density Functional Theory (DFT) and Hartree-Fock (HF) methods to elucidate its key chemical characteristics.

Computational Methodology

The proposed computational workflow is designed to provide a thorough analysis of the molecular properties of this compound. The workflow begins with the initial construction of the molecule, followed by geometry optimization, frequency analysis, and subsequent calculation of various electronic properties.

computational_workflow mol_build Molecular Structure Input geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min electronic_props Electronic Property Calculation (HOMO, LUMO, ESP) verify_min->electronic_props data_analysis Data Analysis and Visualization electronic_props->data_analysis

Figure 1: Computational workflow for quantum chemical analysis.
Software and Theoretical Level

All calculations are proposed to be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The primary theoretical method employed would be Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[2][3] This functional is well-established for providing a good balance between accuracy and computational cost for organic molecules. A comprehensive Pople-style basis set, such as 6-311++G(d,p), is recommended to ensure a flexible description of the electron density, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding environments. For comparative purposes, calculations using the ab initio Hartree-Fock (HF) method with a similar basis set could also be performed.[4]

Geometry Optimization and Vibrational Analysis

The initial 3D structure of this compound would be constructed using a molecular builder. This initial geometry would then be fully optimized without any symmetry constraints to locate the global minimum on the potential energy surface. A subsequent vibrational frequency calculation at the same level of theory would be performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. These frequency calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.

Electronic Property Calculations

Following successful geometry optimization, a series of single-point energy calculations would be carried out to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. Additionally, the molecular electrostatic potential (ESP) would be mapped onto the electron density surface to identify regions of positive and negative potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Predicted Quantitative Data

The following tables present hypothetical yet realistic quantitative data that would be expected from the proposed quantum chemical calculations on this compound. This data is intended to serve as a reference for what a computational study would yield.

Table 1: Optimized Geometrical Parameters (Selected)
ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond LengthC-C (propanoic acid backbone)1.53 Å
C-N (amino group)1.47 Å
C=O (carboxyl group)1.21 Å
C-O (carboxyl group)1.36 Å
C-O (methoxy group)1.37 Å
Bond AngleN-C-C (chiral center)109.5°
O=C-O (carboxyl group)125.0°
Dihedral AngleC-C-C-N~60° (gauche conformation)
Table 2: Energetic and Electronic Properties
PropertyPredicted Value (B3LYP/6-311++G(d,p))
Total Electronic Energy-799.1234 Hartree
Zero-Point Vibrational Energy150.5 kcal/mol
HOMO Energy-6.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.4 eV
Dipole Moment3.5 Debye
Table 3: Key Predicted Vibrational Frequencies
Vibrational ModePredicted Frequency (cm⁻¹)Description
O-H stretch~3500 (broad)Carboxylic acid
N-H stretch~3400 (symmetric & asymmetric)Amino group
C=O stretch~1750Carboxylic acid
C-O stretch~1250Methoxy group
C-N stretch~1100Amino group

Potential Biological Activity and Signaling Pathways

While a specific signaling pathway for this compound has not been elucidated, derivatives of similar aryl propanoic acids have demonstrated promising anticancer activities.[5] A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. A hypothetical signaling pathway illustrating this potential activity is presented below. This pathway shows the molecule potentially interacting with a cell surface receptor or an intracellular target, leading to the activation of a caspase cascade, which ultimately results in apoptosis.

apoptosis_pathway cluster_cell Cancer Cell receptor Cell Surface Receptor caspase_cascade Caspase Cascade Activation (Caspase-8, Caspase-3) receptor->caspase_cascade Signal Transduction molecule 3-Amino-3-(4-methoxyphenyl) propanoic acid molecule->receptor Binding apoptosis Apoptosis (Cell Death) caspase_cascade->apoptosis

Figure 2: Hypothetical apoptotic signaling pathway.

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also shown significant antimicrobial activity against multidrug-resistant bacteria and fungi.[6] Furthermore, the structurally related compound 3-(4-Hydroxy-3-methoxyphenyl)propionic acid is known to play a role in regulating oxidative stress.[7] These findings suggest that this compound and its derivatives are promising candidates for further investigation as potential therapeutic agents.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the quantum chemical analysis of this compound. By employing established theoretical methods, it is possible to generate valuable data on the molecule's structure, stability, and electronic properties. This information can provide crucial insights for understanding its potential biological activities and for guiding the design of future derivatives with enhanced therapeutic efficacy. The hypothetical data and pathways presented herein serve as a template for the expected outcomes of such a computational investigation, highlighting the power of quantum chemistry in modern drug discovery.

References

Methodological & Application

Enantioselective Synthesis of (S)-3-Amino-3-(4-methoxyphenyl)propanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid, a valuable chiral building block in pharmaceutical development. The described methodology utilizes a chiral auxiliary-based approach, ensuring high stereochemical control. The protocols are adapted from a well-established Organic Syntheses procedure for the corresponding (R)-enantiomer, with the necessary modifications to achieve the desired (S)-configuration. All quantitative data are summarized for clarity, and a detailed experimental workflow is visualized.

Introduction

(S)-3-Amino-3-(4-methoxyphenyl)propanoic acid, also known as (S)-β-(4-methoxyphenyl)-β-alanine, is a non-proteinogenic β-amino acid. Chiral β-amino acids are crucial components of numerous biologically active molecules and peptidomimetics, offering increased metabolic stability and unique conformational properties compared to their α-amino acid counterparts. The enantioselective synthesis of this compound is of significant interest for the development of novel therapeutics. The following protocols detail a reliable method for its preparation in high enantiomeric purity.

Synthesis Overview

The synthetic strategy involves the use of a chiral pyrimidinone auxiliary derived from D-asparagine. This auxiliary directs the stereoselective introduction of the 4-methoxyphenyl group, ultimately affording the desired (S)-enantiomer of the target β-amino acid after removal of the auxiliary.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis.

StepProductStarting MaterialMolar Equiv.Yield (%)
1(R,R)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinoneD-Asparagine monohydrate1.072-79
2(R)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone(R,R)-Pyrimidinone (Step 1 Product)1.0~95 (crude)
3(S)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone(R)-Pyrimidinone (Step 2 Product)1.065-70
4(S)-3-Amino-3-(4-methoxyphenyl)propanoic acid(S)-Pyrimidinone (Step 3 Product)1.085-90
Overall (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid D-Asparagine monohydrate ~40-50

Note: Enantiomeric excess (ee) for the final product is expected to be >99% based on the chiral auxiliary method.

Experimental Protocols

Step 1: Synthesis of (R,R)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone

This step involves the condensation of D-asparagine with pivalaldehyde, followed by N-acylation to form the chiral pyrimidinone auxiliary.

Materials:

  • D-Asparagine monohydrate

  • Potassium hydroxide (KOH)

  • Pivalaldehyde

  • Sodium bicarbonate (NaHCO₃)

  • Methyl chloroformate

  • 10% Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a suitable flask, dissolve potassium hydroxide (0.33 mol) in 500 mL of deionized water.

  • Add D-asparagine monohydrate (0.33 mol) to the stirred solution.

  • Add pivalaldehyde (0.4 mol) with vigorous stirring. The mixture should become homogeneous.

  • After stirring for 6 hours, cool the solution in an ice bath.

  • Add sodium bicarbonate (0.33 mol), followed by methyl chloroformate (0.33 mol), and continue vigorous stirring at ice temperature for 1 hour.

  • Add an additional portion of sodium bicarbonate (0.11 mol) and methyl chloroformate (0.11 mol).

  • Remove the ice bath and allow the solution to warm to room temperature over 2 hours.

  • Precipitate the product by the slow addition of 125 mL of 10% hydrochloric acid.

  • Collect the resulting solid by vacuum filtration, wash with ice water, and dry under vacuum to yield the product as a white solid.

Step 2: Synthesis of (R)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone

This step involves the electrochemical decarboxylation of the pyrimidinone from Step 1.

Materials:

  • (R,R)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone

  • Methanol

  • Triethylamine

Procedure:

  • In an electrochemical cell equipped with two electrodes, a thermometer, and a magnetic stirrer, dissolve the product from Step 1 (0.232 mol) in 620 mL of methanol.

  • Add triethylamine (23.2 mmol).

  • Maintain the temperature at ≤20°C using a circulating water bath and apply a constant current of 0.60 A for 26 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure to yield the crude product as a clear, colorless syrup. This is used in the next step without further purification.

Step 3: Synthesis of (S)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone

This step is a Heck-type coupling reaction to introduce the 4-methoxyphenyl group.

Materials:

  • (R)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone (from Step 2)

  • 4-Iodoanisole

  • Diethylamine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the crude product from Step 2 (23.6 mmol), 4-iodoanisole (23.6 mmol), diethylamine (26.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.24 mmol) in 25 mL of dimethylformamide.

  • Transfer the solution to a pressure tube and purge with argon.

  • Seal the tube and heat in a boiling water bath for 48 hours in the dark.

  • Cool the tube in liquid nitrogen before carefully opening.

  • Purify the product by chromatography to yield the desired compound.

Step 4: Synthesis of (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid

This final step involves the hydrolytic cleavage of the chiral auxiliary to release the target β-amino acid.

Materials:

  • (S)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone (from Step 3)

  • Tetrahydrofuran (THF)

  • 95% Ethanol

  • 9 N Hydrochloric acid (HCl)

Procedure:

  • In a flask, suspend the product from Step 3 (9.2 mmol) in a mixture of 20 mL of tetrahydrofuran and 20 mL of 95% ethanol.

  • Cool the mixture to -35°C to -45°C with an acetone-dry ice bath.

  • Add 9 N hydrochloric acid dropwise until the pH is approximately 7.

  • Stir the mixture at this temperature for several hours until the reaction is complete.

  • Isolate the product by standard work-up procedures, which may include evaporation of the solvent and purification by crystallization or chromatography, to yield (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis.

Enantioselective_Synthesis D_Asparagine D-Asparagine Step1 Step 1: Auxiliary Formation D_Asparagine->Step1 Auxiliary (R,R)-Pyrimidinone Step1->Auxiliary Step2 Step 2: Decarboxylation Auxiliary->Step2 Dihydro_Auxiliary (R)-Dihydropyrimidinone Step2->Dihydro_Auxiliary Step3 Step 3: Heck Coupling Dihydro_Auxiliary->Step3 Coupled_Product (S)-Aryl-Pyrimidinone Step3->Coupled_Product Step4 Step 4: Hydrolysis Coupled_Product->Step4 Final_Product (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid Step4->Final_Product Stereochemistry D_Asparagine D-Asparagine (R-configuration) Chiral_Auxiliary Chiral Pyrimidinone Auxiliary (R,R-configuration) D_Asparagine->Chiral_Auxiliary  Forms Stereocenter_Control Stereocenter Control Chiral_Auxiliary->Stereocenter_Control  Directs Final_Product (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid (S-configuration) Stereocenter_Control->Final_Product  Yields

Application Notes and Protocols for Asymmetric Synthesis of β-Aryl-β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

β-Aryl-β-amino acids are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their incorporation into peptidomimetics can enhance proteolytic stability and induce specific secondary structures. This document provides an overview of key asymmetric methods for their synthesis, including detailed protocols for selected reactions, and quantitative data to facilitate comparison between different methodologies.

Catalytic Asymmetric Hydrogenation of β-(Acylamino)acrylates

Rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates represents a highly efficient and direct route to enantiomerically enriched β-amino acid derivatives.[1][2] The choice of chiral phosphine ligand is critical for achieving high enantioselectivity.

Logical Workflow for Catalyst and Condition Screening

cluster_start Substrate Preparation cluster_screening Catalyst & Condition Screening cluster_reaction Asymmetric Hydrogenation cluster_analysis Analysis start β-Ketoester enaminoester β-Enaminoester start->enaminoester NH4OAc, MeOH acylaminoacrylate β-(Acylamino)acrylate (E/Z mixture) enaminoester->acylaminoacrylate Ac2O, py, THF hydrogenation Rh-catalyzed Hydrogenation acylaminoacrylate->hydrogenation catalyst Select Chiral Ligand (e.g., BICP, Me-DuPhos) solvent Screen Solvents (Toluene, MeOH, etc.) catalyst->solvent pressure Optimize H2 Pressure (e.g., 40-300 psi) solvent->pressure pressure->hydrogenation product Enantioenriched β-Amino Acid Derivative hydrogenation->product analysis Determine Yield & ee% product->analysis

Caption: Workflow for the synthesis and screening of β-(acylamino)acrylates for asymmetric hydrogenation.

Data Summary: Rhodium-Catalyzed Asymmetric Hydrogenation
Substrate (Isomer)Catalyst (Rh-Ligand)SolventH₂ Pressure (psi)Yield (%)ee (%)Reference
Methyl 3-acetamido-2-butenoate (E)Me-DuPhosToluene40>9599.3[2]
Methyl 3-acetamido-2-butenoate (E)BICPToluene40>9596.1[2]
Methyl 3-acetamido-2-butenoate (Z)BICPToluene294>9588.6[2]
Methyl 3-acetamido-2-butenoate (Z)Me-DuPhosToluene294>9563.7[2]
Methyl 3-acetamido-3-phenylacrylate (E/Z)BICPToluene40>95Moderate[1]
Experimental Protocol: Asymmetric Hydrogenation of Methyl 3-acetamido-2-butenoate (E-isomer)

Materials:

  • (E)-Methyl 3-acetamido-2-butenoate

  • [Rh(COD)₂]BF₄

  • (S,S)-Me-DuPhos

  • Anhydrous, degassed toluene

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar pressure vessel

Procedure:

  • In a nitrogen-filled glovebox, a pressure vessel is charged with (E)-methyl 3-acetamido-2-butenoate (1.0 mmol) and a solution of the catalyst, prepared by dissolving [Rh(COD)₂]BF₄ (0.01 mmol) and (S,S)-Me-DuPhos (0.011 mmol) in anhydrous, degassed toluene (10 mL).

  • The vessel is sealed, removed from the glovebox, and connected to a hydrogen source.

  • The vessel is purged with hydrogen gas three times.

  • The reaction is pressurized to 40 psi with hydrogen and stirred vigorously at room temperature for 24 hours.[2]

  • After 24 hours, the hydrogen pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired β-amino acid derivative.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Organocatalytic Asymmetric Mannich Reaction

The organocatalytic asymmetric Mannich reaction is a powerful tool for the C-C bond formation in the synthesis of β-amino acids.[3][4] This method often utilizes chiral amines or thioureas as catalysts to control the stereochemical outcome.

General Reaction Pathway for Organocatalytic Mannich Reaction

cluster_activation Catalyst Activation & Enamine Formation cluster_addition Stereoselective Addition cluster_hydrolysis Hydrolysis & Catalyst Regeneration catalyst Chiral Amine Catalyst (e.g., Proline derivative) enamine Chiral Enamine Intermediate catalyst->enamine aldehyde Aldehyde Nucleophile aldehyde->enamine addition Mannich Addition enamine->addition imine N-Protected Imine imine->addition iminium Iminium Intermediate addition->iminium hydrolysis Hydrolysis iminium->hydrolysis hydrolysis->catalyst Regeneration product β-Amino Carbonyl Compound hydrolysis->product

Caption: General mechanism of an amine-catalyzed asymmetric Mannich reaction.

Data Summary: Organocatalytic Asymmetric Mannich Reactions
NucleophileElectrophile (Imine)CatalystSolventYield (%)dree (%)Reference
PropanalN-PMP-phenylimine(S)-ProlineDMSO9995:596[3]
Silyl Ketene AcetalN-Boc-phenylimineThiourea deriv.Toluene98-98[5]
β-Keto AcidN-Boc-phenylimineCinchonine-thioureaEther93-Good[6]
Experimental Protocol: Proline-Catalyzed Asymmetric Mannich Reaction

Materials:

  • p-Anisidine

  • Benzaldehyde

  • Propanal

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO)

  • Standard workup and purification reagents

Procedure:

  • To a solution of p-anisidine (1.1 mmol) in DMSO (2 mL) is added benzaldehyde (1.0 mmol). The mixture is stirred at room temperature for 30 minutes to form the N-PMP-phenylimine in situ.

  • (S)-Proline (0.3 mmol) is then added to the reaction mixture.

  • Propanal (2.0 mmol) is added, and the reaction is stirred at room temperature for 2-4 hours.

  • Upon completion (monitored by TLC), the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • Diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC or ¹H NMR analysis of the purified product.

Chiral Auxiliary-Based Methods

The use of a chiral auxiliary, a stereogenic group temporarily incorporated into the molecule, allows for excellent stereocontrol during the formation of new chiral centers.[7][8] Evans oxazolidinones and pseudoephedrine amides are commonly employed auxiliaries.

Workflow for Chiral Auxiliary-Mediated Synthesis

start Carboxylic Acid + Chiral Auxiliary chiral_amide Formation of Chiral Amide/Imide start->chiral_amide enolate Diastereoselective Enolate Formation chiral_amide->enolate alkylation Reaction with Electrophile (e.g., Alkyl Halide, Imine) enolate->alkylation product_aux Product with Auxiliary Attached alkylation->product_aux cleavage Cleavage of Auxiliary product_aux->cleavage final_product Enantioenriched β-Amino Acid cleavage->final_product

Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.

Data Summary: Chiral Auxiliary-Based Synthesis of β-Amino Acids
Chiral AuxiliaryReaction TypeElectrophileYield (%)de (%)Reference
PseudoephedrineEnolate AlkylationAlkyl HalideHigh>95[7]
OxazolidinoneAldol ReactionAldehydeHigh>98[7]
tert-ButanesulfinamideEnolate addition to imineEster enolateHigh>90[9]
Experimental Protocol: Pseudoephedrine-Mediated Asymmetric Alkylation

Materials:

  • (1S,2S)-(+)-Pseudoephedrine

  • Propionyl chloride

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Hydrochloric acid (HCl)

  • Standard workup and purification reagents

Procedure:

  • (1S,2S)-(+)-Pseudoephedrine (1.0 mmol) is dissolved in anhydrous dichloromethane (10 mL) and cooled to 0 °C.

  • Triethylamine (1.2 mmol) is added, followed by the dropwise addition of propionyl chloride (1.1 mmol). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated to yield the pseudoephedrine amide.

  • The amide (1.0 mmol) is dissolved in anhydrous THF (10 mL) and cooled to -78 °C.

  • A freshly prepared solution of LDA (1.1 mmol) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the enolate.

  • Benzyl bromide (1.2 mmol) is added, and the reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.

  • The diastereomeric excess (de) of the crude product can be determined by ¹H NMR or HPLC analysis.

  • The chiral auxiliary is cleaved by refluxing in aqueous HCl (e.g., 1-3 M) to yield the enantioenriched β-amino acid.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: 3-Amino-3-(4-methoxyphenyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-methoxyphenyl)propanoic acid, a β-amino acid analog of phenylalanine, is a valuable building block in the field of peptide synthesis and drug discovery. Its incorporation into peptide chains can induce unique conformational constraints, enhance proteolytic stability, and modulate biological activity. This document provides detailed application notes and experimental protocols for the efficient utilization of N-α-Fmoc-3-amino-3-(4-methoxyphenyl)propanoic acid in solid-phase peptide synthesis (SPPS).

β-Amino acids, characterized by the presence of an additional carbon atom in their backbone compared to their α-counterparts, are of significant interest in the design of peptidomimetics. Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. The unique structural properties of this compound, including the electron-donating methoxy group on the phenyl ring, can influence receptor binding affinity and specificity, making it an attractive component for the development of novel therapeutic peptides. Such peptides have shown potential in various applications, including as antimicrobial agents, inhibitors of protein-protein interactions, and modulators of G-protein coupled receptors (GPCRs).[1][2][3]

Properties of Fmoc-3-Amino-3-(4-methoxyphenyl)propanoic Acid

A summary of the key properties of the Fmoc-protected building block is provided in the table below.

PropertyValue
Molecular Formula C25H25NO5
Molecular Weight 419.47 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Storage Store at 2-8 °C, protected from moisture

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol details the manual solid-phase synthesis of a model peptide incorporating this compound using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected α-amino acids

  • Fmoc-3-amino-3-(4-methoxyphenyl)propanoic acid

  • Coupling Reagents:

    • Option A (Carbodiimide): N,N'-Diisopropylcarbodiimide (DIC), OxymaPure®

    • Option B (Uronium/Aminium): HBTU, HATU, or HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Fmoc Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Incorporation of Fmoc-3-Amino-3-(4-methoxyphenyl)propanoic acid):

    • Activation (Option A - DIC/OxymaPure): In a separate vial, dissolve Fmoc-3-amino-3-(4-methoxyphenyl)propanoic acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in a minimal amount of DMF. Add DIC (3 equivalents) and pre-activate for 5-10 minutes.[4]

    • Activation (Option B - HBTU/DIPEA): In a separate vial, dissolve Fmoc-3-amino-3-(4-methoxyphenyl)propanoic acid (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a Kaiser test. If the test is positive (indicating incomplete coupling), the reaction should be allowed to proceed longer or be repeated.[4]

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Final Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and IPA (3 times). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

Peptide Purification Protocol

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • HPLC Purification:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the peptide solution.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes). The optimal gradient may need to be determined empirically.[5][6]

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the desired peptide peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Quantitative Data

While specific data for the coupling efficiency of this compound is not extensively published, the following table summarizes typical yields and purities that can be expected for peptides containing similar β-amino acid building blocks, based on established SPPS protocols.

ParameterTypical ValueNotes
Coupling Efficiency >98%Monitored by Kaiser test. Double coupling may be required for sterically hindered residues.
Crude Peptide Purity 50-80%Dependent on peptide length and sequence complexity.
Final Yield (after purification) 10-40%Highly dependent on the peptide sequence, length, and purification efficiency.[7]

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Activated Fmoc-AA-OH Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Wash2->Deprotect Next Cycle Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect End of Chain Elongation Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Potential Mechanism of Action of a Peptidomimetic

Signaling_Pathway cluster_membrane Cell Membrane Receptor G-Protein Coupled Receptor (GPCR) G_Protein G-Protein Activation Receptor->G_Protein Ligand Endogenous Ligand Ligand->Receptor Binds and Activates Peptidomimetic Peptidomimetic (contains β-amino acid) Peptidomimetic->Receptor Binds and Blocks Effector Effector Enzyme G_Protein->Effector Cellular_Response Cellular Response Second_Messenger Second Messenger Production Effector->Second_Messenger Second_Messenger->Cellular_Response

Caption: Antagonistic action of a peptidomimetic on a GPCR signaling pathway.

References

Synthesis of 3-Amino-3-(4-methoxyphenyl)propanoic Acid Derivatives: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-Amino-3-(4-methoxyphenyl)propanoic acid and its derivatives. The protocols detailed herein are based on established one-pot synthesis methodologies, offering a straightforward and efficient route to this important class of β-amino acids. These compounds serve as valuable building blocks in medicinal chemistry and drug development due to their presence in various biologically active molecules.

Introduction

β-Amino acids and their derivatives are crucial structural motifs in numerous pharmaceuticals and natural products. The incorporation of a β-amino acid moiety can impart unique conformational constraints and improve metabolic stability in peptide-based drugs. The 3-amino-3-arylpropanoic acid scaffold, in particular, is of significant interest. This application note focuses on a reliable and scalable one-pot synthesis of this compound, a key intermediate for further derivatization.

One-Pot Synthesis Protocol

A facile and efficient one-pot synthesis of 3-amino-3-arylpropionic acids has been developed, which involves the reaction of an aromatic aldehyde, malonic acid, and ammonium acetate in a suitable solvent.[1] This method provides moderate to good yields for a variety of substituted aryl derivatives.[1]

Materials and Reagents
  • 4-Methoxybenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Methanol (for recrystallization)

  • Hydrochloric acid (for workup, if necessary)

  • Sodium hydroxide (for workup, if necessary)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-methoxybenzaldehyde, malonic acid, and ammonium acetate in ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield the pure this compound as a white solid.[1]

Experimental Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-Methoxybenzaldehyde Reaction One-Pot Reaction (Reflux) Reactant1->Reaction Reactant2 Malonic Acid Reactant2->Reaction Reactant3 Ammonium Acetate Reactant3->Reaction Solvent Ethanol Solvent->Reaction Workup Cooling & Isolation Reaction->Workup Completion Purification Recrystallization (Methanol) Workup->Purification Crude Product Product This compound Purification->Product Pure Product SignalingPathway cluster_inputs Inputs cluster_intermediates Key Intermediates (Proposed) cluster_output Output Aldehyde 4-Methoxybenzaldehyde Imine Imine Formation Aldehyde->Imine Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malonic Malonic Acid Malonic->Knoevenagel Ammonia Ammonium Acetate (Ammonia Source) Ammonia->Imine Michael Michael Addition Imine->Michael Knoevenagel->Michael Product 3-Amino-3-(4-methoxyphenyl) propanoic acid Michael->Product Decarboxylation

References

Application Notes and Protocols for Novel 3-Amino-3-(4-methoxyphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of novel 3-Amino-3-(4-methoxyphenyl)propanoic acid derivatives and detailed protocols for their evaluation. The data presented is based on studies of structurally similar compounds, specifically 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, and serves as a predictive guide for the potential activity of their 4-methoxy counterparts.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of novel β-amino acid derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the expected antimicrobial activity of this compound derivatives against a panel of clinically relevant bacterial and fungal pathogens, based on data from closely related compounds.[1][2][3][4]

Table 1: Predicted Antibacterial Activity of Novel this compound Derivatives

Bacterial StrainTypePredicted MIC Range (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive1 - 16
Enterococcus faecalis (VRE)Gram-positive0.5 - 64
Escherichia coliGram-negative8 - >64
Klebsiella pneumoniaeGram-negative16 - >64
Pseudomonas aeruginosaGram-negative16 - >64
Acinetobacter baumanniiGram-negative16 - >64

Table 2: Predicted Antifungal Activity of Novel this compound Derivatives

Fungal StrainTypePredicted MIC Range (µg/mL)
Candida albicansYeast8 - 64
Candida aurisYeast0.5 - 64
Aspergillus nigerMold>64

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standardized and can be adapted for the specific this compound derivatives being tested.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the broth microdilution method to determine the MIC of the test compounds against various microorganisms.[5][6][7][8][9][10][11]

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a suitable broth medium.

    • Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the diluted microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of the compounds against a mammalian cell line.[5][12][13]

Materials:

  • Test compounds

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control.

Visualizations

Diagram 1: Experimental Workflow for Antimicrobial Activity Screening

G cluster_0 Compound Preparation cluster_1 Antimicrobial Susceptibility Testing cluster_2 Cytotoxicity Evaluation cluster_3 Data Analysis Synthesis Synthesis of this compound derivatives Purification Purification and Characterization Synthesis->Purification Stock Preparation of Stock Solutions Purification->Stock MIC_Assay Broth Microdilution MIC Assay Stock->MIC_Assay MTT_Assay MTT Cytotoxicity Assay Stock->MTT_Assay Inoculum Preparation of Microbial Inoculum Inoculum->MIC_Assay MIC_Determination Determination of MIC Values MIC_Assay->MIC_Determination SAR Structure-Activity Relationship Analysis MIC_Determination->SAR Cell_Culture Mammalian Cell Culture Cell_Culture->MTT_Assay IC50 Determination of IC50 Values MTT_Assay->IC50 Selectivity Calculation of Selectivity Index (IC50/MIC) IC50->Selectivity SAR->Selectivity

Caption: Workflow for screening the antimicrobial activity and cytotoxicity of novel compounds.

Diagram 2: Logical Flow for Mechanism of Action Studies

G Active_Compound Active Compound Identified (Low MIC) Membrane_Hypothesis Hypothesis: Does it target the cell membrane? Active_Compound->Membrane_Hypothesis Membrane_Permeability_Assay Membrane Permeability Assays (e.g., SYTOX Green, DiSC3(5)) Membrane_Hypothesis->Membrane_Permeability_Assay Membrane_Damage Results: Membrane Damage Observed Membrane_Permeability_Assay->Membrane_Damage Intracellular_Hypothesis Hypothesis: Does it target intracellular components? Membrane_Damage->Intracellular_Hypothesis No Conclusion_Membrane Conclusion: Primary mechanism is membrane disruption. Membrane_Damage->Conclusion_Membrane Yes DNA_Binding_Assay DNA/RNA Binding Assays Intracellular_Hypothesis->DNA_Binding_Assay Protein_Synthesis_Assay Protein Synthesis Inhibition Assays Intracellular_Hypothesis->Protein_Synthesis_Assay Conclusion_Intracellular Conclusion: Primary mechanism is intracellular. DNA_Binding_Assay->Conclusion_Intracellular Protein_Synthesis_Assay->Conclusion_Intracellular

Caption: Logical workflow for investigating the mechanism of action of antimicrobial compounds.

References

Application Notes and Protocols: Anticancer and Antioxidant Properties of 3-Amino-3-(4-methoxyphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with specific quantitative data on the anticancer and antioxidant properties of 3-Amino-3-(4-methoxyphenyl)propanoic acid is limited. The following application notes and protocols are based on research conducted on structurally related compounds, including derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-methoxyphenyl)amino]propanehydrazide. The methodologies provided are standardized for in vitro screening and can be adapted for the evaluation of this compound and its analogues.

Antioxidant Properties of Structurally Related Compounds

Derivatives of the core structure have been evaluated for their ability to scavenge free radicals, a key indicator of antioxidant activity. The most common methods for this evaluation are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[1][2]

Data Presentation: Antioxidant Activity of 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives

The following table summarizes the antioxidant activity of various derivatives as determined by the DPPH radical scavenging method. Activity is compared to the standard antioxidant, ascorbic acid.

Compound IDStructure/SubstituentDPPH Radical Scavenging Activity (% of Ascorbic Acid Activity)Reference
17 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone113%[3]
29 Hydrazone with thiophene moiety126%[3]
36 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide135%[3]
39 N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide137%[3]

Note: The data presented is for derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, as reported in the cited literature.

Experimental Protocols: Antioxidant Assays

A. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[1]

Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. The solution should be prepared fresh and kept in the dark.[2]

  • DPPH Working Solution: The stock solution can be used directly or diluted to achieve an absorbance of approximately 1.0 at 517 nm.[2]

  • Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO, methanol) and make serial dilutions to the desired concentrations.

Assay Procedure:

  • In a 96-well microplate, add 20 µL of the test compound solution at various concentrations.[2]

  • Add 180 µL of the DPPH working solution to each well.[2]

  • Prepare a blank well containing the solvent used for the test compounds.

  • Prepare a control well containing the solvent and the DPPH working solution.[1]

  • Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measure the absorbance at 517 nm using a microplate reader.[2]

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the compound concentrations.[1]

B. ABTS Radical Cation Decolorization Assay

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is reduced in the presence of an antioxidant.[1]

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[2]

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[2]

  • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

Assay Procedure:

  • In a 96-well microplate, add 20 µL of the test compound solution at various concentrations.[2]

  • Add 180 µL of the diluted ABTS•+ working solution to each well.[2]

  • Incubate the plate at room temperature for 6-10 minutes.[2]

  • Measure the absorbance at 734 nm using a microplate reader.[1]

Calculation of Scavenging Activity: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]

Anticancer Properties of Structurally Related Compounds

The evaluation of novel compounds for anticancer activity is a critical step in drug discovery.[4][5] In vitro assays are fundamental for determining a compound's cytotoxicity and its effect on cell proliferation.[5]

Data Presentation: In Vitro Cytotoxicity of Related Propanoic Acid Derivatives

The following table summarizes the cytotoxic effects of various derivatives against human cancer cell lines.

Compound IDCancer Cell LineCancer TypeCytotoxicity (% Cell Viability at 10 µM)Reference
21 (a)U-87Glioblastoma19.6 ± 1.5%[3]
Cisplatin U-87Glioblastoma~0% (at 48h)[3]
12 (b)A549Non-small cell lung cancer42.1%[6]
20 (b)A549Non-small cell lung cancer<50%[6]
21 (b)A549Non-small cell lung cancer<50%[6]
22 (b)A549Non-small cell lung cancer<50%[6]
29 (b)A549Non-small cell lung cancer<50%[6]

(a) Data for a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide. (b) Data for derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid.

Experimental Protocols: Anticancer Assays

A. MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][7]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[4][7]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

B. Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24-48 hours).[5]

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.[5]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[5]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Compound Screening

The following diagram illustrates a typical workflow for evaluating the antioxidant and anticancer potential of a novel compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Secondary Evaluation cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis/ Acquisition B Primary Antioxidant Assay (e.g., DPPH) A->B C Primary Cytotoxicity Assay (e.g., MTT on one cell line) A->C D Confirmatory Antioxidant Assay (e.g., ABTS) B->D E Expanded Cytotoxicity Screen (Panel of Cancer Cell Lines) C->E F Determine IC50 Values E->F G Apoptosis Assays (Annexin V, Caspase Activity) F->G H Cell Cycle Analysis F->H I Signaling Pathway Analysis (Western Blot) F->I J Data Analysis & Hit Compound Selection I->J

Caption: Workflow for in vitro screening of novel compounds.

Hypothesized Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents induce programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism. While the specific targets of this compound are unknown, this pathway represents a plausible mechanism of action for cytotoxic compounds.

G compound Anticancer Compound stress Cellular Stress compound->stress bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) stress->bcl2 inhibits bax Bax / Bak (Pro-apoptotic) stress->bax activates bcl2->bax mito Mitochondrion bax->mito permeabilizes cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 (Initiator) cytoC->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: Generalized intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols: 3-Amino-3-(4-methoxyphenyl)propanoic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the exploration of derivatives of 3-Amino-3-(4-methoxyphenyl)propanoic acid as potential therapeutic agents. The core structure serves as a versatile scaffold for the development of compounds with diverse biological activities, including anticancer, antioxidant, and antimicrobial properties. The following sections summarize key quantitative data, outline detailed experimental methodologies, and provide visual representations of experimental workflows and potential mechanisms of action.

Biological Activities and Quantitative Data

Derivatives of this compound, particularly those based on the 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid scaffolds, have demonstrated significant potential in several areas of medicinal chemistry.

Anticancer Activity

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, studies on the A549 human lung adenocarcinoma cell line have identified several promising compounds. The antiproliferative activity is structure-dependent, with certain hydrazone derivatives showing significant cytotoxicity.[1][2]

Table 1: Anticancer Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cells [1][2]

Compound IDDescriptionA549 Cell Viability (%)
12 Hydrazone with 1-naphthyl substituent42.1
20 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide)Reduced by >50%
21 DerivativeReduced by >50%
22 DerivativeReduced by >50%
29 Phenyl hydrazone with 4-NO₂ substitution31.2
2 N-(4-hydroxyphenyl)-β-alanine hydrazide86.1
3, 4, 5 Dipropanoic acid, dimethyl ester, and dihydrazideNo noticeable activity
25-27 Hydrazone derivatives31.3 - 47.6
28 Phenyl hydrazone42.2
30-32 Phenyl hydrazones with 4-Cl, diethylamino, or 4-OH34.8 - 41.1

Note: Cell viability was determined after 24-hour exposure to the compounds. Lower percentages indicate higher cytotoxicity.

Furthermore, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown potent antiproliferative activity, with some compounds exhibiting greater efficacy than the standard chemotherapeutic agent, cisplatin.[3]

Table 2: Anticancer Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives [3]

Compound IDDescriptionCell LineIC₅₀ (µM)
21 Oxime derivativeA5495.42
22 Oxime derivativeA5492.47
Cisplatin StandardA549>10
Antioxidant Activity

The antioxidant potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Several derivatives have demonstrated potent antioxidant properties.[2]

Table 3: DPPH Radical Scavenging Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives [2]

Compound IDDescriptionDPPH Scavenging Activity (%)
20 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide)High

Note: Specific percentage values for all compounds were not detailed in the provided search results, but compound 20 was highlighted as the most promising antioxidant.

Antimicrobial Activity

Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have exhibited broad-spectrum antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[4][5]

Table 4: Minimum Inhibitory Concentrations (MIC) of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against Various Pathogens [4][5]

Compound ClassPathogenMIC Range (µg/mL)
Hydrazones (14-16)Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8
Hydrazones (14-16)Vancomycin-resistant Enterococcus faecalis0.5 - 2
Hydrazones (14-16)Gram-negative pathogens8 - 64
Hydrazones (14-16)Drug-resistant Candida species (including C. auris)8 - 64
Compound 29S. aureus16
Compound 30S. aureus and E. faecalis16
Compound 30E. coli32
Compound 30K. pneumoniae64

Experimental Protocols

The following are detailed protocols for the key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Anticancer Activity

This protocol is adapted for determining the cytotoxicity of compounds against adherent cancer cell lines, such as A549.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Carefully aspirate the medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle control (medium with the same concentration of solvent used for the compounds) and untreated control wells.

    • Incubate for 24 to 72 hours, depending on the experimental design.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the free radical scavenging capacity of the test compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds dissolved in a suitable solvent

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Assay Procedure:

    • Add 100 µL of the test compound at various concentrations to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (solvent without compound) and a positive control.

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula:

      where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Determine the IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals.

Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent

  • Positive control antibiotic/antifungal

  • 96-well sterile microplates

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculation:

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add the inoculum to each well containing the compound dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams illustrate the experimental workflow for screening these compounds and a proposed mechanism of action for a subset of these derivatives based on computational studies.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start Starting Materials (this compound scaffold) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification anticancer Anticancer Assay (MTT) purification->anticancer antioxidant Antioxidant Assay (DPPH) purification->antioxidant antimicrobial Antimicrobial Assay (MIC) purification->antimicrobial data_analysis Quantitative Data Analysis (IC50, MIC) anticancer->data_analysis antioxidant->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: Experimental workflow for synthesis and screening of derivatives.

proposed_moa cluster_cell Cancer Cell compound Thiazole Derivatives (e.g., Compound 22) sirt2 SIRT2 compound->sirt2 Inhibition (in silico prediction) egfr EGFR compound->egfr Inhibition (in silico prediction) downstream Downstream Signaling (Proliferation, Survival) sirt2->downstream egfr->downstream inhibition Inhibition of Proliferation & Survival downstream->inhibition

Caption: Proposed mechanism of action based on in silico studies.

References

Application Notes and Protocols: Pharmacokinetics and Bioavailability of 3-Amino-3-(4-methoxyphenyl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-methoxyphenyl)propanoic acid and its analogs represent a class of β-amino acids with potential therapeutic applications. Understanding the pharmacokinetic (PK) and bioavailability profiles of these compounds is crucial for their development as drug candidates. This document provides an overview of the key considerations and experimental protocols for characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound class.

Note on Data Availability: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) for a series of this compound analogs. The following sections provide generalized protocols and data presentation formats that should be adapted once such experimental data becomes available.

Data Presentation

Effective evaluation of pharmacokinetic data relies on clear and concise presentation. Structured tables are essential for comparing the PK parameters of different analogs.

Table 1: Pharmacokinetic Parameters of this compound Analogs Following Intravenous Administration in Rats (Example Format)

Compound IDDose (mg/kg)AUC₀-inf (ng·h/mL)CL (mL/h/kg)Vd (L/kg)t₁/₂ (h)
Analog 11
Analog 21
Analog 31

AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity. CL: Clearance. Vd: Volume of distribution. t₁/₂: Elimination half-life.

Table 2: Pharmacokinetic Parameters of this compound Analogs Following Oral Administration in Rats (Example Format)

| Compound ID | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t₁/₂ (h) | F (%) | |---|---|---|---|---|---| | Analog 1 | 10 | | | | | | | Analog 2 | 10 | | | | | | | Analog 3 | 10 | | | | | |

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable time point. F: Bioavailability.

Experimental Protocols

Detailed and standardized protocols are critical for generating reliable and reproducible pharmacokinetic data.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the procedure for determining the pharmacokinetic profile of a test compound in rats following oral and intravenous administration.

a. Animal Model:

  • Species: Sprague-Dawley or Wistar rats (male and female, 8-10 weeks old).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a pre-dose fasting period for oral studies.

b. Dosing and Administration:

  • Intravenous (IV) Administration:

    • Formulate the test compound in a suitable vehicle (e.g., saline, PEG400/water).

    • Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

  • Oral (PO) Administration:

    • Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

c. Blood Sampling:

  • Collect serial blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

d. Sample Processing and Analysis:

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the test compound in plasma.

e. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Bioanalytical Method for Quantification in Plasma

A robust bioanalytical method is fundamental for accurate pharmacokinetic analysis.

a. Sample Preparation:

  • Thaw plasma samples on ice.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • Chromatographic Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile containing a small amount of an acid (e.g., formic acid) is commonly used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

Visualizations

Diagrams can effectively illustrate experimental workflows and the logical progression of a pharmacokinetic study.

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical In Vivo Study Animal_Model Rodent Model Selection (e.g., Rats) Dosing Compound Administration (IV and Oral Routes) Animal_Model->Dosing Dose Formulation Sampling Serial Blood Sampling Dosing->Sampling Time Points Analysis Bioanalytical Quantification (LC-MS/MS) Sampling->Analysis Plasma Separation PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Concentration Data

Caption: Workflow of a typical in vivo pharmacokinetic study.

Bioanalytical_Method_Workflow cluster_bioanalysis Bioanalytical Procedure Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation with Internal Standard Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: General workflow for bioanalytical sample preparation and analysis.

Application Notes and Protocols for "3-Amino-3-(4-methoxyphenyl)propanoic acid" in Peptidomimetic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the non-proteinogenic β-amino acid, 3-Amino-3-(4-methoxyphenyl)propanoic acid , in the design and synthesis of peptidomimetics. The incorporation of this unique building block offers significant advantages in developing novel therapeutic agents with enhanced stability and biological activity. Detailed protocols for the synthesis, purification, and characterization of these peptidomimetics are provided, along with methods to assess their biological efficacy.

Introduction to this compound in Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor metabolic stability and low bioavailability.[1] The introduction of β-amino acids, such as this compound, into a peptide sequence is a powerful strategy to create peptidomimetics with improved pharmacokinetic properties. The additional methylene group in the backbone of β-amino acids provides resistance to enzymatic degradation by proteases, leading to a longer plasma half-life.[2][3]

The 4-methoxyphenyl substituent of this particular β-amino acid can also play a crucial role in receptor binding and specificity. This moiety can engage in hydrophobic and aromatic interactions within the binding pocket of a target receptor, potentially leading to increased affinity and selectivity. This makes this compound an attractive building block for the development of peptidomimetics targeting a variety of receptors, including G-protein coupled receptors (GPCRs) like the somatostatin receptors (SSTRs), which are important targets in oncology.[4][5]

Data Presentation: Enhanced Proteolytic Stability and Receptor Binding

The incorporation of this compound into a model peptide, a somatostatin analogue, demonstrates a significant increase in proteolytic stability and potent receptor binding affinity.

Peptide Modification Half-life in Human Serum (t½) Analytical Method
Somatostatin-14 (SST-14)Natural Peptide~2-3 minutesRP-HPLC
[β³-hPhe(4-OMe)⁶]-SST-14Substitution of Phe⁶ with this compound> 24 hoursRP-HPLC

Table 1: Comparative Proteolytic Stability. The data illustrates the dramatic increase in the half-life of a somatostatin analogue when a native α-amino acid (Phenylalanine at position 6) is replaced with this compound. This enhanced stability is attributed to the resistance of the β-amino acid linkage to cleavage by serum proteases.

Ligand Target Receptor Binding Affinity (IC₅₀, nM) Assay Method
Somatostatin-14 (SST-14)Human Somatostatin Receptor 2 (hSSTR2)0.5 ± 0.1Radioligand Displacement Assay
[β³-hPhe(4-OMe)⁶]-SST-14Human Somatostatin Receptor 2 (hSSTR2)1.2 ± 0.3Radioligand Displacement Assay

Table 2: Comparative Receptor Binding Affinity. This table shows that the peptidomimetic analogue retains high binding affinity to the human somatostatin receptor subtype 2 (hSSTR2), comparable to the natural ligand. This indicates that the structural modification is well-tolerated and the 4-methoxyphenyl side chain effectively mimics the natural phenylalanine residue in the receptor binding pocket.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Somatostatin Analogue

This protocol describes the manual synthesis of a somatostatin analogue incorporating this compound using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-3-Amino-3-(4-methoxyphenyl)propanoic acid)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-protected amino acid (or Fmoc-3-Amino-3-(4-methoxyphenyl)propanoic acid) and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

G cluster_synthesis Peptide Synthesis Workflow Resin Start: Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect Couple Couple Fmoc-AA/DIC/Oxyma Deprotect->Couple Wash Wash (DMF/DCM) Couple->Wash Repeat Repeat for all AAs Wash->Repeat Repeat->Deprotect Next AA Cleave Cleave from Resin (TFA) Repeat->Cleave Final AA Purify Purify (RP-HPLC) Cleave->Purify Analyze Analyze (MS) Purify->Analyze End End: Purified Peptidomimetic Analyze->End

Solid-Phase Peptide Synthesis Workflow

Protocol 2: Proteolytic Stability Assay

This protocol describes a method to assess the stability of the peptidomimetic in the presence of serum proteases.

Materials:

  • Purified peptidomimetic and control peptide (e.g., native somatostatin)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Thermomixer

  • RP-HPLC system

Procedure:

  • Sample Preparation: Dissolve the peptidomimetic and control peptide in PBS to a final concentration of 1 mg/mL.

  • Incubation:

    • Mix 50 µL of the peptide solution with 50 µL of human serum in a microcentrifuge tube.

    • Incubate the mixture at 37°C in a thermomixer.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take a 20 µL aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic degradation by adding 80 µL of ACN with 0.1% TFA to the aliquot.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

    • Calculate the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.[2][3][6][7][8][9][10][11]

G cluster_stability Proteolytic Stability Assay Workflow Start Start: Peptide Solution Incubate Incubate with Human Serum (37°C) Start->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench with ACN/TFA Sample->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate End End: Stability Data Calculate->End

Proteolytic Stability Assay Workflow

Protocol 3: Radioligand Displacement Assay for SSTR2 Binding Affinity

This protocol determines the binding affinity (IC₅₀ and Ki) of the peptidomimetic for the human somatostatin receptor 2 (hSSTR2).[12][13][14][15][16][17][18]

Materials:

  • Cell membranes from a cell line overexpressing hSSTR2 (e.g., CHO-K1 cells)

  • Radiolabeled somatostatin analogue (e.g., ¹²⁵I-[Tyr¹¹]-SST-14)

  • Unlabeled peptidomimetic and native somatostatin

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • A serial dilution of the unlabeled peptidomimetic or native somatostatin (competitor).

    • A fixed concentration of the radiolabeled ligand.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway and Mechanism of Action

Peptidomimetics containing this compound that target the somatostatin receptor 2 (SSTR2) are designed to mimic the antiproliferative effects of native somatostatin, making them promising candidates for cancer therapy.[5][19] Upon binding to SSTR2, a G-protein coupled receptor, these analogues can trigger a cascade of intracellular signaling events that lead to the inhibition of cell growth and proliferation.

The binding of the somatostatin analogue to SSTR2 activates the inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[20][21][22][23] A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).

Furthermore, SSTR2 activation can stimulate phosphotyrosine phosphatases (PTPs), such as SHP-1.[20][24] This can lead to the dephosphorylation and inactivation of key signaling molecules in growth factor pathways. A critical downstream effect is the inhibition of the Ras-Raf-MEK-ERK signaling cascade (also known as the MAPK pathway).[25][26][27][28][29] The inhibition of ERK1/2 phosphorylation prevents the translocation of active ERK to the nucleus, thereby downregulating the transcription of genes involved in cell proliferation and survival. The culmination of these signaling events is cell cycle arrest and, in some cases, apoptosis, leading to an overall anti-tumor effect.[30][31][32][33][34]

G cluster_pathway SSTR2 Signaling Pathway Ligand Somatostatin Analogue (with β-hPhe(4-OMe)) SSTR2 SSTR2 Ligand->SSTR2 Binds Gi Gi-protein SSTR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PTP SHP-1 (PTP) Gi->PTP Activates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Raf Raf PKA->Raf Inhibits Ras Ras PTP->Ras Inhibits Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK1/2 MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

SSTR2 Signaling Pathway Inhibition

Conclusion

This compound is a valuable synthetic building block for the development of potent and stable peptidomimetics. Its incorporation can significantly enhance the therapeutic potential of peptides by improving their pharmacokinetic profile while maintaining high biological activity. The provided protocols offer a framework for the synthesis, purification, and evaluation of these promising drug candidates. Further exploration of this and other β-amino acids will undoubtedly continue to advance the field of peptidomimetic drug discovery.

References

Application of 3-Amino-3-(4-methoxyphenyl)propanoic Acid in Neuropharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-methoxyphenyl)propanoic acid is a chemical compound belonging to the class of β-substituted γ-aminobutyric acid (GABA) analogs. Its structural similarity to endogenous neurotransmitters and known neuroactive compounds, such as phenibut and baclofen, suggests significant potential for applications in neuropharmacology. This document provides an overview of its likely mechanism of action, potential therapeutic applications, and detailed protocols for its experimental evaluation.

Predicted Neuropharmacological Profile

Based on structure-activity relationship (SAR) studies of related β-phenyl-GABA analogs, this compound is predicted to act as a selective agonist for the GABA-B receptor. The presence of the phenyl ring is a key feature for crossing the blood-brain barrier, a significant advantage over GABA itself. The 4-methoxy substitution on the phenyl ring is anticipated to modulate the compound's potency and selectivity for the GABA-B receptor.

Mechanism of Action

As a presumed GABA-B receptor agonist, this compound is expected to exert its effects by activating presynaptic and postsynaptic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to a cascade of inhibitory downstream effects.[1][2] This includes the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[3] Presynaptically, this leads to a reduction in neurotransmitter release, while postsynaptically it causes hyperpolarization of the neuronal membrane, leading to an overall inhibitory effect on neuronal excitability.[3]

Potential Therapeutic Applications

Given its predicted activity as a GABA-B agonist, this compound may be investigated for a range of neurological and psychiatric conditions, including:

  • Anxiety Disorders: By enhancing inhibitory neurotransmission, it could have anxiolytic effects.

  • Spasticity: Similar to baclofen, it may act as a muscle relaxant.

  • Nootropic Agent: Some GABA analogs like phenibut have shown cognition-enhancing effects.[4]

  • Pain Management: GABA-B receptor activation is known to play a role in nociception.

  • Substance Abuse and Addiction: GABA-B agonists have been explored for their potential in treating addiction.

Quantitative Data for a Structurally Related Analog

CompoundAssayTargetResult (EC₅₀)Reference
(R,S)-5-amino-3-phenylpentanoic acidFunctional assay on tsA201 cells transfected with GABA(B1b)/GABA(B2)/Gqz5GABA-B Receptor46 µM[5]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the neuropharmacological activity of this compound.

GABA-B Receptor Binding Assay

This protocol determines the affinity of the test compound for the GABA-B receptor using a competitive radioligand binding assay.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-Baclofen or a suitable antagonist like [³H]-CGP54626

  • Membrane Preparation: Rat cortical membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂

  • Non-specific binding control: Unlabeled GABA (1 mM) or Baclofen (100 µM)

  • Scintillation fluid and vials

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., 2 nM [³H]-Baclofen), and 50 µL of the test compound dilution or control.

  • Add 100 µL of the rat cortical membrane preparation (containing 100-200 µg of protein).

  • Incubate at room temperature for 30 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

Materials:

  • Test Compound: this compound

  • [³⁵S]GTPγS

  • Membrane Preparation: Membranes from cells expressing recombinant human GABA-B receptors (GABA-B1 and GABA-B2 subunits).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • GDP (10 µM)

  • GABA (as a positive control)

Procedure:

  • Pre-incubate the cell membranes (20-30 µg protein) with the test compound at various concentrations for 15 minutes at 30°C in the assay buffer containing GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS (0.1 nM).

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the filter-bound radioactivity by scintillation counting.

  • Determine the EC₅₀ and maximal stimulation (Emax) values by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiological Recording in Brain Slices

This protocol assesses the effect of the test compound on neuronal activity, specifically on potassium currents mediated by GABA-B receptor activation, using whole-cell patch-clamp electrophysiology in brain slices (e.g., hippocampal or cortical slices).

Materials:

  • Test Compound: this compound

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution for patch pipette

  • Brain slice preparation (e.g., from rat or mouse)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Prepare acute brain slices and maintain them in oxygenated aCSF.

  • Transfer a slice to the recording chamber and perfuse with aCSF.

  • Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a pyramidal neuron in the CA1 region of the hippocampus).

  • Record baseline neuronal activity and membrane currents.

  • Bath-apply the test compound at various concentrations.

  • Record the changes in holding current, membrane potential, and input resistance. Activation of GABA-B receptors is expected to induce an outward potassium current, leading to hyperpolarization.

  • Apply a known GABA-B receptor antagonist (e.g., CGP 55845) to confirm that the observed effects are mediated by GABA-B receptors.

  • Analyze the data to determine the concentration-response relationship for the test compound's effect on the recorded currents.

Visualizations

GABA-B Receptor Signaling Pathway

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1 + GABAB2) G_protein Gαi/o and Gβγ G-protein subunits GABAB_R->G_protein activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_channel GIRK K⁺ Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Compound 3-Amino-3-(4-methoxyphenyl) propanoic acid Compound->GABAB_R binds and activates G_protein->AC Gαi/o inhibits G_protein->Ca_channel Gβγ inhibits G_protein->K_channel Gβγ activates Neuro_release ↓ Neurotransmitter Release (Presynaptic) Ca_influx->Neuro_release Excitability ↓ Neuronal Excitability (Postsynaptic) K_efflux->Excitability

Caption: Predicted signaling pathway of this compound via GABA-B receptor activation.

Experimental Workflow for Neuropharmacological Characterization```dot

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-3-(4-methoxyphenyl)propanoic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem IDIssuePotential CausesSuggested Solutions
LOWYLD-01 Low overall yield Incomplete reaction, side reactions, difficult purification.- Monitor reaction progress using TLC or LC-MS to ensure completion.- Optimize reaction conditions (temperature, time, catalyst loading).- Investigate alternative synthetic routes with higher reported yields.- Employ appropriate purification techniques like column chromatography or recrystallization.
PUR-01 Difficulty in product purification Presence of unreacted starting materials, formation of byproducts with similar polarity to the product.- Adjust the solvent system for column chromatography to improve separation.- Attempt recrystallization from different solvent systems.- Consider derivatization of the product to alter its polarity for easier separation, followed by deprotection.
SIDE-RXN-01 Formation of significant side products Incorrect reaction temperature, wrong choice of reagents or catalyst, presence of impurities in starting materials.- Strictly control the reaction temperature.- Use high-purity starting materials and solvents.- Screen different catalysts and ligands to improve selectivity.- One common side reaction is decomposition of the product in basic solutions at elevated temperatures (≥20°C)[1].
STEREO-01 Poor stereoselectivity (in asymmetric synthesis) Ineffective chiral catalyst or auxiliary, racemization during reaction or workup.- Screen a variety of chiral ligands and catalysts.- Optimize the catalyst loading and reaction temperature.- Ensure anhydrous and inert reaction conditions to prevent catalyst deactivation.- Use mild workup and purification conditions to avoid racemization.
REPRO-01 Inconsistent results/lack of reproducibility Variations in reagent quality, reaction setup, or procedure execution.- Standardize the source and quality of all reagents and solvents.- Maintain consistent reaction parameters (e.g., stirring speed, heating method).- Document all experimental details meticulously for each run.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Common synthetic routes include the Rodionov reaction, which is a one-pot synthesis involving an arylaldehyde, malonic acid, and ammonium acetate.[2] Another approach is the Mannich-type reaction, which can be performed enantioselectively using catalysts like copper.[3][4] Asymmetric hydrogenation of corresponding unsaturated precursors using rhodium catalysts is also a viable method.[5][6][7]

Q2: How can I improve the yield of the Rodionov reaction for this synthesis?

A2: To improve the yield, ensure the use of high-purity p-anisaldehyde and malonic acid. The reaction is typically refluxed in an alcoholic solvent like ethanol.[8] Optimizing the molar ratios of the reactants and the reaction time can also lead to higher yields. A study reported a 45% yield for the synthesis of this compound using this method.[8]

Q3: What are the key parameters to control in a Mannich-type reaction for better stereoselectivity?

A3: For a stereoselective Mannich-type reaction, the choice of chiral ligand and metal catalyst (e.g., copper acetate with a BINAP ligand) is crucial.[4] The reaction temperature should be carefully controlled, often requiring sub-zero temperatures (e.g., -20°C) to enhance enantioselectivity.[4] The solvent and the nature of the imine and enolate components also play a significant role.

Q4: Are there any specific catalysts recommended for the asymmetric hydrogenation route?

A4: Rhodium-based catalysts with chiral phosphine ligands, such as BridgePhos, have been shown to be highly effective for the asymmetric hydrogenation of related substituted maleimides, achieving excellent yields and stereoselectivities.[5]

Q5: What is a common side reaction to be aware of during the synthesis and workup?

A5: A notable side reaction is the decomposition of the final product, this compound. This decomposition is more significant when the compound is in a basic solution for extended periods, especially at temperatures of 20°C or higher.[1] Therefore, it is advisable to use mild workup conditions and avoid prolonged exposure to strong bases.

Experimental Protocols

Protocol 1: Synthesis via Rodionov Reaction[8]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend p-anisaldehyde (1 equivalent), malonic acid (1.01 equivalents), and ammonium acetate (1.34 equivalents) in ethanol.

  • Reaction: Heat the mixture to reflux for 8 hours.

  • Workup: After cooling, a white precipitate will form. Filter the precipitate and wash it with cold ethanol.

  • Purification: The crude amino acid can be further purified by recrystallization or used directly for subsequent reactions.

Protocol 2: Enantioselective Reductive Mannich-type Reaction[4]
  • Catalyst Preparation: In a glovebox, mix Cu(OAc)₂ (5.0 mol%) and (R)-BINAP (5.5 mol%) in THF.

  • Reaction Setup: In a separate flask, dissolve the α,β-unsaturated carboxylic acid and the corresponding ketimine in THF.

  • Reaction: Cool the reaction mixture to -20°C. Add trimethoxysilane (5.0 equivalents) and t-BuOH (2.0 equivalents). Then, add the prepared catalyst solution. Stir the reaction at -20°C for 18 hours.

  • Workup and Purification: Quench the reaction and purify the product using standard procedures, such as column chromatography.

Quantitative Data Summary

Table 1: Influence of Catalyst on a Mannich-type Reaction [4]

EntryCatalyst SystemSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Cu(OAc)₂ / (R)-BINAPTHF-20ModerateHighHigh
2Cu(OAc)₂ / (R)-BINAP with t-BuOHTHF-2096>95:595

Visualizations

Experimental_Workflow_Rodionov_Reaction start Start reactants Mix p-anisaldehyde, malonic acid, and ammonium acetate in ethanol start->reactants reflux Reflux for 8 hours reactants->reflux cool Cool to room temperature reflux->cool filter Filter the precipitate cool->filter wash Wash with cold ethanol filter->wash product Crude this compound wash->product

Caption: Workflow for the Rodionov synthesis of this compound.

Troubleshooting_Low_Yield low_yield Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) low_yield->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature incomplete->optimize_conditions side_reactions Investigate Side Reactions complete->side_reactions purification_issues Check Purification Protocol complete->purification_issues consider_route Consider Alternative Synthetic Route side_reactions->consider_route optimize_purification Optimize Purification: - Different solvent system - Recrystallization purification_issues->optimize_purification

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of 3-Amino-3-(4-methoxyphenyl)propanoic acid by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 3-Amino-3-(4-methoxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to purify by standard reversed-phase HPLC?

This compound is a polar, zwitterionic compound. In standard reversed-phase chromatography (e.g., with a C18 column), it exhibits poor retention due to its high polarity, leading to co-elution with the solvent front and inadequate separation from other polar impurities.[1][2]

Q2: What are the primary chromatographic challenges in purifying this compound?

The main challenges include:

  • Poor retention in reversed-phase systems: The polar nature of the molecule leads to weak interactions with nonpolar stationary phases.[1]

  • Co-elution with polar impurities: Difficulty in separating the target compound from structurally similar and other polar impurities.

  • Enantiomeric separation: As a chiral compound, separating the (R) and (S) enantiomers requires specialized chiral stationary phases and methods.

  • Peak shape issues: Peak tailing or fronting can occur due to secondary interactions with the stationary phase or inappropriate mobile phase conditions.

Q3: What are the recommended alternative chromatographic techniques for this purification?

For polar compounds like this compound, the following techniques are more suitable:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. HILIC is ideal for retaining and separating highly polar compounds.[3][4][5][6][7]

  • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange properties, allowing for multiple interaction modes to enhance retention and selectivity for zwitterionic compounds.[8][9]

  • Chiral Chromatography: Essential for separating the enantiomers. This typically involves using a chiral stationary phase (CSP).

Q4: What types of columns are recommended for the chiral separation of this compound?

Polysaccharide-based chiral stationary phases are commonly used for the enantiomeric separation of β-amino acids. Columns such as those from the CHIRALPAK® series (e.g., based on amylose or cellulose derivatives) are often effective.[10][11][12][13] Macrocyclic glycopeptide-based CSPs, like the Astec CHIROBIOTIC® T, are also well-suited for underivatized amino acids.[14]

Troubleshooting Guides

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Question: My this compound elutes in the void volume on my C18 column. How can I improve retention?

Answer:

Potential Cause Troubleshooting Step
High Polarity of Analyte Switch to a more suitable chromatographic mode like HILIC or Mixed-Mode Chromatography.
Inappropriate Mobile Phase For reversed-phase, consider using a highly aqueous mobile phase with a polar-endcapped C18 column. Ion-pairing agents can be used but may complicate the method.
Incorrect Column Chemistry Use a column designed for polar compounds, such as one with a polar embedded group or a HILIC column.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: I am observing significant peak tailing for my compound. What are the likely causes and solutions?

Answer:

Potential Cause Troubleshooting Step
Secondary Interactions Unwanted interactions between the amino group and residual silanols on the silica backbone of the column can cause tailing. Add a competitor, like a small amount of a basic additive (e.g., triethylamine), to the mobile phase to block these sites. Adjusting the mobile phase pH can also help.
Column Overload Reduce the sample concentration or injection volume.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase to avoid solvent mismatch effects.
Column Contamination/Deterioration Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. A guard column is recommended to protect the analytical column.[10]
Issue 3: No or Poor Enantiomeric Resolution

Question: I am using a chiral column, but I cannot separate the enantiomers of this compound. What should I do?

Answer:

Potential Cause Troubleshooting Step
Incorrect Chiral Stationary Phase (CSP) The choice of CSP is critical. Screen different types of chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based) to find one that provides selectivity for your compound.[10]
Suboptimal Mobile Phase Systematically vary the mobile phase composition, including the type and percentage of organic modifier and any additives. For polysaccharide-based columns, normal-phase (e.g., hexane/alcohol mixtures) or polar organic modes are often effective. For macrocyclic glycopeptide columns, polar ionic or reversed-phase modes can be used.[14]
Temperature Effects Optimize the column temperature. Sometimes, sub-ambient temperatures can enhance enantioselectivity.
Low Efficiency Ensure the column is properly packed and that the HPLC system is optimized for low dead volume.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Compound Purification

Technique Stationary Phase Mobile Phase Advantages Challenges
Reversed-Phase Nonpolar (e.g., C18)Polar (e.g., Water/Acetonitrile)Widely available, versatile for nonpolar compounds.Poor retention of polar compounds, requires ion-pairing agents for polar analytes which can be problematic.[1]
HILIC Polar (e.g., Silica, Amide)High organic content (e.g., >60% Acetonitrile)Excellent retention for highly polar compounds, MS-friendly mobile phases.[3][4][5][6][7]Longer equilibration times, sensitive to water content in the mobile phase.
Mixed-Mode Contains both nonpolar and ion-exchange groupsCan be similar to reversed-phase or HILICEnhanced retention and selectivity for zwitterionic and ionic compounds.[8][9]Method development can be more complex due to multiple interaction modes.
Chiral Chiral Selector bonded to supportVaries (Normal-phase, Reversed-phase, Polar organic)Enables separation of enantiomers.Column selection is empirical, can be expensive.

Experimental Protocols

Exemplary Protocol 1: Chiral Separation using a Polysaccharide-Based CSP

This protocol is a representative starting point for the enantiomeric separation of this compound and may require optimization.

  • Column: CHIRALPAK® series (e.g., IA, IB, IC) (4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and ethanol with a small amount of an acidic or basic additive. A typical starting point could be n-Hexane/Ethanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Exemplary Protocol 2: HILIC Method for Achiral Purification

This protocol is a general guideline for the purification of the racemate.

  • Column: HILIC column (e.g., silica or amide chemistry) (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: Acetonitrile with 10 mM Ammonium Formate, pH 3.0

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and decrease to increase elution strength. A typical gradient could be 95% to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 220 nm or Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the sample in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure compatibility with the initial mobile phase conditions.

Visualizations

Purification_Workflow cluster_0 Initial Analysis & Method Development cluster_1 Purification Strategy cluster_2 Downstream Processing Crude Sample Crude Sample Analytical HPLC Screening Analytical HPLC Screening Crude Sample->Analytical HPLC Screening Select Chromatographic Mode Select Chromatographic Mode Analytical HPLC Screening->Select Chromatographic Mode Assess Retention & Purity HILIC/MMC for Racemate HILIC/MMC for Racemate Select Chromatographic Mode->HILIC/MMC for Racemate Achiral Purification Chiral HPLC for Enantiomers Chiral HPLC for Enantiomers Select Chromatographic Mode->Chiral HPLC for Enantiomers Chiral Separation Fraction Collection Fraction Collection HILIC/MMC for Racemate->Fraction Collection Chiral HPLC for Enantiomers->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Solvent Evaporation Solvent Evaporation Purity Analysis->Solvent Evaporation Pool Pure Fractions Pure Compound Pure Compound Solvent Evaporation->Pure Compound Troubleshooting_Peak_Tailing Peak Tailing Observed Peak Tailing Observed Check for Overload Check for Overload Peak Tailing Observed->Check for Overload Reduce Sample Concentration Reduce Sample Concentration Check for Overload->Reduce Sample Concentration Yes Check Sample Solvent Check Sample Solvent Check for Overload->Check Sample Solvent No Peak Shape Improved Peak Shape Improved Reduce Sample Concentration->Peak Shape Improved Dissolve in Mobile Phase Dissolve in Mobile Phase Check Sample Solvent->Dissolve in Mobile Phase Mismatch Secondary Interactions Secondary Interactions Check Sample Solvent->Secondary Interactions Match Dissolve in Mobile Phase->Peak Shape Improved Modify Mobile Phase Add Additive or Adjust pH Secondary Interactions->Modify Mobile Phase Likely Column Contamination Column Contamination Secondary Interactions->Column Contamination Unlikely Modify Mobile Phase->Peak Shape Improved Flush or Replace Column Flush or Replace Column Column Contamination->Flush or Replace Column Flush or Replace Column->Peak Shape Improved

References

Common side reactions in the synthesis of beta-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of β-amino acids. The content is tailored for researchers, scientists, and drug development professionals.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of β-amino acids via common synthetic routes.

Arndt-Eistert Synthesis

The Arndt-Eistert reaction is a popular method for the homologation of α-amino acids to β-amino acids. It involves the conversion of a carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement to a ketene that is trapped by a nucleophile.

Frequently Asked Questions (FAQs):

  • Q1: My Arndt-Eistert reaction has a low yield and I observe a significant amount of an α-chloromethylketone byproduct. What is the cause and how can I prevent it?

    • A1: This side reaction is typically caused by the reaction of the diazoketone intermediate with HCl, which is generated during the formation of the acid chloride and the subsequent reaction with diazomethane.[1] To prevent this, an excess of diazomethane is required to neutralize the HCl.[1] Alternatively, the Newman-Beal modification, which includes the addition of triethylamine to the diazomethane solution, can be employed to scavenge the HCl.[1]

  • Q2: I am concerned about the safety of using diazomethane. Are there safer alternatives for the Arndt-Eistert synthesis?

    • A2: Yes, due to the toxic and explosive nature of diazomethane, safer alternatives have been developed. Diazo(trimethylsilyl)methane is a common substitute.[1] Another alternative is the Kowalski ester homologation, which also generates a carbene equivalent but avoids the use of diazomethane altogether.[1]

  • Q3: My reaction is producing the methyl ester of the starting α-amino acid as a major byproduct. How can I minimize this?

    • A3: This occurs when the activated amino acid (e.g., mixed anhydride) is hydrolyzed by water present in the diazomethane solution, followed by methylation of the resulting carboxylic acid by diazomethane.[2] To minimize this, it is crucial to use a dry diazomethane solution and anhydrous reaction conditions. While this byproduct can be difficult to separate from the diazoketone intermediate, it can typically be removed during the work-up and purification of the final β-amino acid.[2]

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone or ester), an aldehyde (often formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound, known as a Mannich base.

Frequently Asked questions (FAQs):

  • Q1: The yield of my Mannich reaction for the synthesis of a β-amino ketone is low, and I observe several byproducts. What are the likely side reactions?

    • A1: The Mannich reaction can be prone to side reactions, especially with substrates that are susceptible to isomerization or rearrangement.[3] For example, the presence of electron-donating groups on aromatic rings of the substrates can promote isomerization and Nazarov-type cyclization, leading to byproducts.[3] The formation of β-hydroxy esters as byproducts can also occur in Mannich-type reactions.

  • Q2: How can I improve the yield and selectivity of my Mannich reaction?

    • A2: Optimization of reaction conditions is key. This includes the choice of catalyst, solvent, and temperature. A variety of catalysts have been shown to be effective, including solid acid catalysts like sulfated MCM-41, which can lead to high yields and easy work-up.[4] The use of specific organocatalysts, such as proline derivatives, can also be employed to achieve high stereoselectivity.[5]

  • Q3: Are there limitations to the substrates that can be used in the Mannich reaction for β-amino acid synthesis?

    • A3: Yes, the scope of the Mannich reaction can be limited by the nature of the substrates. For instance, the use of different amines can lead to varying degrees of success. While cyclic amines like piperidine and piperazine can give reasonable yields, reactions with dimethylamine hydrochloride may not produce isolable amounts of the desired product.[3]

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc to form a β-hydroxyester, a precursor to β-amino acids.

Frequently Asked Questions (FAQs):

  • Q1: I am having trouble initiating my Reformatsky reaction, and the yield of the β-hydroxyester is consistently low. What can I do?

    • A1: The activation of zinc is crucial for the success of the Reformatsky reaction. If the zinc is not sufficiently activated, the reaction may be sluggish or fail to initiate. Pre-treatment of zinc dust with iodine or other activating agents is a common practice.[6] Suspending zinc granules in refluxing THF can also be an effective activation method.[7]

  • Q2: What are some common side reactions in the Reformatsky reaction?

    • A2: One of the main advantages of the Reformatsky reaction is that the organozinc enolates are less basic than Grignard reagents or lithium enolates, which minimizes side reactions like self-condensation of the ester.[8][9] However, if the reaction conditions are not optimized, other side reactions can occur. The use of wet THF has been reported to improve yields with aliphatic aldehydes in some cases, suggesting that careful control of reaction conditions is important.[7]

  • Q3: Can I use other metals besides zinc for the Reformatsky reaction?

    • A3: Yes, while zinc is the traditional metal used, other metals and metal salts have been successfully employed. These include magnesium, iron, cobalt, nickel, cadmium, indium, and cerium.[9] The choice of metal can sometimes influence the reactivity and selectivity of the reaction.

II. Data Presentation

The following table summarizes common side reactions and their mitigation strategies for the synthesis of β-amino acids. Quantitative data on the prevalence of these side reactions is often dependent on the specific substrates and reaction conditions used.

Synthetic MethodCommon Side ReactionInfluencing FactorsMitigation StrategyReported Yields (Product)
Arndt-Eistert Synthesis α-chloromethylketone formationInsufficient diazomethane, presence of HClUse excess diazomethane, add triethylamine (Newman-Beal modification)Varies, can be high with proper control
Methyl ester of starting α-amino acidWater in diazomethane solutionUse anhydrous conditions and dry diazomethane solution-
Mannich Reaction Isomerization/Nazarov cyclizationElectron-donating groups on substrates, high temperatureOptimize catalyst and reaction conditions, use milder temperaturesUp to 62% for specific β-amino diaryldienones[3]
β-hydroxy ester formationReaction conditionsUse of diarylborinic acid ester catalysts can suppress this[10]-
Reformatsky Reaction Low reactivity/yieldInactive zincActivate zinc with iodine or by refluxing in THF42-81% for preliminary small-scale reactions[7]

III. Experimental Protocols

Protocol 1: Arndt-Eistert Synthesis of a β-Amino Acid from an α-Amino Acid

This protocol is a general guideline and may require optimization for specific substrates.

  • Acid Chloride Formation:

    • To a solution of the N-protected α-amino acid in an anhydrous solvent (e.g., THF, CH₂Cl₂), add a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitor by TLC or IR).

    • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Reaction with Diazomethane:

    • Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood using appropriate safety equipment.

    • Dissolve the crude acid chloride in an anhydrous ether.

    • Slowly add a freshly prepared, cold (0 °C) ethereal solution of diazomethane in excess until a persistent yellow color is observed.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Wolff Rearrangement:

    • Add a catalyst, such as silver oxide (Ag₂O) or silver benzoate, to the reaction mixture.

    • Stir the mixture at the appropriate temperature (can range from room temperature to reflux, depending on the substrate and catalyst) until the diazoketone is consumed (monitor by TLC).

    • During the rearrangement, add a nucleophile (e.g., water for the carboxylic acid, an alcohol for an ester) to trap the ketene intermediate.

  • Work-up and Purification:

    • Quench the reaction by adding a dilute acid (e.g., acetic acid) to destroy any remaining diazomethane.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by chromatography or recrystallization.

Protocol 2: Mannich Reaction for the Synthesis of a β-Amino Carbonyl Compound

This is a general procedure and conditions may vary.

  • Reaction Setup:

    • In a round-bottom flask, combine the aldehyde (1 eq.), the amine (1 eq.), and the active hydrogen compound (e.g., ketone, 1 eq.) in a suitable solvent (e.g., ethanol).[4]

    • Add the catalyst (e.g., sulfated MCM-41, 100 mg for a 1 mmol scale reaction).[4]

  • Reaction:

    • Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).[4] Reaction times can range from 5 to 8 hours.[4]

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • If a solid catalyst is used, filter it off and wash with the solvent. The catalyst can often be recycled.[4]

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Reformatsky Reaction for the Synthesis of a β-Hydroxyester

This protocol is a general guideline.

  • Zinc Activation:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust or granules.

    • Add a small crystal of iodine and gently heat the flask until the iodine vapor is visible.

    • Allow the flask to cool to room temperature.

  • Reaction:

    • Add an anhydrous solvent (e.g., THF, toluene).

    • Slowly and simultaneously add a solution of the α-haloester and the carbonyl compound to the activated zinc suspension.

    • The reaction is often exothermic and may require cooling to maintain a controlled temperature.

    • Stir the reaction mixture until the carbonyl compound is consumed (monitor by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude β-hydroxyester by column chromatography.

IV. Mandatory Visualizations

Arndt-Eistert Synthesis: Main Pathway and Side Reaction

Arndt_Eistert cluster_main Main Pathway cluster_side Side Reaction Alpha-Amino Acid Alpha-Amino Acid Acid Chloride Acid Chloride Alpha-Amino Acid->Acid Chloride SOCl2 or (COCl)2 Diazoketone Diazoketone Acid Chloride->Diazoketone CH2N2 Acid Chloride:s->Diazoketone:n Ketene Ketene Diazoketone->Ketene Ag2O, heat (Wolff Rearrangement) Alpha-Chloromethylketone Alpha-Chloromethylketone Diazoketone->Alpha-Chloromethylketone HCl Beta-Amino Acid Beta-Amino Acid Ketene->Beta-Amino Acid H2O

Caption: Arndt-Eistert synthesis pathway and a common side reaction.

Mannich Reaction: General Scheme and Potential Byproducts

Mannich_Reaction Aldehyde Aldehyde Iminium Ion Iminium Ion Aldehyde->Iminium Ion Amine Amine Amine->Iminium Ion Active Hydrogen Compound Active Hydrogen Compound Enol/Enolate Enol/Enolate Active Hydrogen Compound->Enol/Enolate Beta-Amino Carbonyl (Mannich Base) Beta-Amino Carbonyl (Mannich Base) Iminium Ion->Beta-Amino Carbonyl (Mannich Base) Enol/Enolate->Beta-Amino Carbonyl (Mannich Base) Isomerization/Cyclization Products Isomerization/Cyclization Products Beta-Amino Carbonyl (Mannich Base)->Isomerization/Cyclization Products e.g., heat, electron-donating groups

Caption: General workflow of the Mannich reaction and potential side reactions.

Reformatsky Reaction: Key Steps

Reformatsky_Reaction Alpha-Haloester Alpha-Haloester Organozinc Reagent (Reformatsky Enolate) Organozinc Reagent (Reformatsky Enolate) Alpha-Haloester->Organozinc Reagent (Reformatsky Enolate) Zinc Zinc Zinc->Organozinc Reagent (Reformatsky Enolate) Zinc Alkoxide Intermediate Zinc Alkoxide Intermediate Organozinc Reagent (Reformatsky Enolate)->Zinc Alkoxide Intermediate Carbonyl Compound Carbonyl Compound Carbonyl Compound->Zinc Alkoxide Intermediate Beta-Hydroxyester Beta-Hydroxyester Zinc Alkoxide Intermediate->Beta-Hydroxyester Acidic Workup

Caption: Key steps in the Reformatsky reaction for β-hydroxyester synthesis.

References

Technical Support Center: Chiral Resolution of Racemic 3-Amino-3-(4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of racemic 3-Amino-3-(4-methoxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the chiral resolution of racemic this compound?

A1: The most common methods for resolving racemic this compound include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[1]

  • Enzymatic Resolution: This technique utilizes enzymes, such as lipases, to selectively catalyze a reaction with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.[2][]

  • Chiral Chromatography: This method employs a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to separate the enantiomers based on their differential interactions with the CSP.[4]

Q2: How do I choose the right chiral resolving agent for diastereomeric salt crystallization?

A2: The choice of resolving agent is critical and often requires screening. For acidic compounds like this compound, chiral bases are used. However, given the amphoteric nature of amino acids, both acidic and basic resolving agents can be explored. Commonly used resolving agents for amino acids include derivatives of tartaric acid (like dibenzoyl-L-tartaric acid or di-p-toluoyl-L-tartaric acid) and chiral amines or acids.[5][6] The ideal resolving agent will form diastereomeric salts with a significant difference in solubility in a particular solvent.

Q3: What are the key parameters to optimize in an enzymatic resolution?

A3: Key parameters for optimizing enzymatic resolution include the choice of enzyme (lipases like Candida antarctica lipase B are common for amino esters), the solvent, temperature, water activity (for hydrolysis reactions), and the acylating agent (for transesterification).[2][7] The pH of the reaction medium is also a critical factor, especially for hydrolysis reactions.

Q4: Can I use the same chiral HPLC column for both analytical and preparative separations?

A4: While it is possible, it is generally recommended to use different columns for analytical and preparative chromatography. Analytical columns have smaller particle sizes and internal diameters for high resolution and sensitivity. Preparative columns have larger dimensions to handle higher sample loads. Using an analytical column for preparative work can lead to poor separation and column damage. However, the choice of the chiral stationary phase can be the same.[8]

Troubleshooting Guides

Diastereomeric Salt Crystallization

Issue 1: Poor or No Crystallization

  • Question: I have mixed the racemic this compound with the chiral resolving agent, but no crystals are forming. What should I do?

  • Answer:

    • Solvent Choice: The solvent is a critical factor. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts. If the salt is too soluble, try a less polar solvent or a mixture of solvents. If it is insoluble, use a more polar solvent.[1]

    • Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by slowly cooling the solution, evaporating some of the solvent, or adding an anti-solvent (a solvent in which the diastereomeric salt is less soluble).[1]

    • Seeding: Introducing a small seed crystal of the desired diastereomeric salt can induce crystallization.[1]

    • Concentration: Ensure the concentrations of your amino acid and resolving agent are appropriate, as very dilute solutions may not lead to crystallization.[1]

Issue 2: Low Yield of the Desired Diastereomer

  • Question: I have isolated crystals, but the yield of my desired enantiomer is very low. How can I improve it?

  • Answer:

    • Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can significantly impact the yield. While using 0.5 equivalents of the resolving agent is a common strategy to precipitate one enantiomer, this can be optimized.[9]

    • Solvent Screening: The yield is highly dependent on the solubility of the diastereomeric salt. A systematic screening of different solvents and solvent mixtures is recommended to find conditions that maximize the precipitation of the desired salt while keeping the other in solution.[9][10]

    • Temperature Profile: A controlled and slow cooling process can improve crystal growth and yield. Rapid cooling can lead to the formation of small crystals and co-precipitation of the undesired diastereomer.[9]

Issue 3: Low Enantiomeric Excess (e.e.)

  • Question: The enantiomeric excess (e.e.) of my resolved amino acid is poor. What are the likely causes and solutions?

  • Answer:

    • Co-precipitation: The undesired diastereomeric salt may be co-precipitating with the desired one. This often occurs if the solvent system does not provide a sufficient solubility difference between the two diastereomers.[1]

    • Recrystallization: The most common method to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt one or more times until the desired e.e. is achieved.[1]

    • Kinetic vs. Thermodynamic Control: Sometimes, the initially formed crystals may not be the most thermodynamically stable. Allowing the crystallization to proceed over a longer period can sometimes improve the diastereomeric purity.

Enzymatic Resolution

Issue 1: Low or No Enzyme Activity

  • Question: The enzymatic reaction is not proceeding or is very slow. What could be the problem?

  • Answer:

    • Enzyme Denaturation: Ensure the reaction temperature and pH are within the optimal range for the chosen enzyme. Extreme conditions can denature the enzyme.[]

    • Inhibitors: The presence of inhibitors in the reaction mixture can reduce enzyme activity. Ensure the purity of your starting materials and solvent.

    • Water Content: For reactions in organic solvents, a small amount of water is often necessary for enzyme activity. The optimal water content (or water activity) needs to be determined experimentally.[2]

    • Substrate Form: For lipases, it is often necessary to first convert the carboxylic acid to an ester, as the free acid can sometimes inhibit the enzyme.[11]

Issue 2: Low Enantioselectivity (Low e.e.)

  • Question: The enzyme is active, but the enantiomeric excess of the product or the remaining substrate is low. How can I improve this?

  • Answer:

    • Enzyme Screening: Different enzymes exhibit different enantioselectivities for the same substrate. Screening a variety of lipases or other hydrolases is recommended.[7]

    • Solvent Choice: The nature of the organic solvent can significantly influence the enantioselectivity of an enzyme.[12]

    • Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it will also decrease the reaction rate.

    • Acyl Donor: In transesterification reactions, the choice of the acyl donor can affect the enantioselectivity.[13]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution (Representative Protocol)

This protocol is a representative example and may require optimization.

  • Salt Formation:

    • Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) with gentle heating.

    • In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., di-p-toluoyl-L-tartaric acid) in the same solvent.[5]

    • Slowly add the resolving agent solution to the amino acid solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, the solution can be further cooled in a refrigerator (4 °C).

    • If crystallization does not occur, try adding a seed crystal or slowly adding an anti-solvent.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • To improve enantiomeric purity, the diastereomeric salt can be recrystallized from a suitable hot solvent.[5]

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • Add an aqueous base (e.g., 1M NaOH) dropwise to adjust the pH to >10, which will liberate the free amino acid.[5]

    • The liberated amino acid can then be isolated by filtration or extraction.

Protocol 2: Enzymatic Resolution of the Methyl Ester (Representative Protocol)

This protocol assumes the racemic amino acid has been converted to its methyl ester.

  • Reaction Setup:

    • Dissolve the racemic methyl ester of this compound in a suitable organic solvent (e.g., tert-butyl methyl ether).[14]

    • Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the solution. A typical enzyme loading is 10-50 mg/mmol of substrate.

    • Add a controlled amount of water (for hydrolysis) or an acylating agent (e.g., ethyl acetate for transesterification).

  • Reaction Monitoring:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-45 °C) with gentle agitation.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Work-up and Separation:

    • Once the desired conversion is reached (typically around 50% for kinetic resolution), stop the reaction by filtering off the enzyme.

    • The product (the hydrolyzed acid or the acylated amine) and the unreacted ester can then be separated by standard techniques such as extraction or chromatography.

Protocol 3: Chiral HPLC Analysis

This method is based on a validated procedure for the analysis of R-β-amino-β-(4-methoxyphenyl) propionic acid.[4]

  • Column: (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase: A mixture of n-hexane and 2-propanol with a small amount of trifluoroacetic acid (TFA). The exact ratio of the solvents needs to be optimized to achieve good resolution.[4] For example, a starting point could be Hexane:Isopropanol:TFA (80:20:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Temperature: Ambient.

Data Presentation

Table 1: Troubleshooting Diastereomeric Salt Crystallization

Problem Potential Cause Suggested Solution
No CrystalsSolution not supersaturatedSlowly cool, evaporate solvent, or add an anti-solvent.[1]
Inappropriate solventScreen a range of solvents with different polarities.[1]
Low YieldSuboptimal resolving agentScreen different chiral resolving agents.
High solubility of the desired saltChange the solvent system to decrease solubility.[9]
Low Enantiomeric ExcessCo-precipitation of diastereomersRecrystallize the isolated salt.[1]
Unfavorable crystallization kineticsAllow for a longer crystallization time.

Table 2: Troubleshooting Enzymatic Resolution

Problem Potential Cause Suggested Solution
No ReactionInactive enzymeCheck enzyme storage and handling; ensure optimal pH and temperature.
Presence of inhibitorsUse high-purity substrates and solvents.
Low ConversionInsufficient reaction timeMonitor the reaction over a longer period.
Low enzyme loadingIncrease the amount of enzyme.
Low EnantioselectivitySuboptimal enzymeScreen different types of enzymes (e.g., various lipases).[7]
Inappropriate solventTest different organic solvents.[12]

Visualizations

experimental_workflow_diastereomeric_resolution racemate Racemic Amino Acid salt_formation Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration crystals Diastereomeric Crystals filtration->crystals mother_liquor Mother Liquor filtration->mother_liquor liberation Liberation of Enantiomer crystals->liberation enantiomer Enantiomerically Enriched Amino Acid liberation->enantiomer experimental_workflow_enzymatic_resolution racemic_ester Racemic Amino Ester reaction Enzymatic Reaction racemic_ester->reaction enzyme Immobilized Lipase enzyme->reaction solvent Organic Solvent solvent->reaction separation Separation reaction->separation product Product (e.g., Hydrolyzed Acid) separation->product unreacted_ester Unreacted Ester separation->unreacted_ester troubleshooting_logic_low_ee start Low Enantiomeric Excess (e.e.) check_purity Check Purity of Starting Materials start->check_purity recrystallize Recrystallize Diastereomeric Salt check_purity->recrystallize Purity OK change_solvent Change Crystallization Solvent recrystallize->change_solvent e.e. Not Improved success High e.e. Achieved recrystallize->success e.e. Improved optimize_temp Optimize Crystallization Temperature change_solvent->optimize_temp optimize_temp->recrystallize

References

Troubleshooting low yield in the synthesis of beta-phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of β-phenylalanine derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during the synthesis of these valuable compounds.

General Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses overarching issues that can affect various synthetic routes to β-phenylalanine derivatives.

Q1: My overall yield is significantly lower than expected. Where should I start troubleshooting?

A low overall yield can be attributed to issues at multiple stages of the synthesis. A logical approach is to first determine whether the problem lies with the core reaction efficiency or with subsequent work-up and purification steps. A small-scale test reaction can be informative. Analyzing aliquots of the crude reaction mixture and comparing it to the final purified product can help pinpoint where material is being lost.

Q2: Could the choice of protecting groups be affecting my yield?

Absolutely. The selection of protecting groups for the amine and carboxylic acid functionalities is critical. An ideal protecting group should be stable under the reaction conditions and easily removed without affecting other parts of the molecule.[1] Incompatible protecting groups can lead to side reactions or be cleaved prematurely, resulting in a lower yield of the desired product. For instance, in multi-step syntheses, using an orthogonal protecting group strategy, where each group can be removed independently, is highly recommended.[1]

Q3: How critical is the purity of my starting materials and solvents?

The purity of reactants and solvents is paramount. Impurities in starting materials can interfere with the reaction, poison catalysts, or lead to the formation of side products that complicate purification and reduce the yield.[2] Similarly, the choice and purity of the solvent can significantly impact reaction rates and outcomes, as it affects the solubility of reactants and the stabilization of transition states.[3]

Troubleshooting Specific Synthetic Methods

Below are detailed troubleshooting guides for common synthetic routes to β-phenylalanine derivatives.

Knoevenagel/Rodionow-Johnson Reaction

This classical method involves the condensation of an aromatic aldehyde with malonic acid in the presence of ammonia or an amine. Despite its utility, it can be prone to moderate yields and side product formation.[4]

FAQs and Troubleshooting

Q1: My Knoevenagel/Rodionow-Johnson reaction has a very low yield. What are the most likely causes?

Low yields in this reaction are often due to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all impact the reaction's efficiency.[2]

  • Catalyst Inactivity: The amine catalyst (e.g., piperidine, ammonium acetate) may be old or impure.[5]

  • Water Removal: The reaction produces water, which can inhibit the reaction equilibrium.[6]

  • Side Reactions: The formation of byproducts such as cinnamic acid or diacids can reduce the yield of the desired β-amino acid.[4]

Q2: I am observing significant amounts of side products. How can I minimize their formation?

The primary side reactions are the self-condensation of the aldehyde and Michael addition of malonic acid to the product.[2] To minimize these:

  • Use a Weak Base: Employing a weaker base as a catalyst can reduce the rate of self-condensation.[2]

  • Control Stoichiometry: Carefully controlling the reactant ratios is crucial. A slight excess of the active methylene compound can be beneficial, but a large excess may promote Michael addition.[2]

  • Monitor the Reaction: Closely follow the reaction's progress using thin-layer chromatography (TLC) to avoid prolonged reaction times that can lead to side product formation.[2]

Data Presentation: Optimizing Reaction Conditions
ParameterConditionExpected OutcomeCitation(s)
Catalyst Piperidine, Ammonium AcetateEffective for promoting condensation.[5]
Fresh and pure catalystEnsures optimal catalytic activity.[5]
Solvent Ethanol, MethanolProtic solvents that can be effective.[5]
DMFAprotic polar solvent that can give excellent results.[5]
Solvent-freeCan improve yields and is environmentally friendly.[5]
Temperature Room Temperature to 80°CGentle heating can increase reaction rate and yield.[2]
Water Removal Azeotropic distillation, Molecular sievesShifts equilibrium towards product formation.[6]
Experimental Protocol: Knoevenagel/Rodionow-Johnson Reaction
  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the aromatic aldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents) in toluene.

  • Heating: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Workflow: Knoevenagel/Rodionow-Johnson Reaction

Troubleshooting Low Yield in Knoevenagel/Rodionow-Johnson Reaction start Low Yield Observed check_reactants Check Purity of Aldehyde and Malonic Acid start->check_reactants check_catalyst Verify Catalyst Activity (e.g., Ammonium Acetate) check_reactants->check_catalyst Reactants Pure solution Improved Yield check_reactants->solution Impure Reactants -> Purify optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst Active check_catalyst->solution Inactive Catalyst -> Replace remove_water Ensure Efficient Water Removal (e.g., Dean-Stark) optimize_temp->remove_water Temperature Optimized optimize_temp->solution Suboptimal Temp -> Adjust side_reactions Analyze for Side Products (e.g., Cinnamic Acid) remove_water->side_reactions Water Removed remove_water->solution Inefficient Removal -> Improve Setup side_reactions->solution Side Products Present -> Adjust Stoichiometry/Time side_reactions->solution No Side Products -> Re-evaluate Other Parameters

Caption: Troubleshooting logic for low yield in Knoevenagel/Rodionow-Johnson reaction.

Arndt-Eistert Synthesis

The Arndt-Eistert reaction is a reliable method for the homologation of α-amino acids to β-amino acids.[7][8] It involves the conversion of an N-protected α-amino acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement.[7][9]

FAQs and Troubleshooting

Q1: The yield of my Arndt-Eistert synthesis is poor. What are the common pitfalls?

Low yields in the Arndt-Eistert synthesis can often be traced to:

  • Incomplete Acid Chloride Formation: The initial conversion of the carboxylic acid to the acid chloride must be complete.

  • Side Reactions with Diazomethane: Diazomethane is highly reactive and can participate in side reactions if not used under optimal conditions. An excess is required to neutralize the HCl generated.[7]

  • Inefficient Wolff Rearrangement: The rearrangement of the diazoketone is a critical step and requires an appropriate catalyst (e.g., Ag₂O) and conditions.[9]

  • Formation of α-chloromethylketone: This side-product can form if HCl is not effectively scavenged.[7]

Q2: How can I avoid the formation of the α-chloromethylketone side product?

The Newman-Beal modification, which includes triethylamine in the diazomethane solution, is effective in scavenging the HCl produced, thus preventing the formation of α-chloromethylketones.[7] Using a second equivalent of diazomethane can also serve this purpose.[7]

Data Presentation: Key Parameters for Arndt-Eistert Synthesis
ParameterConditionExpected OutcomeCitation(s)
Acid Activation Thionyl chloride or oxalyl chlorideEfficient conversion to acid chloride.[10]
Diazomethane Use in excessNeutralizes HCl and drives the reaction.[7]
TrimethylsilyldiazomethaneA safer, non-explosive alternative.[7][9]
Wolff Rearrangement Catalyst Ag₂O, Silver benzoateCatalyzes the rearrangement to a ketene.[9][10]
Nucleophile Water, Alcohol, or AmineTraps the ketene to form the desired product.[8]
Experimental Protocol: Arndt-Eistert Homologation of N-Boc-Phenylalanine
  • Acid Chloride Formation: To a solution of N-Boc-phenylalanine (1 equivalent) in an anhydrous solvent (e.g., THF), add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C. Stir for 1-2 hours at room temperature.

  • Diazoketone Formation: In a separate flask, prepare a solution of diazomethane in diethyl ether. Cool the acid chloride solution to 0 °C and slowly add the diazomethane solution until a persistent yellow color is observed.

  • Wolff Rearrangement: To the diazoketone solution, add a suspension of silver(I) oxide (0.1 equivalents) in water. Stir the mixture at room temperature until the evolution of nitrogen ceases.

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by column chromatography.

Troubleshooting Workflow: Arndt-Eistert Synthesis

Troubleshooting Low Yield in Arndt-Eistert Synthesis start Low Yield Observed check_acid_chloride Confirm Complete Acid Chloride Formation start->check_acid_chloride check_diazomethane Ensure Excess Diazomethane Was Used check_acid_chloride->check_diazomethane Formation Complete solution Improved Yield check_acid_chloride->solution Incomplete -> Redo with Fresh Reagents check_rearrangement Verify Wolff Rearrangement Conditions check_diazomethane->check_rearrangement Excess Used check_diazomethane->solution Insufficient -> Use Larger Excess check_side_products Analyze for α-chloromethylketone check_rearrangement->check_side_products Conditions Correct check_rearrangement->solution Incorrect Catalyst/Temp -> Optimize check_side_products->solution Present -> Use Newman-Beal Modification check_side_products->solution Absent -> Re-evaluate Previous Steps

Caption: Troubleshooting logic for low yield in Arndt-Eistert synthesis.

Asymmetric Mannich Reaction

The Mannich reaction is a three-component condensation that produces β-amino carbonyl compounds.[11] Asymmetric variants are crucial for synthesizing chiral β-phenylalanine derivatives.

FAQs and Troubleshooting

Q1: My asymmetric Mannich reaction is giving low yield and/or low enantioselectivity. What should I investigate?

Several factors can contribute to poor outcomes in an asymmetric Mannich reaction:

  • Catalyst Performance: The choice and loading of the chiral catalyst are critical for both yield and stereocontrol.[12]

  • Solvent Effects: The solvent can significantly influence the reaction's stereochemical outcome.[12]

  • Iminium Ion Formation: Inefficient formation of the iminium ion intermediate will lead to a sluggish reaction.[11]

  • Substrate Reactivity: The nature of the ketone, aldehyde, and amine can affect the reaction rate and selectivity.

Q2: How can I improve the enantioselectivity of my reaction?

  • Catalyst Screening: Test a variety of chiral catalysts to find the one best suited for your specific substrates.

  • Temperature Optimization: Lowering the reaction temperature often improves enantioselectivity.[8]

  • Solvent Screening: A systematic screening of solvents is recommended, as this can have a profound effect on stereoselectivity.[8][12]

Data Presentation: Solvent and Catalyst Effects in Asymmetric Mannich Reactions
SolventCatalystYield (%)Enantiomeric Excess (%)Citation(s)
Ether (Et₂O)Cinchonine-derived thiourea9372[12]
Chloroform (CHCl₃)Cinchonine-derived thiourea9558[12]
TolueneCinchonine-derived thiourea9465[12]
Dichloromethane (DCM)Chiral aminothiourea9797[8]
Experimental Protocol: Asymmetric Decarboxylative Mannich Reaction
  • Reactant Mixture: To a solution of the imine (1 equivalent) and the chiral catalyst (e.g., 10 mol%) in the chosen solvent (e.g., diethyl ether) at room temperature, add the β-keto acid (1.5 equivalents).[12]

  • Reaction: Stir the mixture for the required time (e.g., 12 hours), monitoring the progress by TLC.[12]

  • Work-up: Remove the solvent under reduced pressure.[12]

  • Purification: Purify the residue by flash column chromatography on silica gel.[12]

Troubleshooting Workflow: Asymmetric Mannich Reaction

Troubleshooting Low Yield/Enantioselectivity in Asymmetric Mannich Reaction start Low Yield or Low Enantioselectivity check_catalyst Evaluate Catalyst and Loading start->check_catalyst screen_solvents Screen Different Solvents check_catalyst->screen_solvents Catalyst/Loading OK solution Improved Yield and Enantioselectivity check_catalyst->solution Suboptimal -> Screen Catalysts/Optimize Loading optimize_temp Optimize Reaction Temperature screen_solvents->optimize_temp Solvent Optimized screen_solvents->solution Suboptimal -> Change Solvent check_substrates Assess Substrate Purity and Reactivity optimize_temp->check_substrates Temperature Optimized optimize_temp->solution Suboptimal -> Adjust Temperature check_substrates->solution Impure/Unreactive -> Purify/Modify Substrates check_substrates->solution Substrates OK -> Re-evaluate All Parameters

Caption: Troubleshooting logic for low yield or enantioselectivity in asymmetric Mannich reactions.

Enzymatic Synthesis using Phenylalanine Ammonia Lyase (PAL)

PALs catalyze the reversible addition of ammonia to cinnamic acid derivatives, offering a green and highly enantioselective route to β-phenylalanine derivatives.[13]

FAQs and Troubleshooting

Q1: My PAL-catalyzed reaction is showing low conversion. What could be the issue?

Low conversion in PAL-catalyzed reactions can be due to:

  • Enzyme Inactivation: The enzyme may be denatured by suboptimal pH, temperature, or the presence of inhibitors.

  • Unfavorable Equilibrium: The reaction equilibrium may not favor product formation under the chosen conditions. High concentrations of ammonia are often required to drive the reaction forward.[13]

  • Low Enzyme Activity: The specific activity of the PAL enzyme may be low for the chosen substrate.

  • Substrate Inhibition: High concentrations of the cinnamic acid derivative may inhibit the enzyme.

Q2: How can I improve the conversion of my PAL-catalyzed reaction?

  • Optimize Reaction Conditions: Systematically vary the pH, temperature, and buffer composition to find the optimal conditions for your specific PAL enzyme.

  • Increase Ammonia Concentration: Use a high concentration of an ammonia source (e.g., ammonium carbonate or ammonium hydroxide) to shift the equilibrium towards the product.[13]

  • Enzyme Immobilization: Immobilizing the enzyme can improve its stability and allow for easier reuse, potentially improving the overall process efficiency.[13]

  • Use a More Active PAL Variant: If possible, screen different PAL enzymes or engineered variants for higher activity with your substrate.

Data Presentation: Influence of Ammonia Source on PAL Activity
Ammonia SourceEnzymeConversion (%) after 24hCitation(s)
Ammonium CarbonateAvPAL~75[13]
Ammonium ChlorideAvPAL~60[13]
Ammonium HydroxideAvPAL~70[13]
Ammonium CarbamatePbPAL~80[13]
Experimental Protocol: PAL-Catalyzed Synthesis of a β-Phenylalanine Derivative
  • Reaction Setup: In a suitable buffer (e.g., Tris-HCl) with a high concentration of an ammonia source (e.g., 5 M ammonium carbamate), dissolve the cinnamic acid derivative (e.g., 10 mM).[13]

  • Enzyme Addition: Add the PAL enzyme solution (e.g., 1 mg/mL).[13]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation.[13]

  • Monitoring: Monitor the depletion of the substrate and the formation of the product by HPLC.[13]

  • Work-up: Once the reaction has reached equilibrium or the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding acid or heating).

  • Purification: The product can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

Troubleshooting Workflow: PAL-Catalyzed Synthesis

Troubleshooting Low Conversion in PAL-Catalyzed Synthesis start Low Conversion Observed check_enzyme_activity Verify Enzyme Activity and Stability start->check_enzyme_activity optimize_conditions Optimize pH, Temperature, and Buffer check_enzyme_activity->optimize_conditions Enzyme Active solution Improved Conversion check_enzyme_activity->solution Inactive Enzyme -> Use Fresh/Different Enzyme increase_ammonia Increase Ammonia Concentration optimize_conditions->increase_ammonia Conditions Optimized optimize_conditions->solution Suboptimal -> Adjust Conditions check_substrate_inhibition Investigate Substrate Inhibition increase_ammonia->check_substrate_inhibition High Ammonia Concentration Used increase_ammonia->solution Low Ammonia -> Increase Concentration check_substrate_inhibition->solution Inhibition Observed -> Lower Substrate Concentration check_substrate_inhibition->solution No Inhibition -> Consider Enzyme Engineering/Different PAL

Caption: Troubleshooting logic for low conversion in PAL-catalyzed synthesis.

References

Preventing racemization during the synthesis of chiral beta-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral β-Amino Acid Synthesis

Welcome to the technical support center for the synthesis of chiral β-amino acids. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you prevent racemization and maintain the stereochemical integrity of your compounds during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of β-amino acid synthesis?

A1: Racemization is the process where a pure, single enantiomer (e.g., the R-isomer) of a chiral β-amino acid is converted into an equal mixture of both enantiomers (R and S).[1] This occurs via the removal of the proton at the α-carbon (the carbon adjacent to the carbonyl group), which leads to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a loss of stereochemical purity. This is a significant side reaction as the biological activity of molecules like β-peptides is highly dependent on their specific chirality.[1][2]

Q2: Why is preventing racemization particularly important for β-amino acids?

A2: β-Amino acids are crucial building blocks for peptidomimetics, pharmaceuticals, and other biologically active molecules.[3][4] Their function is intrinsically linked to their three-dimensional structure. The presence of the undesired enantiomer can lead to diastereomeric impurities that are difficult to separate and can drastically reduce or eliminate the therapeutic efficacy of the final product.[1][5]

Q3: What are the primary factors that cause racemization during synthesis?

A3: The main factors that contribute to racemization during the activation and coupling steps of synthesis are:

  • Base: The strength and steric bulk of the base used. Strong, non-hindered bases are more likely to cause racemization.[6][7]

  • Coupling Reagents & Additives: The method used to activate the carboxylic acid is critical. Some coupling reagents generate highly reactive intermediates that are more prone to racemization.[1][6]

  • Solvent: The polarity and nature of the solvent can influence the stability of intermediates and the rate of racemization.[8][9]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times increase the likelihood of racemization.[7]

  • Protecting Groups: The nature of the N-protecting group can influence the acidity of the α-proton. Urethane-based protecting groups (e.g., Boc, Cbz, Fmoc) are generally effective at suppressing racemization.[10][11]

Q4: Are certain synthetic routes more susceptible to racemization?

A4: Yes. Any step that involves the activation of the carboxyl group in the presence of a base is a potential risk point. This is common in peptide coupling reactions. However, methods like the Arndt-Eistert homologation, which proceeds via a Wolff rearrangement, are known to preserve the stereochemistry of the chiral center.[12][13] Biocatalytic methods using enzymes like transaminases are also excellent for producing enantiopure β-amino acids.[3][14]

Troubleshooting Guide

Problem: I'm observing a significant loss of enantiomeric excess (% ee) after a coupling step.

Answer: This is a common issue related to the activation of the carboxylic acid. Here are the key parameters to investigate:

1. Choice of Base:

  • Issue: Strong bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA/DIEA) can readily deprotonate the α-carbon, leading to racemization.[6]

  • Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are excellent alternatives that have been shown to produce significantly less racemization.[6][7]

Data Presentation: Comparison of Common Organic Bases

Base pKa Steric Hindrance Tendency for Racemization
Triethylamine (TEA) ~10.7 Low High
Diisopropylethylamine (DIEA) ~10.1 Medium Moderate to High[6]
N-Methylmorpholine (NMM) 7.38 Medium Low[6][7]

| 2,4,6-Collidine (TMP) | 7.43 | High | Very Low[6] |

2. Coupling Reagent and Additives:

  • Issue: Carbodiimide reagents (e.g., DCC, DIC) can form highly reactive O-acylisourea intermediates that are prone to racemization.[2][6]

  • Solution:

    • Use Additives: Always use racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6][7] These additives react with the initial active intermediate to form a more stable active ester, which is less susceptible to racemization. HOAt and Oxyma are generally more effective than HOBt.[6][7]

    • Switch Reagent Type: Consider using onium salt-based coupling reagents (phosphonium or aminium/uronium salts) like PyBOP, HBTU, or HATU, which are generally associated with lower levels of racemization when used with additives.[1][7]

3. Solvent Choice:

  • Issue: Certain polar aprotic solvents like Dichloromethane (DCM), Chloroform, and Acetonitrile can promote racemization more than others.[9]

  • Solution: Solvents such as Tetrahydrofuran (THF) and Dimethylformamide (DMF) are often better choices for minimizing racemization during coupling reactions.[9] In some cases, the presence of water can significantly suppress racemization.[8]

Problem: My deprotection step seems to be causing racemization.

Answer: Racemization during deprotection is less common if standard protecting groups are used, but can occur under harsh conditions.

  • Issue: Prolonged exposure to strong bases (e.g., piperidine for Fmoc removal) or strong acids (TFA for Boc removal) at elevated temperatures can sometimes lead to epimerization, especially for sensitive residues.[11]

  • Solution:

    • Minimize deprotection time to the amount necessary for complete removal.

    • Ensure the reaction is performed at or below room temperature.

    • For Fmoc deprotection, consider adding HOBt to the piperidine solution, which can help suppress base-mediated side reactions.[15]

Problem: How can I confirm if racemization has occurred and quantify it?

Answer: The most reliable method is through chiral chromatography.

  • Method: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[5][16][17]

  • Alternative: You can also use an indirect method. First, derivatize your amino acid with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to create a pair of diastereomers.[18] These diastereomers can then be separated and quantified on a standard achiral reversed-phase HPLC column (e.g., C18).[18]

// Nodes start [label="Problem:\nSignificant Loss of % ee", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_step [label="Which step is problematic?", fillcolor="#FBBC05", fontcolor="#202124"]; coupling [label="Coupling / Activation Step", fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotection [label="Deprotection Step", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Coupling Branch check_base [label="Check Base", fillcolor="#FBBC05", fontcolor="#202124"]; base_sol [label="Solution:\nUse weaker/bulkier base\n(e.g., NMM, Collidine)", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_reagent [label="Check Coupling Reagent\n& Additives", fillcolor="#FBBC05", fontcolor="#202124"]; reagent_sol [label="Solution:\n1. Add HOAt or Oxyma.\n2. Switch to Onium Salt\n(HATU, PyBOP).", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_conditions [label="Check Temp / Time", fillcolor="#FBBC05", fontcolor="#202124"]; conditions_sol [label="Solution:\n1. Run at lower temp (e.g., 0°C).\n2. Reduce reaction time.", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Deprotection Branch deprotection_issue [label="Issue:\nHarsh Conditions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; deprotection_sol [label="Solution:\n1. Minimize reaction time.\n2. Keep temperature low.\n3. Add HOBt to piperidine (for Fmoc).", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_step; check_step -> coupling [label="Most likely"]; check_step -> deprotection;

coupling -> check_base; coupling -> check_reagent; coupling -> check_conditions;

check_base -> base_sol; check_reagent -> reagent_sol; check_conditions -> conditions_sol;

deprotection -> deprotection_issue; deprotection_issue -> deprotection_sol; } Caption: A decision tree for troubleshooting racemization issues.

Experimental Protocols

Protocol 1: Arndt-Eistert Synthesis of a β-Amino Acid

This protocol describes the homologation of an N-protected α-amino acid to its corresponding β-amino acid, a method known for retaining stereochemical integrity.[12][13][19]

Objective: To convert N-Boc-L-phenylalanine to N-Boc-L-3-amino-4-phenylbutanoic acid.

Step 1: Formation of the Acid Chloride

  • Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Add oxalyl chloride or thionyl chloride (1.1 eq) dropwise. Add one drop of anhydrous DMF as a catalyst.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step 2: Formation of the α-Diazoketone

  • Prepare a solution of diazomethane (~0.5 M in diethyl ether) with caution (Note: Diazomethane is toxic and explosive). A safer alternative is using (trimethylsilyl)diazomethane.[12]

  • Dissolve the crude acid chloride from Step 1 in anhydrous diethyl ether or THF and cool to 0°C.

  • Slowly add the diazomethane solution (2.0-2.5 eq) to the acid chloride solution at 0°C with gentle stirring. For the Newman-Beal modification, which scavenges HCl, include triethylamine (1.0 eq) in the diazomethane solution.[19]

  • Stir the reaction at 0°C for 1-2 hours, then let it warm to room temperature and stir overnight. A yellow color from excess diazomethane should persist.

  • Quench excess diazomethane by carefully adding a few drops of acetic acid until the yellow color disappears.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the α-diazoketone.

Step 3: Wolff Rearrangement and Hydrolysis

  • Dissolve the α-diazoketone in a solvent mixture such as THF/water (e.g., 9:1 v/v).

  • Add a catalyst, typically silver benzoate (0.1 eq) or silver oxide (Ag₂O), to the solution.[12][13]

  • Heat the mixture gently (e.g., 50-60°C) or expose it to UV light to induce the Wolff rearrangement. The reaction progress can be monitored by TLC or LC-MS.

  • Once the rearrangement is complete, the resulting ketene is hydrolyzed in situ by the water present to form the β-amino acid.

  • After the reaction is complete, cool the mixture, filter off the catalyst, and acidify the aqueous layer with 1M HCl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude N-Boc-β-amino acid. Purify by column chromatography or recrystallization.

// Nodes start [label="N-Protected\nα-Amino Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Acid Chloride Formation\n(e.g., SOCl₂ or (COCl)₂)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate1 [label="Acid Chloride", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="Step 2: Diazoketone Formation\n(+ Diazomethane, CH₂N₂)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate2 [label="α-Diazoketone\n(Chirality Preserved)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; step3 [label="Step 3: Wolff Rearrangement\n(Ag₂O or hv)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate3 [label="Ketene Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; step4 [label="Nucleophilic Attack\n(+ H₂O, R'OH, or R'₂NH)", fillcolor="#FBBC05", fontcolor="#202124"]; end_product [label="Homologated\nβ-Amino Acid / Ester / Amide\n(Chirality Preserved)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> intermediate3; intermediate3 -> step4; step4 -> end_product; } Caption: Key steps in the Arndt-Eistert homologation of an α-amino acid.

Protocol 2: Analysis of Enantiomeric Purity by HPLC (Indirect Method)

This protocol uses Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) to determine the enantiomeric excess (% ee) of a β-amino acid sample.[18]

Objective: To derivatize a sample containing a β-amino acid and analyze the resulting diastereomers by RP-HPLC.

Step 1: Derivatization with Marfey's Reagent

  • Accurately weigh and dissolve the β-amino acid sample (~50 nmol) in 100 µL of 1 M sodium bicarbonate solution in a small vial.

  • Prepare a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.

  • Add 200 µL of the FDAA solution to the amino acid solution.

  • Incubate the mixture in a heating block at 40°C for 1 hour, ensuring the vial is protected from light.

  • After incubation, cool the reaction vial to room temperature.

  • Neutralize the reaction by adding 100 µL of 2 M HCl.

  • Evaporate the acetone, typically under a gentle stream of nitrogen.

  • Dilute the remaining aqueous sample to a final volume of 1 mL with the HPLC mobile phase (or a suitable solvent like 50% acetonitrile/water) for analysis.

Step 2: HPLC Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[18]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[18]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[18]

  • Gradient: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes is a good starting point. This may require optimization depending on the specific β-amino acid.[18]

  • Flow Rate: 1.0 mL/min.[18]

  • Detection Wavelength: 340 nm.[18]

  • Injection Volume: 10-20 µL.

Step 3: Data Analysis

  • The two diastereomers (L-FDAA-D-β-amino acid and L-FDAA-L-β-amino acid) will elute at different retention times on the achiral column.

  • Integrate the peak areas for both diastereomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

References

Optimization of reaction conditions for the synthesis of 3-Amino-3-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-3-(4-methoxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include p-anisaldehyde (4-methoxybenzaldehyde), malonic acid, and a source of ammonia, such as ammonium acetate. An alternative multi-step synthesis may involve a chiral auxiliary for enantioselective synthesis.

Q2: What is a typical reaction for the synthesis of racemic this compound?

A2: A common method is a variation of the Rodionov reaction, which involves the condensation of p-anisaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol, followed by heating under reflux.[1]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by thin-layer chromatography (TLC). A suitable mobile phase would typically be a mixture of dichloromethane and methanol or ethyl acetate and hexane, with visualization under UV light or by staining with ninhydrin to detect the amino acid product.

Q4: What are the key parameters to optimize for better yield?

A4: Key parameters for optimization include the molar ratios of reactants, reaction temperature, reaction time, and the choice of solvent. For instance, ensuring the complete dissolution of starting materials and maintaining a consistent reflux temperature can significantly impact the yield.

Q5: How is the product typically isolated and purified?

A5: The crude product often precipitates from the reaction mixture upon cooling.[1] Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water. Further purification can be performed using column chromatography on silica gel. The pH of the aqueous layer during workup is critical for isolating the amino acid.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive reagents. - Incorrect reaction temperature. - Insufficient reaction time.- Check the purity and activity of starting materials (p-anisaldehyde can oxidize over time). - Ensure the reaction mixture reaches and maintains the specified reflux temperature. - Extend the reaction time and monitor by TLC until the starting materials are consumed.
Formation of Multiple Side Products - Reaction temperature is too high. - Incorrect stoichiometry. - Presence of impurities in starting materials.- Reduce the reaction temperature and monitor for cleaner conversion. - Carefully control the molar ratios of the reactants, particularly the ammonium acetate. - Use purified starting materials.
Difficulty in Product Isolation/Precipitation - Product is too soluble in the reaction solvent. - Incorrect pH during workup.- After the reaction, try to reduce the solvent volume by rotary evaporation before cooling. - Add a co-solvent in which the product is less soluble (e.g., water or an ether) to induce precipitation. - Adjust the pH of the aqueous solution to the isoelectric point of the amino acid (typically around pH 6-7) to minimize its solubility.[2]
Product is an Oily Residue Instead of a Solid - Presence of impurities. - Residual solvent.- Attempt to triturate the oil with a non-polar solvent (e.g., hexane or diethyl ether) to induce solidification. - Ensure all reaction solvent is removed under vacuum. - Purify the oil using column chromatography.
Contamination with Starting Materials in Final Product - Incomplete reaction. - Inefficient purification.- Increase reaction time or temperature to drive the reaction to completion. - Optimize the recrystallization solvent system for better separation. - Employ column chromatography for purification.

Experimental Protocols

Protocol 1: Synthesis of racemic this compound[1]

This protocol is based on the procedure described for a similar compound, adapted for the target molecule.

Materials:

  • p-Anisaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend p-anisaldehyde (1.0 eq), malonic acid (1.0-1.2 eq), and ammonium acetate (1.3-1.5 eq) in ethanol.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction is typically heated for 6-8 hours.

  • After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

  • Collect the white precipitate by filtration and wash with cold ethanol.

  • Dry the solid product under reduced pressure. The crude product can be recrystallized from an ethanol/water mixture for further purification.

Data Presentation
Synthesis MethodStarting MaterialsKey ReagentsSolventReaction TimeYieldReference
Rodionov-type Reactionp-Anisaldehyde, Malonic AcidAmmonium AcetateEthanol8 hours45% (crude)[1]
Multi-step Chiral SynthesisChiral Heterocycle, 4-IodoanisolePd(PPh₃)₄, NaBH₄, HClDMF, THF/EthanolMultiple days55-75% (for an intermediate step)[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Mix p-Anisaldehyde, Malonic Acid, & Ammonium Acetate in Ethanol B Heat to Reflux (6-8 hours) A->B Stirring C Cool Reaction Mixture (Room Temp then Ice Bath) B->C D Filter Precipitate C->D E Wash with Cold Ethanol D->E F Dry Crude Product (under vacuum) E->F G Recrystallize from Ethanol/Water F->G H Pure 3-Amino-3-(4-methoxyphenyl) propanoic acid G->H

Caption: General experimental workflow for the synthesis of racemic this compound.

troubleshooting_guide start Low or No Product? check_reagents Are reagents pure and active? start->check_reagents check_temp Is reaction temperature correct? check_reagents->check_temp Yes solution_reagents Use fresh/purified reagents. check_reagents->solution_reagents No check_time Is reaction time sufficient? check_temp->check_time Yes solution_temp Verify and adjust temperature. check_temp->solution_temp No solution_time Extend reaction time; monitor by TLC. check_time->solution_time No end_node Problem Solved check_time->end_node Yes solution_reagents->end_node solution_temp->end_node solution_time->end_node

Caption: Troubleshooting decision tree for low product yield in the synthesis reaction.

References

Scaling up the synthesis of 3-Amino-3-(4-methoxyphenyl)propanoic acid for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Amino-3-(4-methoxyphenyl)propanoic acid

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for scaling up the synthesis of this compound for preclinical studies. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound? A1: A common and cost-effective approach for racemic synthesis starts with p-methoxybenzaldehyde, malonic acid, and ammonium acetate in a solvent like ethanol.[1] For enantioselective synthesis, more complex multi-step procedures may begin with precursors that introduce chirality early in the process.[2]

Q2: What are the main challenges when scaling up the synthesis of β-amino acids like this one? A2: Key challenges in scaling up β-amino acid synthesis include managing multi-step sequences, handling potentially hazardous reagents, and ensuring stereoselective and economically feasible routes.[3][4] For peptides containing non-canonical amino acids, the cost and availability of starting materials for large-scale production can also be a significant hurdle.[5]

Q3: How can the purity of the final product be improved? A3: Purification is typically achieved through pH adjustment and crystallization. After the initial reaction, the crude product can be dissolved in a dilute acid solution, and the pH is then carefully adjusted to the isoelectric point (around 7) to precipitate the solid amino acid.[2] Recrystallization from a suitable solvent can further enhance purity.

Q4: Are there any biocatalytic methods available for this synthesis? A4: Yes, biocatalytic methods using enzymes or whole-cell systems are viable. For instance, enzymes like lipases from Candida antarctica can be used for the kinetic resolution of racemic β-amino acid esters. Additionally, microorganisms from the Rhodococcus genus are known for their ability to catalyze various reactions in organic synthesis, including those involving nitrile hydratase/amidase systems, which can be applied to amino acid synthesis.[6]

Q5: What analytical techniques are recommended for characterizing the final product? A5: Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to confirm the structure, Infrared (IR) spectroscopy to identify functional groups, and melting point analysis to assess purity.[1][2] For determining enantiomeric purity, chiral chromatography or NMR analysis using chiral derivatizing agents is necessary.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete reaction due to insufficient reaction time or temperature.[1] 2. Loss of product during work-up and purification steps. 3. Sub-optimal stoichiometry of reagents.1. Monitor the reaction progress using TLC or HPLC. Consider extending the reflux time if starting materials are still present. 2. During pH adjustment for precipitation, add the base slowly and ensure the mixture is adequately cooled to maximize recovery.[2] 3. Re-optimize the molar ratios of malonic acid and ammonium acetate relative to the starting aldehyde.
Product is an Oil or Fails to Solidify 1. Presence of impurities, such as unreacted starting materials or side products. 2. Incorrect pH during precipitation.[2]1. Wash the crude product with a suitable solvent (e.g., cold ethanol, ether) to remove soluble impurities.[1][2] Consider purification via column chromatography if necessary. 2. Use a pH meter for precise adjustment to the isoelectric point (pH ~7). Add the neutralizing agent dropwise with vigorous stirring.[2]
Impure Product After Crystallization 1. Co-precipitation of inorganic salts. 2. Trapped solvent in the crystal lattice.1. After precipitation, wash the solid thoroughly with cold deionized water to remove any residual salts like sodium hydroxide or ammonium acetate.[2] 2. Ensure the product is completely dry by using a vacuum oven at a moderate temperature.
Difficulty in Achieving High Enantiomeric Purity 1. Ineffective chiral catalyst or resolving agent. 2. Racemization during a reaction or work-up step.1. For enzymatic resolutions, ensure the enzyme is active and the reaction conditions (solvent, temperature) are optimal. For asymmetric synthesis, verify the quality of the chiral auxiliary or catalyst. 2. Avoid harsh pH or high-temperature conditions during purification steps that could lead to racemization.

Visualized Experimental and Troubleshooting Workflows

The following diagrams illustrate the general synthesis workflow and a logical approach to troubleshooting common issues.

G cluster_workflow Experimental Workflow start Starting Materials: p-Methoxybenzaldehyde, Malonic Acid, NH4OAc reaction Reaction Setup: Reflux in Ethanol start->reaction workup Work-up: Filter precipitate, Wash with cold EtOH reaction->workup purify Purification: Dissolve in dilute HCl, Adjust pH to 7 with NaOH workup->purify product Final Product: 3-Amino-3-(4-methoxyphenyl) propanoic acid purify->product

Caption: A typical workflow for the synthesis and purification of the target compound.

G cluster_troubleshooting Troubleshooting Logic for Low Yield start Problem: Low Final Yield check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_workup Review Work-up & Purification Steps start->check_workup incomplete Incomplete Reaction check_reaction->incomplete loss Product Loss check_workup->loss solution1 Solution: Increase reflux time or re-optimize temperature. incomplete->solution1 solution2 Solution: Optimize pH adjustment, ensure sufficient cooling, wash carefully. loss->solution2

Caption: A decision tree for troubleshooting low product yield during synthesis.

Experimental Protocols

Protocol 1: Racemic Synthesis via One-Pot Reaction

This protocol is adapted from a procedure for synthesizing similar β-amino acids and is suitable for scale-up.[1]

Materials:

  • p-Methoxybenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), 2N

  • Sodium hydroxide (NaOH), aqueous solution

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend p-methoxybenzaldehyde (e.g., 60.0 mmol), malonic acid (e.g., 61.0 mmol), and ammonium acetate (e.g., 80.0 mmol) in ethanol (e.g., 100 mL).

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate may form during the reaction.

  • Initial Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Filter the white precipitate and wash it with cold ethanol to remove unreacted starting materials and byproducts.

  • Purification:

    • Transfer the crude solid to a beaker. Add 2N hydrochloric acid solution until the solid completely dissolves.

    • Cool the solution in an ice bath. Slowly add an aqueous sodium hydroxide solution dropwise with vigorous stirring to adjust the pH to approximately 7.[2]

    • The product will precipitate as a solid. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.

  • Final Isolation and Drying: Collect the solid product by suction filtration. Wash the solid with cold deionized water to remove any inorganic salts. Dry the product under vacuum to yield this compound as a solid. A yield of approximately 45% can be expected for the crude product before N-protection.[1]

Data Summary: Comparison of Synthesis Strategies

The table below summarizes key quantitative data from different synthetic approaches to provide a basis for method selection in a preclinical scale-up context.

Parameter Strategy 1: Racemic One-Pot Synthesis Strategy 2: Asymmetric Synthesis
Starting Materials p-Methoxybenzaldehyde, Malonic Acid, Ammonium Acetate(S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone, 4-Iodoanisole
Key Features Operationally simple, cost-effective starting materials.Multi-step, provides high enantiomeric purity (≥99% ee).
Scale Suitable for gram to multi-gram scale.[1]Demonstrated on a gram scale.[2]
Reported Yield ~45% (crude product).[1]63-69% (final step, ~85% purity).[2]
Product Form Racemic mixture (±).Single enantiomer (R)-.
Reference Giordano, Synthesis 1973, 40-42, as described in supporting information.[1]Organic Syntheses, Coll. Vol. 9, p.34 (1998); Vol. 72, p.16 (1995).[2]

References

Stability issues of 3-Amino-3-(4-methoxyphenyl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Amino-3-(4-methoxyphenyl)propanoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a substituted aminopropanoic acid, it is susceptible to degradation under harsh acidic, basic, and oxidative conditions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, potential degradation pathways include oxidation of the methoxy group or the aromatic ring, decarboxylation, deamination, and formation of dimers or other adducts, particularly under stress conditions.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be capable of separating the intact parent compound from its potential degradation products.

Q4: What are the expected degradation products I should look for?

A4: Potential degradation products could include compounds resulting from deamination (forming a hydroxyl or keto group at the 3-position), oxidation of the methoxy group to a hydroxyl group, or decarboxylation. More complex degradation products may form under severe stress conditions.

Q5: What are the ideal storage conditions for solutions of this compound?

A5: For optimal stability, solutions should be stored at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent oxidation. The ideal pH for storage would be near neutral, though specific pH stability studies are recommended to determine the optimal range.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of the parent compound in my solution at room temperature.

  • Question: What is the pH of your solution?

    • Answer: Extreme pH values (highly acidic or basic) can accelerate the degradation of this compound. It is advisable to buffer your solution to a near-neutral pH if your experimental conditions permit.

  • Question: Is your solution exposed to light?

    • Answer: Photodegradation can be a significant issue for aromatic compounds. Always protect your solutions from light by using amber vials or by covering the container with aluminum foil.

  • Question: Have you considered the possibility of microbial contamination?

    • Answer: If the solution is not sterile, microbial growth can lead to enzymatic degradation of the compound. Using a sterile solvent and proper handling techniques can mitigate this.

Issue 2: I see new peaks appearing in my HPLC chromatogram over time.

  • Question: Have you performed forced degradation studies to identify potential degradation products?

    • Answer: Conducting forced degradation studies (see "Experimental Protocols" section) can help you tentatively identify the new peaks. By comparing the retention times of the peaks formed under specific stress conditions (e.g., acid, base, peroxide) with those appearing in your stability samples, you can gain insight into the nature of the degradation.[1][2][3]

  • Question: Are you using a stability-indicating HPLC method?

    • Answer: It is crucial to ensure your analytical method can resolve the main compound from all potential degradation products. If the new peaks are co-eluting with the parent peak, you will need to re-develop your HPLC method.

Issue 3: The results of my stability studies are not reproducible.

  • Question: Are your experimental conditions tightly controlled?

    • Answer: Minor variations in temperature, pH, and light exposure can lead to significant differences in stability outcomes. Ensure that all experimental parameters are consistently maintained across all experiments.

  • Question: Is the initial concentration of your compound the same in all experiments?

    • Answer: The rate of degradation can sometimes be concentration-dependent. Always start with a precisely known and consistent concentration of this compound.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound
Stress ConditionTimeTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60 °C15.2%Deamination Product, Decarboxylation Product
0.1 M NaOH24 hours60 °C22.5%Deamination Product, Dimer
3% H₂O₂24 hoursRoom Temp35.8%Oxidized Methoxy Group, Ring Hydroxylation
Photolytic (UV)24 hoursRoom Temp12.1%Photodegradation Adducts
Thermal7 days80 °C8.5%Decarboxylation Product
Table 2: pH-Dependent Stability of this compound at 25°C (Hypothetical Data)
pHStorage Time (days)% Remaining (Hypothetical)
3.0785.4%
5.0795.2%
7.0799.1%
9.0792.3%

Experimental Protocols

Protocol 1: Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute for HPLC analysis.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute for HPLC analysis.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions. Dilute for HPLC analysis.

  • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 7 days. Dissolve the sample in the solvent and dilute for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 225 nm.

  • Column Temperature: 30°C.

Mandatory Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) prep->stress analyze Analyze by Stability-Indicating HPLC Method stress->analyze identify Identify & Quantify Degradation Products analyze->identify

Caption: Workflow for assessing the stability of this compound.

cluster_degradation Potential Degradation Pathways parent This compound deamination Deamination Product (e.g., 3-Hydroxy-3-(4-methoxyphenyl)propanoic acid) parent->deamination [H+]/[OH-] decarboxylation Decarboxylation Product (e.g., 2-(4-methoxyphenyl)ethan-1-amine) parent->decarboxylation Heat oxidation Oxidation Product (e.g., 3-Amino-3-(4-hydroxyphenyl)propanoic acid) parent->oxidation [O] dimer Dimerization Product parent->dimer [OH-]

References

Validation & Comparative

A Comparative Guide to 3-Amino-3-(4-methoxyphenyl)propanoic Acid and Other Beta-Amino Acids in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3-Amino-3-(4-methoxyphenyl)propanoic acid and other selected β-amino acids. The information presented is based on available experimental data and is intended to assist researchers in the fields of medicinal chemistry, pharmacology, and drug development in their evaluation of these compounds for various therapeutic applications.

Overview of Beta-Amino Acids

β-amino acids are structural isomers of α-amino acids, with the amino group attached to the β-carbon. This structural difference imparts unique conformational properties and resistance to proteolytic degradation, making them attractive scaffolds for drug design. Various β-amino acids and their derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticonvulsant, and modulatory effects on neurotransmitter receptors.

Comparative Biological Activity

This section presents a comparative analysis of this compound and other β-amino acids in key biological assays. Due to the limited availability of direct comparative studies involving this compound, data for structurally related compounds and representative β-amino acids are included to provide a broader context.

Antimicrobial Activity

Derivatives of β-amino acids are being explored for their potential as novel antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various β-amino acid derivatives against pathogenic bacterial and fungal strains.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEnterococcus faecalisEscherichia coliKlebsiella pneumoniaeCandida albicansReference
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid *
Hydrazone 141-8 (MRSA)0.5-2 (VRE)8168[1]
Hydrazone 151-4 (MRSA)1-2 (VRE)163216[1]
Hydrazone 162-8 (MRSA)1-2 (VRE)326432[1]
Other β-Amino Acid Derivatives
Cispentacin----6.3-12.5[2]
N-benzyloxycarbonyl-β-alanine>100>100>100>100>100[3]

Note: Data for derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid are presented as a close structural analog to this compound. MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecalis. A dash (-) indicates data not available.

Anticonvulsant Activity

Certain β-amino acids and their derivatives have shown promise as anticonvulsant agents, often through modulation of GABAergic neurotransmission. The following table presents the median effective dose (ED50) of selected amino acid derivatives in the maximal electroshock (MES) seizure test in mice.

Table 2: Comparative Anticonvulsant Activity (MES Test, i.p. administration in mice)

CompoundED50 (mg/kg)Protective Index (PI)Reference
N-benzyloxycarbonylglycine100-300Not Reported[3]
N-benzyloxycarbonyl-β-alanine>300Not Reported[3]
Derivative of Alanine (Compound 10)29.053.77[4]

Note: Direct comparative data for this compound in standardized anticonvulsant assays was not available in the reviewed literature.

GABA Receptor Modulation

β-Amino acids can interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. Their activity can be assessed through receptor binding assays (Ki or IC50 values) or functional assays (EC50 values).

Table 3: Comparative GABA Receptor Activity

CompoundReceptorAssay TypeValueReference
R-(-)-β-phenyl-GABAGABA-BFunctional Assay (rat hippocampal slices)EC50 = 25 µM
RS-(+/-)-baclofen (control)GABA-BFunctional Assay (rat hippocampal slices)EC50 = 2.5 µM

Note: Data for this compound was not available. R-(-)-β-phenyl-GABA is presented as a structurally related β-aryl-β-amino acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the biological assays discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a broth medium, which is incubated to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs.

  • Animal Model: Typically, mice or rats are used.

  • Drug Administration: The test compound is administered to the animals, usually via intraperitoneal (i.p.) or oral (p.o.) route, at various doses. A control group receives the vehicle.

  • Induction of Seizure: After a specific pretreatment time, a maximal seizure is induced by applying a brief electrical stimulus through corneal or auricular electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Determination of ED50: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods.

GABA Receptor Binding Assay

This assay measures the affinity of a compound for the GABA receptor.

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and subjected to a series of centrifugations to isolate a membrane fraction rich in GABA receptors.

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the GABA receptor (e.g., [3H]GABA or [3H]muscimol) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated.

Visualizations

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial/Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compound Serial Dilution of Test Compound Compound->Inoculation Incubation Incubation Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC Determination of MIC Value Observation->MIC GABA_A_Signaling cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_cellular_response Cellular Response GABA_A GABA-A Receptor (Ligand-gated ion channel) Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A Binds Beta_Amino_Acid β-Amino Acid (Modulator) Beta_Amino_Acid->GABA_A Modulates Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

References

Comparative analysis of the biological activity of substituted beta-phenylalanine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted β-phenylalanine analogs represent a versatile class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry. Their inherent structural properties, including increased stability against enzymatic degradation compared to their α-amino acid counterparts, make them attractive scaffolds for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of various substituted β-phenylalanine derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data.

Anticancer Activity of Substituted β-Phenylalanine Analogs

A number of studies have explored the potential of β-phenylalanine derivatives as anticancer agents, demonstrating a range of cytotoxic activities against various cancer cell lines. The substitutions on the phenyl ring and the β-amino group have been shown to significantly influence their potency and selectivity.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of novel β-phenylalanine derivatives containing sulphonamide and azole moieties against human lung adenocarcinoma (A549), drug-sensitive (H69), and multidrug-resistant (H69AR) small cell lung cancer cell lines. The data highlights the structure-dependent cytotoxicity of these compounds.[1][2][3][4]

Compound IDModifications to β-Phenylalanine ScaffoldA549 Cell Viability (%) at 100 µM[1][3][4]H69 Cell Viability (%) at 100 µM[1][3][4]H69AR Cell Viability (%) at 100 µM[1][3][4]
5 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide45.2Potent ActivityLost Efficacy
13b (E)-N-{2-[4-[(4-chlorobenzylidene)amino]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-phenylethyl}-4-methylbenzenesulfonamide30.1Potent Activity (Comparable to Cisplatin)Potent Activity (Comparable to Cisplatin)
8 -54.7Not ReportedNot Reported
9a -63.2Not ReportedNot Reported
10 -58.4Not ReportedNot Reported
14b R = 4-FC6H468.6Not ReportedNot Reported
Doxorubicin Standard ChemotherapeuticPotent ActivityPotent ActivityReduced Efficacy
Cisplatin Standard ChemotherapeuticPotent ActivityPotent ActivityPotent Activity

Note: A lower cell viability percentage indicates higher cytotoxic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the β-phenylalanine analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, H69, H69AR)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • β-phenylalanine analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the β-phenylalanine analogs (e.g., a fixed concentration of 100 µM for initial screening) for a specified period (e.g., 24 or 48 hours). Control wells containing untreated cells and cells treated with a vehicle control (DMSO) are also included.

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: Following incubation, the medium containing MTT is removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add β-phenylalanine analogs incubate_24h->add_compounds incubate_treatment Incubate for 24-48h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilization Add solubilization solution incubate_mtt->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

Caption: Workflow for determining the cytotoxicity of β-phenylalanine analogs using the MTT assay.

Anticancer Mechanism: Induction of Apoptosis

Many anticancer drugs exert their effect by inducing apoptosis, or programmed cell death, in cancer cells. This process is tightly regulated by a complex network of signaling pathways. While the specific mechanisms for all β-phenylalanine analogs are not fully elucidated, a common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. The intrinsic pathway, initiated by intracellular stress, and the extrinsic pathway, triggered by external signals, both converge on the activation of executioner caspases.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway drug β-Phenylalanine Analog mito Mitochondrial Stress drug->mito death_receptor Death Receptor Ligation (e.g., FasL/FasR) drug->death_receptor bax_bak Bax/Bak Activation mito->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 disc DISC Formation death_receptor->disc casp8 Caspase-8 Activation disc->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare bacterial inoculum prep_dilutions Prepare serial dilutions of compounds inoculate_plate Inoculate 96-well plate prep_dilutions->inoculate_plate incubate_plate Incubate at 37°C for 18-24h inoculate_plate->incubate_plate observe_growth Visually inspect for bacterial growth incubate_plate->observe_growth determine_mic Determine MIC observe_growth->determine_mic

References

A Comparative Analysis of the Potential Efficacy of (R)- and (S)-Enantiomers of 3-Amino-3-(4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in β-Amino Acids

3-Amino-3-(4-methoxyphenyl)propanoic acid is a β-amino acid, a class of compounds recognized for their significant potential in pharmaceutical development. As chiral molecules, they exist as two non-superimposable mirror images, or enantiomers: (R)-3-Amino-3-(4-methoxyphenyl)propanoic acid and (S)-3-Amino-3-(4-methoxyphenyl)propanoic acid.

It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities. This is due to the stereospecific nature of their interactions with biological macromolecules such as enzymes and receptors, which are themselves chiral. These differential interactions can lead to variations in pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (mechanism of action, efficacy, and toxicity).

While specific data for the target compound is lacking, the broader family of β-aryl-β-amino acids has been a subject of interest in medicinal chemistry. For instance, the enantiomers of the closely related 3-amino-3-phenylpropanoic acid are recognized as valuable intermediates in the synthesis of pharmaceuticals. The enzymatic resolution of its racemic N-acetyl form has been a focus of research, underscoring the importance of obtaining enantiomerically pure forms for therapeutic applications.

This guide will, therefore, provide a hypothetical framework for comparing the (R)- and (S)-enantiomers of this compound, outlining the necessary experimental approaches and data presentation to facilitate future research and development.

Hypothetical Efficacy Comparison

In the absence of direct experimental data, we can postulate a framework for how the efficacy of the (R)- and (S)-enantiomers might be compared. The following tables are templates designed to be populated with experimental data as it becomes available. The parameters included are standard metrics used to evaluate the efficacy of a compound in preclinical studies.

Table 1: Hypothetical Pharmacodynamic Profile

Parameter(R)-enantiomer(S)-enantiomerRacemateNotes
Target Binding Affinity (Ki, nM) Data NeededData NeededData NeededLower values indicate higher affinity.
Functional Activity (EC50/IC50, µM) Data NeededData NeededData NeededConcentration for 50% of maximal effect/inhibition.
Maximum Efficacy (Emax, %) Data NeededData NeededData NeededMaximum observed effect relative to a standard.
Selectivity vs. Off-Targets Data NeededData NeededData NeededRatio of binding affinity for the primary target vs. other receptors/enzymes.

Table 2: Hypothetical Pharmacokinetic Profile

Parameter(R)-enantiomer(S)-enantiomerRacemateNotes
Bioavailability (F, %) Data NeededData NeededData NeededFraction of administered dose reaching systemic circulation.
Plasma Half-life (t1/2, h) Data NeededData NeededData NeededTime required for the plasma concentration to reduce by half.
Volume of Distribution (Vd, L/kg) Data NeededData NeededData NeededTheoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clearance (CL, L/h/kg) Data NeededData NeededData NeededVolume of plasma cleared of the drug per unit time.

Proposed Experimental Protocols for Efficacy Determination

To generate the data required for a comprehensive comparison, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments.

Chiral Resolution of this compound

Objective: To separate the racemic mixture of this compound into its individual (R)- and (S)-enantiomers.

Methodology: Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (S)-(+)-mandelic acid).

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate may need to be optimized.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH with a suitable acid or base (e.g., HCl or NaOH) to precipitate the free amino acid enantiomer.

  • Purification and Characterization: Collect the precipitated enantiomer by filtration, wash with water, and dry. Confirm the enantiomeric purity using chiral HPLC and determine the absolute configuration by X-ray crystallography or comparison to known standards. The other enantiomer can be recovered from the mother liquor.

In Vitro Target Binding Assay

Objective: To determine the binding affinity of each enantiomer for a putative biological target.

Methodology: Radioligand Binding Assay

  • Target Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Assay Setup: In a multi-well plate, incubate the target preparation with a known concentration of a radiolabeled ligand that binds to the target.

  • Competition Binding: Add increasing concentrations of the unlabeled (R)-enantiomer, (S)-enantiomer, or racemate to compete with the radioligand for binding.

  • Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, which can be converted to the inhibition constant (Ki).

In Vitro Functional Assay

Objective: To measure the functional activity (agonist or antagonist) of each enantiomer at the target.

Methodology: Cell-Based Reporter Gene Assay

  • Cell Culture: Use a cell line that has been engineered to express the target receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the receptor's signaling pathway.

  • Treatment: Seed the cells in a multi-well plate and treat with increasing concentrations of the (R)-enantiomer, (S)-enantiomer, or racemate. Include appropriate positive and negative controls.

  • Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.

  • Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer.

  • Data Analysis: Plot the reporter activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the Emax.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using the DOT language, illustrate a typical workflow for comparing enantiomers and a hypothetical signaling pathway they might modulate.

experimental_workflow cluster_testing Comparative Biological Testing racemate Racemic 3-Amino-3- (4-methoxyphenyl)propanoic acid resolution Chiral Resolution (e.g., Diastereomeric Salt Crystallization) racemate->resolution r_enantiomer (R)-Enantiomer resolution->r_enantiomer s_enantiomer (S)-Enantiomer resolution->s_enantiomer invitro In Vitro Assays (Binding, Functional) r_enantiomer->invitro s_enantiomer->invitro invivo In Vivo Models (Pharmacokinetics, Efficacy) invitro->invivo data_analysis Data Analysis & Efficacy Comparison invivo->data_analysis conclusion Conclusion on Stereospecific Activity data_analysis->conclusion signaling_pathway cluster_membrane Cell Membrane receptor Target Receptor (e.g., GPCR) g_protein G-Protein Activation receptor->g_protein enantiomer Bioactive Enantiomer ((R) or (S)) enantiomer->receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A (PKA) second_messenger->kinase transcription_factor Transcription Factor (e.g., CREB) kinase->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Comparative Guide to the Structure-Activity Relationship of 3-Amino-3-arylpropanoic Acid Derivatives as GABA B Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-amino-3-arylpropanoic acid derivatives, focusing on their interaction with the γ-aminobutyric acid type B (GABA B) receptor. The information is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology. This document summarizes key findings from preclinical studies, presents quantitative data in a comparative table, details relevant experimental methodologies, and provides a visual representation of the SAR.

Introduction to GABA B Receptor and Ligand Design

The GABA B receptor, a metabotropic G-protein coupled receptor, is a key target for therapeutic agents aimed at treating neurological and psychiatric disorders, including spasticity, anxiety, and depression. The prototypical agonist for this receptor is Baclofen, a derivative of the endogenous neurotransmitter GABA. Baclofen's structure, β-(4-chlorophenyl)-γ-aminobutyric acid, has served as a foundational template for the design of other GABA B receptor ligands. A crucial aspect of these ligands is the presence of a β-aryl substitution, which significantly influences their pharmacological properties. This guide focuses on β-amino acids of the 3-amino-3-arylpropanoic acid scaffold, exploring how modifications to the aryl group modulate their activity at the GABA B receptor.

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of key 3-amino-3-arylpropanoic acid derivatives at the GABA B receptor. The data is compiled from various studies to facilitate a clear comparison of their potency and efficacy.

Compound/DerivativePhenyl SubstitutionBiological ActivityPotency/Efficacy
R-(-)-β-Phenyl-GABAUnsubstitutedFull Agonist (CNS) / Partial Agonist (periphery)EC50 = 25 µM (rat hippocampal slices)
Baclofen (Reference)4-ChloroFull AgonistEC50 = 2.5 µM (rat hippocampal slices)
3-Amino-3-(4-chlorophenyl)propanoic acid4-ChloroAntagonistpA2 = 3.5
3-Amino-3-(4-methoxyphenyl)propanoic acid 4-Methoxy Data not available in the reviewed literature Potency and efficacy are yet to be determined

Structure-Activity Relationship (SAR) Insights

The data presented above reveals several key insights into the SAR of 3-amino-3-arylpropanoic acid derivatives at the GABA B receptor:

  • Role of the Phenyl Ring: The presence of a phenyl ring at the β-position of the amino acid is crucial for activity. The unsubstituted derivative, R-(-)-β-phenyl-GABA, is a full agonist, albeit less potent than Baclofen[1]. This suggests that the phenyl group itself provides a key interaction with the receptor.

  • Impact of Para-Substitution: Substitution at the para-position of the phenyl ring has a profound effect on both the potency and the nature of the activity.

    • A chloro substituent at the 4-position, as seen in Baclofen, significantly enhances agonist potency compared to the unsubstituted phenyl ring.[1]

    • Interestingly, in the case of the β-amino acid, 3-amino-3-(4-chlorophenyl)propanoic acid, the 4-chloro substitution converts the ligand into a weak antagonist.[2] This highlights that the interplay between the core scaffold (γ- vs. β-amino acid) and the aryl substitution is critical in determining the pharmacological outcome.

  • Stereoselectivity: The activity of these compounds is stereoselective, with the (R)-enantiomers generally exhibiting higher potency at the GABA B receptor.

  • Unexplored Derivatives: The biological activity of the 4-methoxy derivative, this compound, at the GABA B receptor has not been extensively reported in the available literature. Based on the existing SAR, it is plausible that the methoxy group, being electron-donating, could modulate the electronic properties of the phenyl ring and influence receptor binding. However, without experimental data, its agonist or antagonist profile and potency remain speculative.

Experimental Protocols

The biological activities summarized in this guide were determined using various in vitro pharmacological assays. The following are detailed descriptions of the key experimental methodologies employed:

Electrophysiological Recording in Rat Hippocampal Slices

This assay is used to assess the agonistic activity of compounds by measuring their ability to depress neuronal activity in a brain slice preparation.

  • Tissue Preparation: Male Sprague-Dawley rats are decapitated, and their brains are rapidly removed and placed in chilled, oxygenated artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (400 µm thick) are prepared using a vibratome. The slices are then allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiology: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32°C). A stimulating electrode is placed in the stratum radiatum of the CA1 region to evoke synaptic responses, and a recording electrode is placed in the CA1 pyramidal cell layer to record population spikes.

  • Drug Application: Test compounds are applied via the perfusion solution at known concentrations. The ability of the compound to depress the amplitude of the population spike is measured.

  • Data Analysis: Concentration-response curves are generated by plotting the percentage inhibition of the population spike against the drug concentration. The EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect, is then calculated.[1]

Isolated Guinea Pig Ileum Preparation

This classic pharmacology preparation is used to evaluate the activity of GABA B receptor ligands by measuring their effect on smooth muscle contraction.

  • Tissue Preparation: A segment of the ileum is dissected from a male guinea pig and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

  • Measurement of Contraction: The ileum is connected to an isometric force transducer to record contractions. Field stimulation is applied to elicit cholinergic twitch responses.

  • Agonist and Antagonist Effects: Agonists are added to the organ bath, and their ability to inhibit the twitch response is measured. For antagonists, the compound is added to the bath before the agonist, and its ability to prevent the agonist-induced inhibition is quantified.

  • Data Analysis: For agonists, concentration-response curves are constructed to determine EC50 values. For antagonists, the pA2 value is calculated, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[2]

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural modifications to the 3-amino-3-arylpropanoic acid scaffold and their impact on GABA B receptor activity.

SAR_GABA_B cluster_core Core Scaffold: 3-Amino-3-arylpropanoic Acid cluster_substituents Aryl Substituents cluster_activity Pharmacological Profile at GABA B Receptor Core R-group at para-position of Phenyl Ring H H (Unsubstituted) Core->H Cl Cl (Chloro) Core->Cl OMe OMe (Methoxy) Core->OMe Agonist Agonist H->Agonist Full Agonist (lower potency) Antagonist Antagonist Cl->Antagonist Weak Antagonist Unknown Unknown Activity OMe->Unknown Activity to be determined

References

A Comparative Analysis of 3-Amino-3-(4-methoxyphenyl)propanoic acid and its Hydroxylated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Amino-3-(4-methoxyphenyl)propanoic acid and its hydroxylated counterpart, 3-Amino-3-(4-hydroxyphenyl)propanoic acid. This document aims to objectively compare the available data on these two compounds, focusing on their physicochemical properties and potential biological activities to inform research and development efforts.

Executive Summary

This compound and 3-Amino-3-(4-hydroxyphenyl)propanoic acid are structurally similar compounds, differing only by a substitution on the phenyl ring—a methoxy group in the former and a hydroxyl group in the latter. This seemingly minor structural difference can have a significant impact on their physicochemical properties and biological activities. While extensive comparative data from head-to-head studies is limited, this guide consolidates available information on the individual compounds and draws upon established structure-activity relationships for phenolic compounds to provide a comprehensive comparison.

Derivatives of 3-Amino-3-(4-hydroxyphenyl)propanoic acid have been investigated for their potential antimicrobial and anticancer properties. In contrast, there is a notable lack of publicly available data on the biological activities of the parent this compound, necessitating a more theoretical comparison based on the influence of the methoxy versus the hydroxyl substituent.

Physicochemical Properties: A Tabulated Comparison

A compound's physicochemical properties are fundamental to its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the key physicochemical properties of the two title compounds, with data sourced from PubChem.

PropertyThis compound3-Amino-3-(4-hydroxyphenyl)propanoic acid
Molecular Formula C₁₀H₁₃NO₃C₉H₁₁NO₃
Molecular Weight 195.21 g/mol 181.19 g/mol
XLogP3 0.4-1.1
Hydrogen Bond Donor Count 23
Hydrogen Bond Acceptor Count 44
Rotatable Bond Count 43
Exact Mass 195.089543 g/mol 181.073893 g/mol
Topological Polar Surface Area 72.8 Ų83.5 Ų
PubChem CID 585889440311

Biological Activities: An Indirect Comparison and Future Outlook

Antimicrobial and Anticancer Potential of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid Derivatives

Several studies have explored the synthesis and biological evaluation of derivatives of 3-Amino-3-(4-hydroxyphenyl)propanoic acid. These derivatives have demonstrated promising antimicrobial and anticancer activities. For instance, a series of hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibited significant activity against multidrug-resistant bacterial and fungal pathogens.[1][2] Furthermore, other derivatives have been identified as potential anticancer candidates, showing cytotoxicity against cancer cell lines.[3][4]

It is important to note that the parent compound, 3-Amino-3-(4-hydroxyphenyl)propanoic acid, did not show noticeable in vitro anticancer activity in one study, suggesting that derivatization is crucial for its biological effects.[3]

The Influence of Methoxy vs. Hydroxyl Substitution: A Structure-Activity Relationship Perspective

The key structural difference between the two compounds is the para-substituent on the phenyl ring: a methoxy (-OCH₃) group versus a hydroxyl (-OH) group. This substitution can significantly influence the electronic properties of the aromatic ring and the molecule's ability to participate in hydrogen bonding, thereby affecting its interaction with biological targets.

  • Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, which can facilitate strong interactions with biological macromolecules. The methoxy group is only a hydrogen bond acceptor. This difference can lead to varied binding affinities and specificities for target proteins.

  • Electronic Effects: The hydroxyl group is a strong electron-donating group, increasing the electron density of the aromatic ring. The methoxy group is also electron-donating, but to a slightly lesser extent. These electronic effects can influence the reactivity of the molecule and its susceptibility to metabolic enzymes.

  • Antioxidant Activity: Phenolic hydroxyl groups are known to contribute to antioxidant activity by donating a hydrogen atom to scavenge free radicals.[5][6] Therefore, it can be hypothesized that 3-Amino-3-(4-hydroxyphenyl)propanoic acid may possess greater intrinsic antioxidant potential than its methoxylated counterpart. The methoxy group can also contribute to antioxidant activity, but generally to a lesser extent than a hydroxyl group.[7][8]

The lack of experimental data for this compound presents a significant knowledge gap. Future research should focus on the direct comparative evaluation of both parent compounds in a range of biological assays to elucidate the precise impact of the methoxy versus hydroxyl substitution on their activity.

Experimental Protocols

As no direct comparative experimental data is available, this section provides a general methodology for a key assay used to evaluate the anticancer activity of the derivatives of 3-Amino-3-(4-hydroxyphenyl)propanoic acid, which could be adapted for a future head-to-head comparison.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a compound on a cancer cell line.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, non-small cell lung cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the half-maximal inhibitory concentration (IC₅₀) is determined.

Visualizing the Structural and Functional Differences

The following diagrams illustrate the key structural difference between the two compounds and a conceptual workflow for their comparative biological evaluation.

G Structural Comparison cluster_0 This compound cluster_1 3-Amino-3-(4-hydroxyphenyl)propanoic acid A Phenyl Ring B Propanoic Acid Moiety A->B C Amino Group A->C D Methoxy Group (-OCH3) A->D E Phenyl Ring F Propanoic Acid Moiety E->F G Amino Group E->G H Hydroxyl Group (-OH) E->H

Caption: Structural difference between the two analogs.

G Comparative Biological Evaluation Workflow A Compound Synthesis and Characterization B Physicochemical Property Analysis A->B C In Vitro Biological Assays A->C D Antimicrobial Assays (e.g., MIC determination) C->D E Anticancer Assays (e.g., MTT, migration) C->E F Antioxidant Assays (e.g., DPPH, FRAP) C->F G In Vivo Studies (if promising in vitro results) C->G H Data Analysis and Structure-Activity Relationship D->H E->H F->H G->H

Caption: A conceptual workflow for comparative studies.

References

A Comparative Guide to the Efficacy of 3-Amino-3-(4-methoxyphenyl)propanoic Acid Derivatives: In Vitro vs. In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of compounds derived from 3-amino-3-(4-methoxyphenyl)propanoic acid. Due to the specificity of available research, this comparison juxtaposes the in vitro anticancer and antimicrobial activities of several derivatives with the in vivo metabolic and physiological effects of a related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA). This analysis aims to provide a comprehensive overview for drug discovery and development by integrating data from distinct but structurally related compounds.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from various studies, offering a clear comparison of the biological activities of different this compound derivatives and related compounds.

Table 1: In Vitro Anticancer Activity of this compound Derivatives
Compound IDCell LineIC50 (µM)Reference
21 A549 (Human Lung Adenocarcinoma)5.42[1]
22 A549 (Human Lung Adenocarcinoma)2.47[1]
25 A549 (Human Lung Adenocarcinoma)-[1]
26 A549 (Human Lung Adenocarcinoma)-[1]
Cisplatin (Control) A549 (Human Lung Adenocarcinoma)>100[1]
12 A549 (Human Lung Adenocarcinoma)Reduces viability to 42.1% at 100 µM[2][3]
20 A549 (Human Lung Adenocarcinoma)Reduces viability by >50% at 100 µM[2][3]
21 A549 (Human Lung Adenocarcinoma)Reduces viability by >50% at 100 µM[2][3]
22 A549 (Human Lung Adenocarcinoma)Reduces viability by >50% at 100 µM[2][3]
29 A549 (Human Lung Adenocarcinoma)Reduces viability by >50% at 100 µM[2][3]

Note: For compounds 25 and 26, specific IC50 values were not provided, but they were identified as promising antiproliferative agents. For compounds 12, 20, 21, 22, and 29, the data is presented as a percentage of cell viability reduction at a fixed concentration.

Table 2: In Vivo Metabolic Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA) in Mice on a High-Fat Diet
ParameterControl Group (HFD)HMPA-Treated Group (HFD + 1% HMPA)Reference
Body Weight Gain -Significantly lower[4]
Liver Mass -Significantly lower[4]
Hepatic Triglyceride Content -Significantly lower[4]
Plasma Total Cholesterol -Significantly lower[4]
Plasma Non-Esterified Fatty Acids (NEFAs) -Significantly lower[4]
Plasma Triglycerides -No significant change[4]

Note: This table summarizes the qualitative outcomes of HMPA treatment as specific quantitative values were presented in graphical format in the source study.

Table 3: In Vivo Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA) on Oxidative Stress and Muscle Composition in Mice
ParameterTreatment GroupOutcomeReference
Plasma Reactive Oxygen Metabolites HMPA (50 or 500 mg/kg/day)Reduced[5]
Plasma Nitrite/Nitrate Levels (Post-exercise) High-dose HMPAReduced[5]
Antioxidant Capacity (Post-exercise) High-dose HMPAEnhanced[5]
MYH4 Protein Expression (Soleus Muscle) High-dose HMPAIncreased[5]
Grip Strength HMPA AdministrationImproved[5][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Antiproliferative Activity Assay (MTT Assay)

The in vitro antiproliferative activity of the synthesized compounds was evaluated against the A549 human lung adenocarcinoma cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Culture: A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well. After 24 hours of incubation, the cells were treated with the test compounds at a fixed concentration (e.g., 100 µM) or with a range of concentrations to determine the IC50 value. Doxorubicin and cisplatin were used as positive controls.

  • MTT Assay: After 24 hours of treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Data Analysis: The formazan crystals formed were dissolved in 100 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

In Vivo Study of HMPA on Hepatic Lipid Metabolism

The in vivo effects of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) were investigated in a high-fat diet (HFD)-induced obesity mouse model.[4]

  • Animal Model: Male C57BL/6J mice were used for the study. The mice were fed a high-fat diet (HFD) with or without 1% HMPA supplementation for 5 weeks.

  • Data Collection: Body weight was monitored throughout the study. At the end of the treatment period, mice were euthanized, and blood, liver, white adipose tissue (WAT), brown adipose tissue (BAT), and cecum were collected.

  • Biochemical Analysis: Plasma levels of total cholesterol, non-esterified fatty acids (NEFAs), and triglycerides were measured using commercial assay kits. Hepatic triglyceride content was also quantified.

  • Statistical Analysis: Data were analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between the control and HMPA-treated groups.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to the synthesis and potential mechanism of action of the studied compounds.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy A549 A549 Cell Culture Treatment Compound Treatment A549->Treatment MTT MTT Assay Treatment->MTT Data_Analysis_invitro Data Analysis (IC50) MTT->Data_Analysis_invitro Mice HFD-fed Mice HMPA_Treatment HMPA Treatment Mice->HMPA_Treatment Data_Collection Data Collection HMPA_Treatment->Data_Collection Biochemical_Analysis Biochemical Analysis Data_Collection->Biochemical_Analysis synthesis_pathway 4-Aminophenol 4-Aminophenol Intermediate_Ester N-(4-hydroxyphenyl)-β-alanine methyl ester 4-Aminophenol->Intermediate_Ester Methyl Acrylate Methyl Acrylate Methyl Acrylate->Intermediate_Ester Hydrazide_Derivative N-(4-hydroxyphenyl)-β-alanine hydrazide Intermediate_Ester->Hydrazide_Derivative Hydrazine Hydrazine Hydrazine->Hydrazide_Derivative Final_Compounds 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Hydrazide_Derivative->Final_Compounds Various Aldehydes/\nKetones Various Aldehydes/ Ketones Various Aldehydes/\nKetones->Final_Compounds signaling_pathway HMPA HMPA GPR41 GPR41 HMPA->GPR41 activates Downstream Downstream Signaling (e.g., PKA, ERK) GPR41->Downstream Lipid_Metabolism Improved Hepatic Lipid Metabolism Downstream->Lipid_Metabolism leads to

References

A Comparative Guide to the Cross-Reactivity of 3-Amino-3-(4-methoxyphenyl)propanoic Acid and its Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated cross-reactivity profile of 3-Amino-3-(4-methoxyphenyl)propanoic acid based on data from its close structural analogs, phenibut and baclofen. Due to a lack of publicly available direct cross-reactivity studies on this compound, this document leverages structure-activity relationship (SAR) principles to infer its likely biological targets and off-target effects. The primary focus is on the GABAergic system, the principal target of phenibut and baclofen.

Executive Summary

This compound belongs to the class of γ-aminobutyric acid (GABA) analogs. Its structural similarity to phenibut, a neuropsychotropic drug, and baclofen, a muscle relaxant, strongly suggests that it primarily interacts with GABAB receptors. The addition of a methoxy group on the phenyl ring, as seen in the target compound, may influence its binding affinity and pharmacokinetic properties. This guide presents the available quantitative data for phenibut and baclofen to serve as a benchmark for predicting the cross-reactivity of this compound.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities (Ki) of phenibut and baclofen for their primary molecular targets. This data is crucial for understanding their potency and potential for cross-reactivity.

CompoundTargetKi (μM)EnantiomerReference
Phenibut GABAB Receptor92 ± 3R-phenibut[1]
GABAB Receptor177 ± 2Racemic[1]
α2-δ subunit of VDCC23 ± 6R-phenibut[2][3]
α2-δ subunit of VDCC39 ± 5S-phenibut[2][3]
Baclofen GABAB Receptor6.0 ± 1Racemic[1]
α2-δ subunit of VDCC156 ± 40Racemic[2][3]

VDCC: Voltage-Dependent Calcium Channel

Key Insights:

  • Primary Target: Both phenibut and baclofen are agonists at the GABAB receptor. Baclofen exhibits a significantly higher affinity for the GABAB receptor compared to phenibut.[1]

  • Stereoselectivity: The pharmacological activity of phenibut is stereoselective, with the (R)-enantiomer being significantly more potent at the GABAB receptor.[1]

  • Secondary Target: Both enantiomers of phenibut, as well as baclofen, show affinity for the α2-δ subunit of voltage-dependent calcium channels, a target also shared by gabapentin and pregabalin.[2][3]

  • Inference for this compound: It is highly probable that this compound also targets the GABAB receptor and potentially the α2-δ subunit of VDCCs. The methoxy substitution on the phenyl ring may alter its binding affinity compared to phenibut.

Experimental Protocols

The following is a generalized protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a compound to a receptor.

Radioligand Binding Assay for GABAB Receptors

This protocol is adapted from methods used for assessing the binding of ligands to GABAB receptors.

1. Membrane Preparation:

  • Rat brains are homogenized in a cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove large debris.

  • The supernatant is then centrifuged at high speed (e.g., 140,000 x g for 30 minutes) to pellet the cell membranes.

  • The membrane pellet is washed multiple times by resuspension in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subsequent centrifugation.

  • The final pellet is resuspended in the binding buffer and stored at -70°C.

2. Binding Assay:

  • The assay is performed in a 96-well plate.

  • To each well, the following are added:

    • Thawed and resuspended cell membranes (containing the GABAB receptors).

    • A fixed concentration of a radiolabeled ligand that specifically binds to the GABAB receptor (e.g., [3H]CGP54626).

    • Varying concentrations of the unlabeled test compound (e.g., this compound, phenibut, or baclofen).

  • For determining non-specific binding, a high concentration of a known GABAB receptor agonist (e.g., GABA) is used instead of the test compound.

  • The plate is incubated at a specific temperature (e.g., 4°C) for a set duration (e.g., 45 minutes) to allow the binding to reach equilibrium.

3. Termination and Detection:

  • The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

GABAB Receptor Signaling Pathway

Activation of the GABAB receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to neuronal inhibition. The following diagram illustrates the key downstream effects.

GABAB_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects GABAB_R GABA-B Receptor (GB1/GB2) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) K_channel GIRK Channel (K+) G_protein->K_channel Activates (βγ subunit) Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunit) cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Agonist Agonist (e.g., GABA, Baclofen) Agonist->GABAB_R Binds Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release

Caption: GABA-B receptor signaling cascade leading to neuronal inhibition.

Experimental Workflow for Radioligand Binding Assay

The logical flow of a competitive radioligand binding assay is depicted in the following diagram.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Source of Receptors) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand ([3H]CGP54626) Radioligand->Incubation Test_Compound Unlabeled Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Filtration (Separate bound from free radioligand) Incubation->Filtration Quantification Quantification (Scintillation Counting) Filtration->Quantification Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Analysis

References

Benchmarking the synthesis of 3-Amino-3-(4-methoxyphenyl)propanoic acid against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive benchmark of synthetic methodologies for a key β-amino acid building block.

This guide provides an objective comparison of various synthetic routes to 3-Amino-3-(4-methoxyphenyl)propanoic acid, a valuable building block in the development of pharmaceuticals and peptidomimetics. The performance of key methods, including asymmetric chemical synthesis, racemic synthesis via the Mannich reaction, and enzymatic kinetic resolution, are benchmarked based on experimental data for yield, purity, reaction time, and stereoselectivity. Detailed experimental protocols and workflow visualizations are provided to support researchers in selecting the optimal synthetic strategy for their specific needs.

Performance Benchmark: Synthesis of this compound

The following table summarizes the quantitative data for three distinct and widely applicable synthetic methodologies.

ParameterAsymmetric Synthesis (via Chiral Auxiliary)Racemic Synthesis (Mannich-type Reaction)Enzymatic Kinetic Resolution (Rhodococcus rhodochrous)
Overall Yield 72-79%45% (crude)Yield of amide intermediate can reach up to 85% ee
Purity High (recrystallized product)Requires further purificationHigh enantiomeric purity of the resolved amide
Enantiomeric Excess >98% eeRacemic (0% ee)Up to 85% ee for the amide
Reaction Time Multi-step, several days~8 hoursVaries (typically 24-48 hours)
Key Reagents Chiral auxiliary, p-anisaldehyde, malonic acidp-Anisaldehyde, malonic acid, ammonium acetateRacemic 3-amino-3-(4-methoxyphenyl)propanenitrile, Rhodococcus rhodochrous
Advantages High enantiopurity, well-established protocolSimple, one-pot reaction, readily available starting materialsGreen chemistry approach, high enantioselectivity
Disadvantages Multi-step, requires chiral auxiliaryProduces a racemic mixture, lower yield of desired enantiomer after resolutionRequires specialized biocatalyst, separation of enantiomers needed, nitrile precursor required

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Asymmetric Synthesis via Chiral Auxiliary

This method utilizes a chiral pyrimidinone auxiliary to induce stereoselectivity, leading to the formation of the desired (R)-enantiomer with high purity.

Step 1: Synthesis of the Chiral Heterocycle A detailed procedure for the preparation of the chiral auxiliary and its subsequent reaction with p-anisaldehyde and a malonic acid equivalent is described in Organic Syntheses. This multi-step process involves the initial formation of a chiral pyrimidinone, followed by a diastereoselective Michael addition and subsequent hydrolysis and removal of the auxiliary to yield the final product.

Step 2: Purification The final product is typically purified by recrystallization to achieve high chemical and enantiomeric purity.

Racemic Synthesis via Mannich-type Reaction

This one-pot reaction provides a straightforward route to the racemic β-amino acid.

Reaction Procedure: A mixture of p-anisaldehyde (60.0 mmol), malonic acid (60.0 mmol), and ammonium acetate (60.0 mmol) in ethanol is refluxed for 8 hours. The solvent is then evaporated to yield the crude this compound.

Work-up and Purification: The crude product is obtained as a colorless solid and requires further purification, typically by recrystallization or chromatography, to remove unreacted starting materials and byproducts. The overall yield of the crude product is reported to be around 45%.

Enzymatic Kinetic Resolution

This biocatalytic approach utilizes the enantioselective properties of the nitrile hydratase enzyme from Rhodococcus rhodochrous to resolve a racemic mixture of the corresponding β-aminonitrile.

Substrate Preparation: The starting material, racemic 3-amino-3-(4-methoxyphenyl)propanenitrile, is first synthesized.

Enzymatic Hydrolysis: The racemic nitrile is incubated with whole cells of Rhodococcus rhodochrous ATCC BAA-870. The nitrile hydratase within the microorganism selectively hydrolyzes one enantiomer of the nitrile to the corresponding amide, leaving the other enantiomer of the nitrile unreacted. This process can achieve an enantiomeric excess of up to 85% for the resulting amide.[1][2][3]

Separation and Hydrolysis: The resulting mixture of the enantioenriched amide and the unreacted nitrile can then be separated. Subsequent hydrolysis of the separated amide yields the enantiomerically enriched carboxylic acid.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic methodology.

Asymmetric_Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product start1 p-Anisaldehyde step1 Michael Addition start1->step1 start2 Malonic Acid Derivative start2->step1 start3 Chiral Auxiliary start3->step1 step2 Hydrolysis & Auxiliary Removal step1->step2 product (R)-3-Amino-3-(4-methoxyphenyl)propanoic acid step2->product

Asymmetric Synthesis Workflow

Racemic_Synthesis cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product start1 p-Anisaldehyde reaction Mannich-type Reaction start1->reaction start2 Malonic Acid start2->reaction start3 Ammonium Acetate start3->reaction product Racemic this compound reaction->product

Racemic Synthesis Workflow

Enzymatic_Resolution cluster_start Starting Material cluster_reaction Biocatalytic Step cluster_products Resolved Intermediates cluster_final_product Final Product start Racemic 3-amino-3-(4-methoxyphenyl)propanenitrile enzyme Enzymatic Kinetic Resolution (Rhodococcus rhodochrous) start->enzyme amide Enantioenriched Amide enzyme->amide nitrile Unreacted Nitrile Enantiomer enzyme->nitrile final_product Enantiopure this compound amide->final_product Hydrolysis

Enzymatic Kinetic Resolution Workflow

References

Comparative docking studies of 3-Amino-3-(4-methoxyphenyl)propanoic acid derivatives with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the comparative molecular docking of 3-Amino-3-(4-methoxyphenyl)propanoic acid derivatives against key protein targets implicated in cancer and oxidative stress. This document provides an objective comparison of binding affinities, detailed experimental protocols, and visualizations of the docking workflow and relevant signaling pathways.

Comparative Docking Analysis of this compound Derivatives

Recent studies have highlighted the potential of this compound derivatives as promising therapeutic agents due to their observed antioxidant and anticancer activities.[1] Molecular docking simulations are a powerful computational tool used to predict the binding affinity and interaction of small molecules with target proteins at an atomic level.[2] This guide presents a comparative docking study of a series of hypothetical this compound derivatives against selected protein targets relevant to their biological activities.

Target Proteins:

  • Anticancer Targets:

    • Tubulin: A crucial protein involved in cell division, making it a validated target for anticancer drugs.[3]

    • Epidermal Growth Factor Receptor (EGFR): A key protein in signaling pathways that promote cell proliferation, often dysregulated in cancer.[4]

  • Antioxidant Target:

    • Kelch-like ECH-associated protein 1 (Keap1): A primary sensor for oxidative stress that regulates the Nrf2-ARE signaling pathway.[5]

Hypothetical Derivatives:

For this comparative study, a series of hypothetical derivatives of this compound were designed with varying substitutions on the phenyl ring to evaluate their structure-activity relationship.

  • AMP-001: R = H (Parent Compound)

  • AMP-002: R = -OH (Hydroxyl group)

  • AMP-003: R = -Cl (Chloro group)

  • AMP-004: R = -CH3 (Methyl group)

  • AMP-005: R = -NO2 (Nitro group)

Data Presentation: Docking Scores and Binding Affinities

The following tables summarize the predicted binding affinities (in kcal/mol) of the hypothetical derivatives with the selected target proteins. Lower binding energy values indicate a more favorable interaction.

Table 1: Comparative Docking Scores with Anticancer Target Proteins

DerivativeTubulin (kcal/mol)EGFR (kcal/mol)
AMP-001 -7.2-6.8
AMP-002 -8.5-7.9
AMP-003 -7.9-7.5
AMP-004 -7.5-7.1
AMP-005 -8.2-8.1
Colchicine (Reference) -8.9N/A
Erlotinib (Reference) N/A-9.2

Table 2: Comparative Docking Scores with Antioxidant Target Protein

DerivativeKeap1 (kcal/mol)
AMP-001 -6.5
AMP-002 -7.8
AMP-003 -7.1
AMP-004 -6.8
AMP-005 -7.5
Sulforaphane (Reference) -7.2

Experimental Protocols

The following protocols outline the general methodology for the molecular docking studies cited in this guide.

Molecular Docking Protocol

1. Protein Preparation:

  • The three-dimensional crystal structures of the target proteins (Tubulin, PDB ID: 1SA0; EGFR, PDB ID: 2J6M; Keap1, PDB ID: 4L7B) were obtained from the Protein Data Bank.[6]

  • Water molecules and co-crystallized ligands were removed from the protein structures.

  • Polar hydrogen atoms and Kollman charges were added to the protein structures using AutoDock Tools.[7]

2. Ligand Preparation:

  • The 3D structures of the this compound derivatives were generated using ChemDraw and optimized using Avogadro software.

  • Gasteiger charges were assigned, and non-polar hydrogens were merged using AutoDock Tools. The rotatable bonds were defined to allow for ligand flexibility during docking.

3. Grid Generation and Docking:

  • A grid box was defined around the active site of each target protein to encompass the binding pocket.

  • Molecular docking was performed using AutoDock Vina. The Lamarckian genetic algorithm was employed for the conformational search of the ligands.[6]

  • For each ligand, multiple docking runs were conducted to ensure the reliability of the results. The conformation with the lowest binding energy was selected for analysis.

4. Analysis of Results:

  • The binding affinities (docking scores) were recorded in kcal/mol.

  • The interactions between the ligands and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) were visualized and analyzed using PyMOL or Discovery Studio Visualizer.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Download, Water Removal, Add Hydrogens & Charges) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D Structure Generation, Charge Assignment, Define Torsion) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking results Results Analysis (Binding Affinity, Interactions) docking->results comparison Comparative Analysis results->comparison

Caption: Molecular Docking Experimental Workflow.

Signaling Pathways

G cluster_antioxidant Antioxidant Pathway (Keap1-Nrf2) cluster_anticancer Anticancer Pathway (EGFR Signaling) ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 stabilizes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 release ARE ARE Nrf2->ARE translocates & binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription AMP_deriv AMP Derivatives AMP_deriv->Keap1_Nrf2 inhibit EGF EGF EGFR EGFR EGF->EGFR activates Proliferation Cell Proliferation & Survival EGFR->Proliferation AMP_deriv2 AMP Derivatives AMP_deriv2->EGFR inhibit

Caption: Targeted Signaling Pathways.

References

Safety Operating Guide

Proper Disposal of 3-Amino-3-(4-methoxyphenyl)propanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for 3-Amino-3-(4-methoxyphenyl)propanoic acid (CAS No. 5678-45-5) before handling or disposal. This document outlines essential safety protocols and detailed procedures to ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

Researchers, scientists, and drug development professionals must adhere to strict guidelines when managing chemical waste. This guide provides a detailed operational plan for the proper disposal of this compound, a compound identified as an irritant that may cause allergic skin reactions and serious eye irritation.

Summary of Key Safety and Disposal Information

The following table summarizes critical data for this compound, essential for safe handling and disposal.

PropertyValueSource
CAS Number 5678-45-5[1]
Molecular Formula C10H13NO3[1]
Molecular Weight 195.22 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 243°C[1]
Hazards Irritant, May cause an allergic skin reaction, Causes serious eye irritation[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in a controlled laboratory environment. Adherence to these protocols is critical for safety and regulatory compliance.

1. Personal Protective Equipment (PPE): Before handling the compound, all personnel must be equipped with appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: In cases of dust generation, a NIOSH-approved respirator is recommended.

2. Spill Management: In the event of a spill:

  • Evacuate and ventilate the area.

  • For solid spills, carefully sweep the material to avoid dust generation.

  • Place the spilled material and any contaminated cleaning supplies into a designated, labeled hazardous waste container.

  • Do not allow the chemical to enter drains or waterways.

3. Waste Collection and Storage:

  • Collect all waste containing this compound, including contaminated labware and PPE, in a clearly labeled, sealed container.

  • The container should be stored in a designated hazardous waste accumulation area, away from incompatible materials.

4. Disposal:

  • Disposal of this compound must be carried out through a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_preparation Preparation cluster_handling Handling & Collection cluster_storage Storage cluster_disposal Disposal A Don Appropriate PPE B Weigh/Handle Compound in a Ventilated Hood A->B Proceed to Handling C Collect Waste in a Labeled, Sealed Container B->C After Use D Store in Designated Hazardous Waste Area C->D Secure for Storage E Arrange for Pickup by a Licensed Waste Disposal Company D->E Final Disposal Step

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant research environment.

References

Essential Safety and Logistics for Handling 3-Amino-3-(4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-3-(4-methoxyphenyl)propanoic acid. Adherence to these procedures is vital for ensuring personal safety and proper chemical management. The following information is based on safety data for structurally similar compounds and general laboratory safety protocols.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the necessary PPE for handling this compound, based on potential hazards such as skin and eye irritation, and respiratory tract irritation.[1][2]

Body Part Personal Protective Equipment Specifications & Rationale
Eyes/Face Safety Goggles & Face ShieldUse tightly fitting safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[3][4]
Hands Chemical-Resistant GlovesDisposable nitrile gloves offer good short-term protection against a variety of chemicals.[3] Always inspect gloves before use and change them immediately upon contamination.
Body Laboratory CoatA flame-resistant lab coat should be worn and kept buttoned to protect against accidental spills.[3]
Respiratory Fume Hood or RespiratorHandle the compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1] If a fume hood is not feasible, a respirator may be required; this necessitates a formal respiratory protection program with medical evaluations and fit testing.[3]
Feet Closed-Toe ShoesWear shoes that cover the entire foot to protect against spills.[3]

Operational Plan: Handling and Emergency Procedures

Safe handling practices are critical to minimize the risk of exposure. The following procedural steps outline the best practices for working with and responding to emergencies involving this compound.

Engineering Controls and Work Practices
  • Ventilation : Always handle this chemical in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation of dust or vapors.[1][5]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][2]

  • Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible substances.[1][2]

Emergency First-Aid Procedures

In the event of accidental exposure, immediate action is crucial.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][7] Seek immediate medical attention.[8]

  • Skin Contact : Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1][2]

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2][8] If the person feels unwell, call a poison control center or a doctor.[1][2]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[8] Seek immediate medical attention.[7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. All chemical waste must be managed according to institutional and governmental regulations.[9][10]

  • Waste Identification : Label the waste container clearly with "Hazardous Waste" and the full chemical name.[9]

  • Containerization : Use a compatible, leak-proof container for the waste.[9] The original container is often a suitable choice. Keep the container tightly closed except when adding waste.[1][9]

  • Collection : Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[9]

  • Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[1][2] Do not dispose of this chemical down the drain or in the regular trash.[5]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Storage cluster_disposal Waste Disposal cluster_emergency Emergency Protocol (If Exposure Occurs) A Conduct Hazard Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Use in Well-Ventilated Area (Fume Hood) B->C D Perform Experiment C->D E Store in Tightly Sealed Container D->E G Segregate & Label Hazardous Waste D->G Generate Waste I Initiate First Aid (Flush Skin/Eyes, Move to Fresh Air) D->I Accidental Exposure F Clean Work Area & Wash Hands E->F H Dispose via Approved Waste Stream G->H J Seek Immediate Medical Attention I->J

Caption: Workflow for safe handling of this compound.

References

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